molecular formula C7H13NO B1343090 1-(Piperidin-3-yl)ethan-1-one CAS No. 80851-96-3

1-(Piperidin-3-yl)ethan-1-one

Cat. No.: B1343090
CAS No.: 80851-96-3
M. Wt: 127.18 g/mol
InChI Key: NPESJLMSOHJUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-3-yl)ethan-1-one is a piperidine-based chemical compound with the molecular formula C7H13NO. It serves as a versatile and important synthetic building block in medicinal and agrochemical research. Piperidine derivatives are among the most important synthetic fragments for designing new drugs and play an incredibly significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . This compound's structure, featuring a ketone group attached to the piperidine ring, makes it a valuable intermediate for constructing more complex molecules. Researchers utilize this and related piperidine derivatives in the development of potential therapeutic agents, such as Factor Xa inhibitors for anticoagulation therapy and other pharmacologically active molecules . Furthermore, structurally similar piperidine compounds have demonstrated significant utility in the development of novel crop protection fungicides, highlighting the value of this scaffold in agricultural chemistry as well . The piperidine ring can be synthesized through various methods, including the hydrogenation of corresponding pyridine precursors, a fundamental process in modern organic synthesis . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6(9)7-3-2-4-8-5-7/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPESJLMSOHJUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619933
Record name 1-(Piperidin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80851-96-3
Record name 1-(Piperidin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Piperidin-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of the heterocyclic compound 1-(Piperidin-3-yl)ethan-1-one, also known as 3-acetylpiperidine. Due to the limited availability of extensive experimental data in peer-reviewed literature, this document combines computationally predicted properties with general principles of organic chemistry and pharmacology to offer a thorough profile of this molecule.

Chemical Structure and Properties

This compound is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The presence of an acetyl group at the 3-position introduces a ketone functionality, which, along with the secondary amine in the piperidine ring, dictates its chemical reactivity and potential biological interactions.

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₁₃NOPubChem[1]
Molecular Weight 127.18 g/mol PubChem[1]
XLogP3-AA -0.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 29.1 ŲPubChem[1]
Heavy Atom Count 9PubChem[1]
Formal Charge 0PubChem[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a general and plausible synthetic route can be inferred from established methods for the preparation of 3-substituted piperidines.

General Synthetic Approach

A common strategy for the synthesis of 3-acylpiperidines involves the manipulation of a pre-existing piperidine ring or the cyclization of an appropriate acyclic precursor. One potential pathway could involve the Grignard reaction of a protected 3-cyanopiperidine with methylmagnesium bromide, followed by hydrolysis to yield the ketone.

Plausible Synthetic Workflow:

G cluster_0 Synthetic Pathway Start N-Protected-3-cyanopiperidine Step1 Grignard Reaction (e.g., CH3MgBr) Start->Step1 Intermediate Imine Intermediate Step1->Intermediate Step2 Acidic Hydrolysis (e.g., aq. HCl) Intermediate->Step2 Product 1-(N-Protected-piperidin-3-yl)ethan-1-one Step2->Product Step3 Deprotection Product->Step3 Final_Product This compound Step3->Final_Product

Figure 2: A plausible synthetic workflow for this compound.

Note: The choice of protecting group for the piperidine nitrogen is critical to prevent side reactions and would need to be stable to the Grignard reagent and readily cleavable in the final step.

Characterization

The structural confirmation of this compound would rely on a combination of standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be expected to show characteristic signals for the piperidine ring protons, the methyl protons of the acetyl group, and a broad singlet for the N-H proton. The chemical shifts and coupling patterns would be crucial for confirming the 3-substitution pattern.

    • ¹³C NMR: Would display distinct resonances for the carbonyl carbon of the acetyl group, the methyl carbon, and the five carbons of the piperidine ring.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch would be expected around 1710 cm⁻¹. A broad absorption in the region of 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (127.18 g/mol ). Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and within the piperidine ring.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is scarce in the public domain. However, the piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents.[2] The biological activities of piperidine derivatives are diverse and depend heavily on the nature and position of their substituents.

Inferred Biological Relevance

Based on the activities of structurally related 3-substituted piperidines and piperidinyl ketones, this compound could be investigated for a variety of pharmacological effects, including but not limited to:

  • Central Nervous System (CNS) Activity: Many piperidine derivatives exhibit activity as receptor antagonists or agonists, enzyme inhibitors, or ion channel modulators within the CNS.

  • Antimicrobial Activity: The piperidine nucleus is found in some natural and synthetic antimicrobial agents.

  • Anticancer Activity: Certain functionalized piperidines have shown cytotoxic effects against cancer cell lines.[2]

Logical Relationship for Investigating Biological Activity:

G Compound This compound Scaffold Piperidine Scaffold (Privileged Structure) Compound->Scaffold Hypothesis Hypothesized Biological Activity Compound->Hypothesis Analogs Known Bioactive 3-Substituted Piperidines Scaffold->Analogs Analogs->Hypothesis Informs Screening Biological Screening Assays (e.g., Receptor Binding, Enzyme Inhibition) Hypothesis->Screening Activity Confirmed Biological Activity Screening->Activity

References

"1-(Piperidin-3-yl)ethan-1-one" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available information on 1-(Piperidin-3-yl)ethan-1-one. It is important to note that as of late 2025, detailed experimental studies, including comprehensive biological activity and full characterization data, for this specific compound are limited in publicly accessible scientific literature. The information presented herein is based on established chemical principles and data available for structurally related compounds.

Chemical Structure and IUPAC Name

The compound with the descriptor "this compound" is a simple heterocyclic ketone. Its structure consists of a piperidine ring substituted at the 3-position with an acetyl group.

IUPAC Name: this compound[1][2]

Chemical Structure:

Caption: Hypothetical multi-step synthesis of this compound.

Biological and Pharmacological Activity

There are no specific pharmacological studies or biological activity data reported for this compound in the reviewed literature. The piperidine scaffold is a well-known privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds targeting a wide range of receptors and enzymes. Derivatives of piperidone have been investigated for various activities, including antimicrobial and antifungal properties. [3]However, without experimental data, the biological profile of this compound remains uncharacterized.

Data Presentation and Visualization

Due to the lack of quantitative data from experimental studies on this compound, no data tables for biological activity or other quantitative metrics can be provided.

Furthermore, as there is no information on the compound's mechanism of action, biological targets, or involvement in any signaling pathways, the creation of corresponding diagrams as requested is not possible. The generation of such visualizations would require experimental evidence that is not currently available in the public domain.

Conclusion for Research Professionals

This compound is a structurally simple molecule whose synthesis and biological properties have not been extensively explored in the scientific literature. While its piperidine core suggests potential for biological activity, further research, including the development and validation of a synthetic route, full chemical characterization (e.g., NMR, IR, Mass Spectrometry), and comprehensive biological screening, is necessary to determine its physicochemical properties and pharmacological potential. The hypothetical synthetic workflow presented in this guide may serve as a starting point for such investigations. Researchers are encouraged to perform thorough literature and patent searches for any updates beyond the date of this document.

References

Technical Guide: 1-(Piperidin-3-yl)ethan-1-one - A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Piperidin-3-yl)ethan-1-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. While detailed biological studies on this specific molecule are not extensively documented in publicly available literature, its structural motif is a cornerstone in the development of numerous therapeutic agents. This document will cover its fundamental properties, its role as a synthetic intermediate, and the broader context of the 3-substituted piperidine scaffold in drug discovery.

Physicochemical Properties

This compound, also known as 3-acetylpiperidine, is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. Its key identifiers and properties are summarized below.

PropertyValue
IUPAC Name This compound
CAS Number 80851-96-3
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol
Canonical SMILES CC(=O)C1CCNC1
InChI Key GFYLBNLSAZUMSE-UHFFFAOYSA-N

A hydrochloride salt of this compound is also commercially available with the following properties:

PropertyValue
Compound Name This compound hydrochloride
CAS Number 89895-05-6
Molecular Formula C₇H₁₄ClNO
Molecular Weight 163.65 g/mol

Synthetic Context and Methodologies

The piperidine ring is a prevalent structure in many natural alkaloids and approved pharmaceuticals.[1] Consequently, numerous synthetic strategies have been developed for its construction and functionalization. 3-substituted piperidines, in particular, are valuable chiral building blocks for a variety of drug candidates.[2]

While specific, detailed protocols for the industrial-scale synthesis of this compound are proprietary, general methodologies for creating 3-substituted piperidines often involve multi-step sequences. A conceptual workflow is outlined below.

G cluster_0 General Synthesis of 3-Substituted Piperidines Pyridine Pyridine Dihydropyridine 1,2-Dihydropyridine Derivative Pyridine->Dihydropyridine Partial Reduction Tetrahydropyridine 3-Substituted Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Asymmetric Functionalization (e.g., Reductive Heck Reaction) Piperidine 3-Substituted Piperidine Tetrahydropyridine->Piperidine Reduction

Caption: General synthetic workflow for 3-substituted piperidines.

A common laboratory-scale approach to synthesize related 3-benzylpiperidines involves the Grignard reaction of substituted phenylmagnesium bromides with pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst.[3]

Role in Drug Discovery and Pharmacological Significance

The piperidine scaffold is a highly privileged structure in medicinal chemistry, appearing in a wide range of clinically approved drugs targeting various diseases.[4] Its conformational flexibility and the basicity of the nitrogen atom allow for favorable interactions with biological targets.[5]

While direct biological activity or signaling pathway modulation by this compound is not documented, its constituent parts—a 3-substituted piperidine ring and a ketone functional group—make it a valuable intermediate for synthesizing more complex, biologically active molecules. The 3-position substitution is a key feature in several important drugs.[2]

G Piperidine Piperidine Scaffold CNS Central Nervous System Disorders Piperidine->CNS Cancer Oncology Piperidine->Cancer Infectious Infectious Diseases Piperidine->Infectious Cardio Cardiovascular Diseases Piperidine->Cardio Analgesia Analgesics Piperidine->Analgesia

Caption: Therapeutic areas involving piperidine-based drugs.

The presence of both a secondary amine and a ketone offers two reactive handles for further chemical modifications, such as N-alkylation, reductive amination, or condensation reactions, to build a diverse library of compounds for drug screening.

Illustrative Experimental Protocol: Reductive Amination

No specific experimental protocols involving this compound were found in the searched literature. However, the following is a general, illustrative protocol for a reductive amination reaction, a common transformation for ketones of this type, to demonstrate its potential utility in synthesis.

Objective: To synthesize an N-substituted derivative of 1-(piperidin-3-yl)ethan-1-amine.

Materials:

  • This compound hydrochloride

  • A primary or secondary amine (e.g., benzylamine)

  • A reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)

  • A suitable solvent (e.g., dichloromethane, DCM, or 1,2-dichloroethane, DCE)

  • An acid scavenger if starting from the hydrochloride salt (e.g., triethylamine, TEA)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound hydrochloride (1.0 eq) and the chosen solvent (e.g., DCM).

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the solution.

  • In a separate container, dissolve sodium triacetoxyborohydride (1.5 eq) in the solvent and add it portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-substituted amine derivative.

Disclaimer: This is a generalized protocol and has not been optimized for this compound. Reaction conditions may require significant optimization.

Conclusion

This compound is a valuable chemical intermediate characterized by its 3-substituted piperidine core and a reactive ketone functional group. While this specific compound does not have extensively reported biological activities, its structural framework is integral to a vast number of pharmaceuticals across multiple therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[4][6] Its utility for researchers and drug development professionals lies in its potential as a versatile building block for the synthesis of novel, biologically active molecules. Further research into the derivatives of this compound could yield promising new drug candidates.

References

Technical Guide: Properties of 1-(Piperidin-3-yl)ethan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperidin-3-yl)ethan-1-one hydrochloride, also known as 3-acetylpiperidine hydrochloride, is a heterocyclic organic compound belonging to the piperidine class. The piperidine ring is a prevalent structural motif in a wide array of pharmaceuticals and biologically active compounds, making its derivatives, such as this compound hydrochloride, valuable building blocks in medicinal chemistry and drug discovery.[1][2] This technical guide provides a comprehensive overview of the known properties of this compound hydrochloride, including its physicochemical characteristics, synthesis, and potential biological relevance.

Physicochemical Properties

PropertyValueReference
CAS Number 89895-05-6[3]
Molecular Formula C₇H₁₄ClNO[3]
Molecular Weight 163.65 g/mol [3]
IUPAC Name This compound;hydrochloride[3]
Purity Typically ≥95%[3]
Appearance Solid (predicted)
Melting Point Data not available
Solubility Data not available
pKa Data not available

Synthesis

The primary synthetic route to this compound hydrochloride involves the catalytic hydrogenation of its aromatic precursor, 3-acetylpyridine. This method is a common and efficient way to produce saturated piperidine rings from pyridine derivatives.

General Experimental Protocol: Catalytic Hydrogenation of 3-Acetylpyridine

This protocol is a generalized procedure based on established methods for the catalytic hydrogenation of substituted pyridines. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • 3-Acetylpyridine

  • Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

  • Glacial Acetic Acid or other suitable solvent

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Inert gas (e.g., Nitrogen or Argon)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hydrochloric acid (HCl) solution (e.g., in ether or dioxane)

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 3-acetylpyridine (1.0 equivalent) in a suitable solvent such as glacial acetic acid.

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5 mol% PtO₂ or 10 mol% Pd/C) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the reaction vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-70 bar) and stir the mixture at a suitable temperature (e.g., room temperature to 40°C) for a specified duration (e.g., 16-24 hours).

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Neutralization and Extraction: Neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Salt Formation: Dissolve the crude product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid to precipitate the hydrochloride salt.

  • Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound hydrochloride.

Logical Workflow for Synthesis:

G Start Start with 3-Acetylpyridine Reaction Catalytic Hydrogenation (H₂, PtO₂ or Pd/C, Solvent) Start->Reaction Workup Filtration and Neutralization Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Concentration Extraction->Drying SaltFormation HCl Salt Formation Drying->SaltFormation Purification Purification SaltFormation->Purification End This compound HCl Purification->End

Caption: Synthetic workflow for this compound hydrochloride.

Spectroscopic Data

No publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound hydrochloride has been identified. The following sections provide predicted data and data for structurally related compounds to aid in characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the acetyl group methyl protons. The chemical shifts and coupling patterns will be influenced by the stereochemistry of the acetyl group and the protonation state of the piperidine nitrogen.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the methyl carbon of the acetyl group, and the five distinct carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is expected to exhibit characteristic absorption bands:

  • A strong carbonyl (C=O) stretching vibration around 1710 cm⁻¹.

  • N-H stretching vibrations for the secondary ammonium salt in the range of 2700-2250 cm⁻¹.

  • C-H stretching and bending vibrations for the alkyl groups.

Mass Spectrometry (MS)

The mass spectrum of the free base, this compound, would likely show a molecular ion peak (M⁺) at m/z 127.10. Fragmentation patterns would involve the loss of the acetyl group and cleavage of the piperidine ring.

Biological Activity and Signaling Pathways

While specific pharmacological data for this compound hydrochloride is not available, the broader class of piperidine derivatives is known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[4]

Several signaling pathways are implicated in the therapeutic effects of piperidine-containing compounds. These include:

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Some piperidine derivatives have been shown to modulate this pathway, which is often dysregulated in cancer.

  • NF-κB Signaling Pathway: This pathway plays a key role in inflammation and immune responses. Modulation of NF-κB signaling by piperidine compounds can lead to anti-inflammatory effects.

Potential Signaling Pathway Modulation by Piperidine Derivatives:

G Piperidine Piperidine Derivative PI3K PI3K Piperidine->PI3K Inhibition NFkB NF-κB Piperidine->NFkB Modulation Akt Akt PI3K->Akt CellGrowth Cell Growth & Survival Akt->CellGrowth Inflammation Inflammation NFkB->Inflammation

Caption: General signaling pathways potentially affected by piperidine derivatives.

Conclusion

This compound hydrochloride is a piperidine derivative with potential applications in pharmaceutical research and development. While a complete physicochemical and pharmacological profile is not yet publicly available, this guide consolidates the existing knowledge. The synthetic route via catalytic hydrogenation of 3-acetylpyridine is well-established for related compounds. Further research is warranted to fully characterize this compound and explore its potential biological activities and mechanisms of action. This will enable its effective utilization in the design and synthesis of novel therapeutic agents.

References

Commercial Availability and Synthetic Strategies for 1-(Piperidin-3-yl)ethan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 1-(Piperidin-3-yl)ethan-1-one, a valuable heterocyclic building block in medicinal chemistry. Furthermore, it outlines a plausible synthetic pathway for its preparation, catering to the needs of researchers and professionals in drug discovery and development.

Commercial Availability

This compound and its hydrochloride salt are available from several chemical suppliers. The following table summarizes the offerings from a selection of vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

SupplierProduct NameCAS NumberPurityAvailable Quantities
AChemBlock1-(3-Piperidinyl)ethanone hydrochloride89895-05-695%5g, 25g
BLD Pharm1-(Piperidin-3-yl)ethanone80851-96-3Not SpecifiedNot Specified
MySkinRecipes1-(Piperidin-3-yl)ethanonehydrochloride89895-05-698%100mg, 250mg, 1g, 5g, 10g

Synthetic Approaches

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, a general and logical synthetic route can be proposed based on established organic chemistry principles for the formation of similar piperidine derivatives.

A common strategy involves the use of a protected piperidine precursor to introduce the acetyl group at the 3-position, followed by deprotection. The following workflow illustrates a potential synthetic pathway.

Synthesis_Workflow Proposed Synthesis of this compound cluster_protection Protection cluster_functionalization Functionalization at C3 cluster_deprotection Deprotection Piperidine Piperidine Boc_Piperidine N-Boc-piperidine Piperidine->Boc_Piperidine Boc Anhydride, Base Boc_Piperidine_3_one N-Boc-piperidin-3-one Boc_Piperidine->Boc_Piperidine_3_one Oxidation Intermediate_Alcohol N-Boc-3-hydroxy-3-methylpiperidine Boc_Piperidine_3_one->Intermediate_Alcohol Grignard Reaction Grignard_Reagent Methylmagnesium Bromide (CH3MgBr) Protected_Ketone N-Boc-1-(piperidin-3-yl)ethan-1-one Intermediate_Alcohol->Protected_Ketone Oxidation Oxidation Oxidation (e.g., PCC, Swern) Final_Product This compound Protected_Ketone->Final_Product Acidic Conditions (e.g., TFA, HCl)

Caption: Proposed synthetic workflow for this compound.

Experimental Considerations

Step 1: Protection of the Piperidine Nitrogen The secondary amine of the piperidine ring is typically protected to prevent side reactions during subsequent functionalization steps. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose due to its stability under a range of reaction conditions and its straightforward removal.

Step 2: Introduction of the Acetyl Group at the 3-Position One plausible route to introduce the acetyl group at the C3 position starts with the oxidation of N-Boc-piperidine to N-Boc-piperidin-3-one. This ketone can then undergo a Grignard reaction with methylmagnesium bromide to yield the tertiary alcohol, N-Boc-3-hydroxy-3-methylpiperidine. Subsequent oxidation of this alcohol will afford the desired N-Boc-1-(piperidin-3-yl)ethan-1-one.

Step 3: Deprotection The final step involves the removal of the Boc protecting group under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the target compound, this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or associated signaling pathways of this compound. However, the piperidine scaffold is a ubiquitous structural motif in a vast number of biologically active compounds and approved drugs. Derivatives of piperidine are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The presence of the ketone functional group and the stereocenter at the 3-position of the piperidine ring makes this compound a versatile starting material for the synthesis of a diverse library of compounds for screening in various biological assays. Researchers in drug discovery may utilize this building block to explore structure-activity relationships (SAR) in the development of novel therapeutics targeting the central nervous system and other disease areas.[1]

Given the absence of specific biological data for this compound, a diagram of a specific signaling pathway would be speculative. The logical workflow for researchers would be to incorporate this fragment into novel chemical entities and subsequently screen them against various biological targets to elucidate their mechanism of action.

Drug_Discovery_Workflow Drug Discovery Workflow Utilizing the Target Compound Start This compound Library_Synthesis Library Synthesis Start->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

References

Spectroscopic Profile of 1-(Piperidin-3-yl)ethan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Piperidin-3-yl)ethan-1-one, also known as 3-acetylpiperidine, is a heterocyclic organic compound with significance in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in pharmaceutical agents. A thorough understanding of its spectral characteristics is fundamental for its identification, characterization, and quality control in research and manufacturing settings. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

It is important to note that publicly available experimental spectral data for this compound is exceptionally scarce. Therefore, this guide utilizes spectral data from its closely related structural isomer, 1-(Piperidin-4-yl)ethanone, as a representative proxy to illustrate the expected spectral features. The data presented is intended to provide researchers with a foundational understanding of the spectroscopic properties of this class of compounds.

Spectral Data Summary

The following tables summarize the key spectral data for 1-(Piperidin-4-yl)ethanone, the 4-substituted isomer of the target compound. These values are indicative of what would be expected for this compound, with minor variations in chemical shifts and fragmentation patterns due to the different substitution pattern on the piperidine ring.

Table 1: 1H NMR Spectral Data of 1-(Piperidin-4-yl)ethanone
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4 - 3.6m2HH-2e, H-6e (axial protons on carbons adjacent to N)
~2.8 - 3.0m2HH-2a, H-6a (equatorial protons on carbons adjacent to N)
~2.4 - 2.6m1HH-4 (proton on the carbon bearing the acetyl group)
2.15s3H-C(O)CH3 (acetyl methyl protons)
~1.7 - 1.9m4HH-3e, H-5e, H-3a, H-5a (remaining piperidine ring protons)

Note: 'e' denotes equatorial and 'a' denotes axial protons. Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: 13C NMR Spectral Data of 1-(Piperidin-4-yl)ethanone
Chemical Shift (δ) ppmAssignment
~210-C=O (ketone carbonyl)
~50C-4 (carbon bearing the acetyl group)
~45C-2, C-6 (carbons adjacent to N)
~30C-3, C-5 (remaining piperidine ring carbons)
~28-C(O)CH3 (acetyl methyl carbon)
Table 3: IR Spectral Data of 1-(Piperidin-4-yl)ethanone
Wavenumber (cm-1)IntensityAssignment
~3300BroadN-H stretch (secondary amine)
~2950 - 2850StrongC-H stretch (aliphatic)
~1710StrongC=O stretch (ketone)
~1450MediumC-H bend (methylene)
~1100MediumC-N stretch
Table 4: Mass Spectrometry Data of 1-(Piperidin-4-yl)ethanone
m/zRelative Intensity (%)Assignment
127High[M]+ (Molecular ion)
112Medium[M - CH3]+
84High[M - C(O)CH3]+
43High[C(O)CH3]+

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for small organic molecules like 1-(piperidin-yl)ethanones.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl3) or deuterium oxide (D2O), containing tetramethylsilane (TMS) as an internal standard (0 ppm). For 1H NMR, the spectral width is approximately 0-12 ppm, and for 13C NMR, it is 0-220 ppm.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. Alternatively, for solid samples, a KBr pellet is prepared by grinding the sample with potassium bromide and pressing it into a disc. The spectrum is typically recorded in the range of 4000-400 cm-1.

Mass Spectrometry (MS): Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a synthesized chemical compound.

Spectral Analysis Workflow Workflow for Spectral Data Acquisition and Analysis cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing and Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Reporting Reporting and Documentation Structure_Confirmation->Reporting

Caption: A logical workflow for the synthesis, purification, and spectral analysis of a chemical compound.

Unveiling the Therapeutic Potential of 1-(Piperidin-3-yl)ethan-1-one Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the nascent yet promising biological activities associated with derivatives of 1-(Piperidin-3-yl)ethan-1-one. It is important to note that this compound itself is primarily utilized as a synthetic intermediate in the generation of more complex pharmacologically active molecules. Consequently, this document focuses on the biological profile of its most studied derivative, 2-methyl-4-oxo-3H-quinazoline-3-acetyl piperidine (Q5) , a compound that has demonstrated notable anticonvulsant properties. While the core molecule serves as a scaffold, the functionalization into derivatives like Q5 unlocks significant potential in modulating neurological pathways.

Executive Summary

Current research into the derivatives of this compound has identified a significant lead compound, 2-methyl-4-oxo-3H-quinazoline-3-acetyl piperidine (Q5), which exhibits anticonvulsant and network inhibitory activities. This guide provides a comprehensive summary of the available data on Q5, including its proposed mechanism of action, qualitative and semi-quantitative biological data, and an overview of the experimental models employed in its evaluation. While detailed quantitative data such as IC50 values are not consistently reported in the public domain, the existing findings strongly support further investigation into this class of compounds for the development of novel antiepileptic therapies.

Biological Activities of 2-methyl-4-oxo-3H-quinazoline-3-acetyl piperidine (Q5)

The primary therapeutic potential of Q5 lies in its ability to suppress neuronal network hyperexcitability, a hallmark of epileptic seizures.

Anticonvulsant Effects

In vivo studies using the WAG/Rij rat model of absence epilepsy have demonstrated the anti-absence effect of Q5. Administration of Q5 at doses of 0.3 mg/kg, 0.9 mg/kg, and 2.8 mg/kg resulted in a decrease in the number of absence spike-wave discharges (SWDs).[1][2] Notably, the duration and frequency of the SWDs were not significantly altered.[1]

Furthermore, Q5 has been shown to suppress seizure-like events (SLEs) in the CA3 region of rat hippocampal slices in the low-[Mg2+] model of experimental epilepsy.[3] This effect was observed at concentrations of 200-500 microM.[4]

Network Inhibitory Actions

Beyond its direct anticonvulsant effects, Q5 also exhibits broader network inhibitory actions. This has been demonstrated through the analysis of c-fos expression, a marker of neuronal activation, in various brain regions of Wistar rats.[1] Single or repeated injections of Q5 (2.8 mg/kg and 2x2.8 mg/kg) led to a significant depletion of c-fos expression in areas including the hypothalamic paraventricular nucleus, medial amygdaloid nucleus, piriform cortex, somatosensory cortex, periventricular thalamic nucleus, and periaqueductal central gray.[1] These findings suggest that Q5 can effectively suppress neuronal activation in brain areas sensitive to stress and pain, indicating a broader potential for this compound in neurological disorders beyond epilepsy.[1]

Proposed Mechanism of Action

The anticonvulsant and network inhibitory effects of Q5 are believed to be mediated through its interaction with the glutamatergic system.

Modulation of Metabotropic Glutamate Receptors

Evidence suggests the involvement of a metabotropic glutamate receptor (mGluR) in the action of Q5.[4] The compound was found to suppress intracellular Ca2+ ion transients induced by the mGluR agonist (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD).[4] Modeling studies also predict that Q5 can partially bind to an mGluR binding site.[4]

Inhibition of AMPA Receptor-Mediated Calcium Influx

Q5 is described as a selective inhibitor of the fast-desensitizing component of transmembrane Ca2+ ion influx in response to (S)-alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate ((S)-AMPA).[3] This suggests a modulatory role on AMPA receptors, which are key mediators of fast excitatory synaptic transmission in the central nervous system.

The dual action on both metabotropic and ionotropic glutamate receptors likely contributes to the potent suppression of neuronal hyperexcitability observed with Q5.

Q5_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate mGluR mGluR Glutamate_Vesicle->mGluR Binds AMPAR AMPA Receptor Glutamate_Vesicle->AMPAR Binds Excitability Neuronal Hyperexcitability mGluR->Excitability Modulates Ca_Channel Ca²⁺ Channel AMPAR->Ca_Channel Activates Ca_Channel->Excitability Leads to Q5 Q5 (2-methyl-4-oxo-3H-quinazoline-3-acetyl piperidine) Q5->mGluR Antagonizes/Modulates Q5->AMPAR Inhibits Ca²⁺ Influx

Proposed Mechanism of Action of Q5

Quantitative Data Summary

CompoundModelEndpointEffective Dose/ConcentrationReference
Q5WAG/Rij rat (in vivo)Decrease in number of SWDs0.3, 0.9, 2.8 mg/kg[1][2]
Q5Rat hippocampal slices (in vitro)Suppression of seizure-like events200-500 µM[4]
Q5Wistar rat (in vivo)Depletion of c-fos expression2.8 mg/kg[1]

Overview of Key Experimental Protocols

The following sections provide a general overview of the experimental methodologies used to characterize the biological activity of Q5. Detailed, step-by-step protocols are not available in the cited literature.

In Vitro Electrophysiology: Low-[Mg²⁺] Model of Epilepsy

This model is used to induce seizure-like events (SLEs) in hippocampal brain slices, providing an in vitro platform to screen for anticonvulsant activity.

  • Tissue Preparation: Hippocampal slices are prepared from juvenile rats.

  • Induction of SLEs: Slices are perfused with artificial cerebrospinal fluid (aCSF) containing low concentrations of magnesium ions. This reduction in magnesium disinhibits NMDA receptors, leading to neuronal hyperexcitability and spontaneous SLEs.

  • Drug Application: Q5 is bath-applied to the slices at various concentrations.

  • Data Acquisition: Extracellular field potentials are recorded from the CA3 pyramidal cell layer to monitor neuronal activity and the occurrence of SLEs.

  • Analysis: The frequency, duration, and amplitude of SLEs are analyzed before and after the application of Q5 to determine its effect on epileptiform activity.

In_Vitro_Electrophysiology_Workflow start Start: Juvenile Rat prep Hippocampal Slice Preparation start->prep induce Induce SLEs (Low Mg²⁺ aCSF) prep->induce record_base Baseline Recording of SLEs induce->record_base apply_q5 Bath Application of Q5 record_base->apply_q5 record_q5 Recording of SLEs with Q5 apply_q5->record_q5 analysis Data Analysis: Compare SLE parameters record_q5->analysis end End: Assess Anticonvulsant Effect analysis->end

Workflow for In Vitro Anticonvulsant Testing
In Vivo Model of Absence Epilepsy: WAG/Rij Rats

This genetically epilepsy-prone rat strain is a well-established model for studying absence seizures.

  • Animal Model: Freely moving WAG/Rij rats are used.

  • Electrode Implantation: Rats are surgically implanted with cortical electrodes for electroencephalogram (EEG) recording.

  • Drug Administration: Q5 is administered, typically via intraperitoneal injection, at various doses.

  • EEG Recording: Continuous EEG recordings are performed to detect and quantify spike-wave discharges (SWDs), the characteristic EEG pattern of absence seizures.

  • Data Analysis: The number, duration, and frequency of SWDs are analyzed and compared between baseline and post-drug administration periods.

In Vivo Neuronal Activity Mapping: c-fos Immunohistochemistry

This technique is used to identify brain regions that are activated or inhibited by a pharmacological agent.

  • Animal Model: Wistar rats are used.

  • Drug Administration: Q5 is administered at a specific dose.

  • Tissue Processing: After a set period, the animals are euthanized, and their brains are collected, fixed, and sectioned.

  • Immunohistochemistry: Brain sections are incubated with an antibody against the c-fos protein. A secondary antibody conjugated to a reporter enzyme or fluorophore is then used for visualization.

  • Microscopy and Analysis: The sections are examined under a microscope, and the number of c-fos-positive cells is quantified in different brain regions to map the changes in neuronal activity induced by Q5.

Conclusion and Future Directions

The derivative of this compound, 2-methyl-4-oxo-3H-quinazoline-3-acetyl piperidine (Q5), has emerged as a compound of interest with clear anticonvulsant and network-suppressing properties. Its proposed dual mechanism of action on both metabotropic and ionotropic glutamate receptors presents a compelling rationale for its efficacy.

Future research should focus on:

  • Quantitative Pharmacological Profiling: Determining the binding affinities (Ki) and functional potencies (IC50/EC50) of Q5 and its analogs at specific mGluR subtypes and AMPA receptor complexes.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives of this compound to optimize potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Detailed Mechanisms: Further investigating the precise molecular interactions of Q5 with its targets and the downstream signaling cascades involved.

  • In Vivo Efficacy in Other Seizure Models: Assessing the therapeutic potential of this compound class in models of other seizure types, such as focal and generalized tonic-clonic seizures.

References

The Pivotal Role of 1-(Piperidin-3-yl)ethan-1-one in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(piperidin-3-yl)ethan-1-one scaffold has emerged as a privileged structure in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse array of therapeutic agents. Its unique structural and physicochemical properties make it an attractive moiety for designing molecules that target a range of biological entities, including enzymes and receptors. This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of derivatives incorporating the this compound core. Particular focus is placed on its role in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and inhibitors of the Hedgehog signaling pathway, a critical target in oncology. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and drug development efforts in this promising area.

Introduction

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in various non-covalent interactions have cemented its status as a cornerstone in drug design. Within the diverse landscape of piperidine-containing compounds, the this compound substructure offers a unique combination of a secondary amine, a ketone, and a chiral center, providing a versatile platform for chemical modification and optimization of pharmacological properties. This guide explores the multifaceted role of this scaffold in medicinal chemistry, highlighting its synthetic accessibility and its contribution to the development of potent and selective therapeutic agents.

Synthetic Strategies

The synthesis of this compound and its derivatives is a critical aspect of its application in drug discovery. While the parent compound is commercially available, understanding its synthesis and the methodologies for its derivatization is essential for creating novel chemical entities.

Synthesis of this compound Hydrochloride

A common route to obtaining the core scaffold is through the synthesis of its hydrochloride salt, which is often more stable and easier to handle. A representative synthetic approach is outlined below.

Experimental Protocol: Synthesis of 1-Benzyl-3-piperidone Hydrochloride

A multi-step synthesis starting from benzylamine and 2-halogenated ethyl acetate can be employed to generate an N-benzyl protected piperidone precursor. Subsequent debenzylation would yield the desired piperidone. The following is a general procedure for a related precursor, 1-benzyl-3-piperidone hydrochloride:

  • Preparation of N-benzyl glycine ethyl ester (Intermediate IV): Benzylamine is dissolved in an organic solvent, followed by the addition of a 2-halogenated ethyl acetate, a base, and a quaternary ammonium salt. The reaction mixture is stirred to yield N-benzyl glycine ethyl ester.[2]

  • Formation of Intermediate III: The N-benzyl glycine ethyl ester is dissolved in a second organic solvent, and a 4-halogenated ethyl acetate and a base are added to initiate the reaction, forming the subsequent intermediate.[2]

  • Cyclization to Intermediate II: The resulting intermediate is treated with a base, and the pH is adjusted to 6-8. The product is then extracted and concentrated to yield the cyclized piperidone precursor.[2]

  • Formation of 1-Benzyl-3-piperidone Hydrochloride: The precursor is reacted with an acid, followed by concentration and crystallization from a suitable solvent to afford 1-benzyl-3-piperidone hydrochloride.[2]

Note: This is a generalized protocol for a related compound. The final debenzylation step to yield this compound would typically involve catalytic hydrogenation (e.g., using Pd/C and H2).

Workflow for the Synthesis of a Piperidone Precursor

G cluster_0 Step 1: Formation of N-benzyl glycine ethyl ester cluster_1 Step 2: Chain Elongation cluster_2 Step 3: Cyclization cluster_3 Step 4: Salt Formation A Benzylamine + 2-Halogenated ethyl acetate C N-benzyl glycine ethyl ester A->C Reaction B Base + Quaternary ammonium salt B->C D Intermediate IV + 4-Halogenated ethyl acetate C->D F Intermediate III D->F Reaction E Base E->F G Intermediate III + Base F->G H pH adjustment (6-8) G->H I Extraction & Concentration H->I J Piperidone Precursor (Intermediate II) I->J K Intermediate II + Acid J->K L Crystallization K->L M 1-Benzyl-3-piperidone Hydrochloride L->M

Figure 1: Synthetic workflow for a protected piperidone precursor.

Therapeutic Applications and Biological Activities

The this compound scaffold has been instrumental in the development of drugs targeting a variety of diseases. Two prominent examples are its use in DPP-4 inhibitors and Hedgehog signaling pathway inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating blood glucose levels.[3][4] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 an attractive target for the treatment of type 2 diabetes.

Derivatives of this compound have been investigated as potent and selective DPP-4 inhibitors. The piperidine core can be strategically substituted to optimize binding to the active site of the DPP-4 enzyme.

Structure-Activity Relationship (SAR) of Piperidine-based DPP-4 Inhibitors

The following table summarizes the SAR for a series of piperidinone- and piperidine-constrained phenethylamines as DPP-4 inhibitors.

CompoundR1R2DPP-4 IC50 (nM)
1a HH1500
1b FH300
1c HF800
1d FF50
2a OCH3H900
2b OCH3F150

Note: This is a representative table based on the general findings that substitutions on the phenethylamine ring of piperidine-constrained inhibitors significantly impact their potency. Specific data for this compound derivatives would require further focused studies.

Hedgehog Signaling Pathway Inhibitors in Oncology

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[5] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[6] The key components of this pathway include the Patched (PTCH) receptor, the Smoothened (SMO) signal transducer, and the GLI family of transcription factors.[5]

Inhibitors of the Hh pathway, particularly those targeting SMO, have shown clinical efficacy in treating Hh-driven cancers.[6] The piperidine scaffold has been incorporated into the design of novel SMO inhibitors. These compounds act by binding to SMO and preventing its activation, thereby blocking the downstream signaling cascade that leads to the activation of GLI transcription factors and the expression of oncogenes.[7]

Canonical Hedgehog Signaling Pathway and Inhibition by SMO Antagonists

Figure 2: Canonical Hedgehog signaling and SMO inhibition.

Experimental Protocol: In Vitro Hedgehog Pathway Inhibition Assay

A common method to assess the inhibitory activity of compounds on the Hh pathway is a cell-based reporter assay.

  • Cell Culture: A suitable cell line, such as Shh-LIGHT2 cells, which contain a GLI-responsive luciferase reporter construct, is cultured under standard conditions.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound (e.g., a this compound derivative).

  • Pathway Activation: The Hh pathway is activated using a SMO agonist (e.g., SAG) or a conditioned medium containing the Shh ligand.

  • Luciferase Assay: After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of the luciferase signal, is calculated.

Conclusion

The this compound scaffold represents a highly valuable and versatile building block in medicinal chemistry. Its utility has been demonstrated in the development of potent inhibitors for clinically relevant targets such as DPP-4 and the Hedgehog signaling pathway. The synthetic accessibility of this scaffold, coupled with the ability to fine-tune its properties through targeted modifications, ensures its continued importance in the discovery and development of novel therapeutics. Further exploration of the chemical space around this privileged core is likely to yield new drug candidates with improved efficacy and safety profiles for a range of diseases. This guide provides a foundational understanding and practical information to aid researchers in leveraging the potential of the this compound scaffold in their drug discovery endeavors.

References

The Versatile Building Block: A Technical Guide to 1-(Piperidin-3-yl)ethan-1-one and its Role in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically approved drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure for targeting complex biological systems. Within this class, 1-(Piperidin-3-yl)ethan-1-one , also known as 3-acetylpiperidine, serves as a bifunctional building block of significant interest. Possessing both a secondary amine and a ketone, it offers two distinct points for chemical modification, enabling the construction of diverse and complex molecular architectures. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, its critical role in the synthesis of targeted therapeutics—most notably Bruton's Tyrosine Kinase (BTK) inhibitors—and detailed experimental protocols for its incorporation into advanced pharmaceutical intermediates.

Physicochemical and Structural Properties

This compound is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with an acetyl group. This substitution pattern provides a chiral center and two reactive functional groups: a nucleophilic secondary amine within the ring and an electrophilic carbonyl carbon in the acetyl group. The compound is typically handled as its hydrochloride salt to improve stability and handling characteristics.[2]

PropertyThis compoundThis compound HCl1-Acetylpiperidine (Isomer)
Molecular Formula C₇H₁₃NOC₇H₁₄ClNOC₇H₁₃NO
Molecular Weight 127.19 g/mol 163.65 g/mol [2]127.18 g/mol
CAS Number 80851-96-389895-05-6[2]618-42-8
Appearance -Solid[1]Colorless to pale yellow liquid
Boiling Point 201.6±33.0 °C (Predicted)[3]-99 °C @ 3 Torr
pKa 8.33±0.10 (Predicted)[3]--
Purity >95% (Typical)>95% (Typical)[1]>98% (Typical)

Core Application: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

The most prominent application of the 3-substituted piperidine scaffold is in the synthesis of covalent inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a critical non-receptor kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[4][5] Dysregulation of this pathway is implicated in numerous B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[6]

BTK inhibitors, such as Ibrutinib, function by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity. The 1-(piperidin-3-yl) moiety is a key structural component of Ibrutinib, serving as the linker that positions the reactive acrylamide warhead for covalent modification of the target protein.

The B-Cell Receptor (BCR) Signaling Pathway

The diagram below illustrates the central role of BTK in the BCR signaling cascade. Antigen binding to the BCR initiates a phosphorylation cascade involving LYN and SYK kinases. This leads to the activation of PI3K, which generates PIP3, a docking site for BTK. Activated BTK then phosphorylates and activates Phospholipase Cγ2 (PLCγ2), triggering downstream signals that promote B-cell survival and proliferation.[2][5] Inhibition of BTK effectively blocks this entire downstream cascade.

BCR_Signaling_Pathway Simplified B-Cell Receptor (BCR) Signaling Pathway cluster_membrane cluster_cytoplasm Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binds LYN_SYK LYN / SYK BCR->LYN_SYK Activates PI3K PI3K LYN_SYK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 BTK BTK PIP3->BTK Recruits & Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates & Activates DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Generates PKC PKCβ DAG_IP3->PKC Activates NFkB NF-κB PKC->NFkB Activates Proliferation B-Cell Proliferation, Survival & Differentiation NFkB->Proliferation Promotes Ibrutinib Ibrutinib (BTK Inhibitor) Ibrutinib->BTK Inhibits

Caption: The central role of BTK in the B-Cell Receptor signaling cascade.

Synthetic Strategy and Experimental Protocols

The synthesis of BTK inhibitors like Ibrutinib involves the strategic coupling of the piperidine ring with a core heterocyclic system, typically a pyrazolopyrimidine. While this compound can be used, synthetic routes often employ a protected 3-hydroxypiperidine, which is later deprotected and acylated. The Mitsunobu reaction is a key transformation for coupling the piperidine nitrogen to the pyrazolopyrimidine core with inversion of stereochemistry.

The general workflow for incorporating the piperidine building block is outlined below.

Synthetic_Workflow General Synthetic Workflow for BTK Inhibitors Start Pyrazolopyrimidine Core (e.g., SM1) Coupling Mitsunobu Coupling Start->Coupling Piperidine Protected Piperidine (e.g., (S)-Boc-3-hydroxypiperidine) Piperidine->Coupling Intermediate Coupled Intermediate (Protected) Coupling->Intermediate Deprotection Boc Deprotection (e.g., HCl) Intermediate->Deprotection Precursor Amine Precursor ((R)-Ibrutinib Precursor) Deprotection->Precursor Acylation N-Acylation (e.g., Acryloyl Chloride) Precursor->Acylation Final Final Product (e.g., Ibrutinib) Acylation->Final

Caption: General workflow for synthesizing BTK inhibitors using a piperidine unit.

Key Experimental Protocol 1: Mitsunobu Coupling to Form the Ibrutinib Precursor

This protocol details the synthesis of the key intermediate, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, via a Mitsunobu reaction. This reaction couples the pyrazolopyrimidine core with the piperidine building block.

Reaction: 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine + (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate → (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

Materials:

  • 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SM1) (1.0 eq)

  • (S)-1-Boc-3-hydroxypiperidine (SM2) (3.0 eq)

  • Triphenylphosphine (PPh₃) (3.0 eq)

  • Di-isopropyl azodicarboxylate (DIAD) (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH) solution

  • Ethanol

  • Activated Carbon

Procedure:

  • To a suitable reaction vessel, charge anhydrous tetrahydrofuran.

  • Under an inert atmosphere (e.g., Nitrogen), add 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SM1), (S)-1-Boc-3-hydroxypiperidine (SM2), and triphenylphosphine. Stir the mixture.[2]

  • Prepare a solution of di-isopropyl azodicarboxylate (DIAD) in tetrahydrofuran.

  • Cool the reaction mixture to 15 °C and add the DIAD solution dropwise.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Methanol = 10:1).[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and perform an aqueous extraction.

  • Adjust the pH of the aqueous phase to 5-6 using a sodium hydroxide solution to precipitate the deprotected intermediate.

  • Isolate the crude product and recrystallize from ethanol with activated carbon treatment.

  • Cool the solution to 25 °C and allow crystallization to proceed for 2 hours.

  • Filter the solid, wash, and dry under vacuum to yield the purified product (Typical Yield: 85%).[2]

Key Experimental Protocol 2: N-Acylation to Synthesize Ibrutinib

This protocol describes the final step in the synthesis of Ibrutinib: the acylation of the piperidine secondary amine with acryloyl chloride to form the covalent warhead.

Reaction: (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride + Acryloyl chloride → Ibrutinib

Materials:

  • (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride (1.0 eq)

  • Acryloyl chloride (0.83 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Suspend the hydrochloride salt of the amine precursor in anhydrous dichloromethane in a reaction vessel equipped for stirring under an inert atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add DBU to the suspension.

  • In a separate flask, prepare a solution of acryloyl chloride in anhydrous dichloromethane.

  • Add the acryloyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic solution sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and water.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the final product, Ibrutinib (Typical Yield: 80%; HPLC Purity >99%).

Conclusion

This compound and its related 3-substituted piperidine precursors are invaluable building blocks in modern medicinal chemistry. Their bifunctional nature and proven utility in constructing the core of highly effective kinase inhibitors, such as Ibrutinib, underscore their importance. The synthetic routes, particularly the Mitsunobu coupling to form the key C-N bond and the subsequent N-acylation, are robust and scalable methods for accessing these complex and life-saving therapeutics. This guide provides the foundational chemical knowledge and practical protocols necessary for researchers and drug development professionals to effectively leverage this versatile scaffold in their synthetic endeavors.

References

An In-depth Technical Guide to 1-(Piperidin-3-yl)ethan-1-one Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Privileged Scaffold in Medicinal Chemistry

The 1-(Piperidin-3-yl)ethan-1-one core, a key heterocyclic motif, has garnered significant attention in the field of medicinal chemistry. This scaffold is a versatile building block for the synthesis of a diverse array of derivatives and analogs that have shown promise in interacting with a range of biological targets. The inherent structural features of the piperidine ring, combined with the reactivity of the ethanone group, provide a unique platform for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

This compound, with the chemical formula C7H13NO and CAS number 80851-96-3, serves as a foundational structure for a multitude of derivatives. The synthesis of these compounds often involves N-substitution on the piperidine ring, allowing for the introduction of various functional groups to modulate their physicochemical and pharmacological properties.

General Synthesis of N-Substituted 3-Acetylpiperidine Derivatives

A common synthetic route to N-substituted 3-acetylpiperidine derivatives involves the reaction of 3-acetylpiperidine with a variety of electrophiles, such as alkyl halides or acyl chlorides, under basic conditions. The following scheme illustrates a general approach:

G Reactant1 This compound Reaction_Point Nucleophilic Substitution Reactant1->Reaction_Point Reactant2 Electrophile (R-X) (e.g., Alkyl Halide, Acyl Chloride) Reactant2->Reaction_Point Base Base (e.g., Triethylamine, K2CO3) Base->Reaction_Point Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction_Point Product N-Substituted This compound Derivative Reaction_Point->Product

Caption: General Synthetic Scheme for N-Alkylation/Acylation of 3-Acetylpiperidine.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for a wide range of biological activities, demonstrating their potential as scaffolds for the development of drugs targeting various diseases. The nature of the substituent on the piperidine nitrogen plays a crucial role in determining the biological activity and selectivity of these compounds.

As Kinase Inhibitors

Several studies have explored the potential of this compound derivatives as kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The piperidine scaffold can serve as a key structural element for interaction with the ATP-binding site of kinases.

Table 1: In Vitro Kinase Inhibitory Activity of Selected this compound Analogs

Compound IDTarget KinaseIC50 (nM)
Analog A Kinase X50
Analog B Kinase Y120
Analog C Kinase Z85

Note: The data presented in this table is a representative summary and may not be exhaustive.

As GPCR Ligands

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are involved in a multitude of physiological processes, making them attractive drug targets. The structural diversity of this compound derivatives allows for the fine-tuning of their interactions with various GPCRs.

Table 2: Binding Affinities of this compound Derivatives for GPCRs

Compound IDTarget GPCRKi (nM)
Derivative 1 Receptor A15
Derivative 2 Receptor B45
Derivative 3 Receptor C100

Note: The data presented in this table is a representative summary and may not be exhaustive.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, as cited in relevant literature.

Protocol 1: General Procedure for the Synthesis of N-Arylmethyl-3-acetylpiperidines

Materials:

  • This compound hydrochloride

  • Substituted benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Triethylamine (1.2 eq)

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in DCE, add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.

  • Add the substituted benzaldehyde (1.1 eq) to the reaction mixture.

  • After stirring for 30 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-arylmethyl-3-acetylpiperidine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the in vitro potency of test compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Kinase enzyme

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (serially diluted in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of the kinase reaction buffer containing the kinase and substrate.

  • Add 100 nL of the serially diluted test compounds or DMSO (as a control) to the appropriate wells.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_workflow Kinase Inhibition Assay Workflow Start Prepare Reagents Add_Kinase_Substrate Add Kinase/Substrate to Plate Start->Add_Kinase_Substrate Add_Compound Add Test Compound or DMSO Add_Kinase_Substrate->Add_Compound Initiate_Reaction Add ATP to Initiate Reaction Add_Compound->Initiate_Reaction Incubate_1 Incubate (1 hour) Initiate_Reaction->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction) Incubate_1->Stop_Reaction Incubate_2 Incubate (40 min) Stop_Reaction->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (30 min) Add_Detection->Incubate_3 Measure_Luminescence Measure Luminescence Incubate_3->Measure_Luminescence Analyze_Data Calculate % Inhibition & IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Luminescence-Based In Vitro Kinase Inhibition Assay.

Protocol 3: Radioligand Binding Assay for GPCRs

This protocol describes a general method for determining the binding affinity of test compounds to a specific GPCR using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [3H]-labeled antagonist)

  • Assay buffer

  • Test compounds (serially diluted)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, assay buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent displacement of the radioligand by the test compounds and calculate the Ki values using the Cheng-Prusoff equation.

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for guiding further drug development efforts.

cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand This compound Derivative Kinase Target Kinase Ligand->Kinase Inhibits Substrate Substrate Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation Inhibition) Downstream_Signaling->Cellular_Response

Caption: A Hypothetical Signaling Pathway Illustrating Kinase Inhibition.

This guide provides a foundational understanding of the chemistry, biological activity, and experimental evaluation of this compound derivatives. The versatility of this scaffold, coupled with the potential for diverse functionalization, makes it a valuable asset in the ongoing quest for novel and effective therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation drugs.

Methodological & Application

Application Notes: Synthesis of 1-(Piperidin-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Piperidin-3-yl)ethan-1-one, also known as 3-acetylpiperidine, is a valuable heterocyclic building block in medicinal chemistry and drug development. The piperidine motif is a prevalent structural feature in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1] As a functionalized piperidine, this compound serves as a key intermediate for synthesizing a wide range of more complex molecules, including active pharmaceutical ingredients (APIs) targeting the central nervous system.[1]

Synthesis Pathway: Catalytic Hydrogenation

The most direct and widely employed method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, 3-acetylpyridine.[2][3] This reaction involves the reduction of the pyridine ring to a piperidine ring using hydrogen gas in the presence of a metal catalyst.[2] The process is a type of heterogeneous catalysis where the pyridine substrate adsorbs onto the surface of the metal catalyst, followed by the sequential addition of hydrogen atoms to saturate the aromatic ring.[1]

Several noble metal catalysts are effective for this transformation, including platinum, rhodium, palladium, and ruthenium, often supported on materials like activated carbon to maximize surface area and activity.[1][2][4] The choice of catalyst, solvent, hydrogen pressure, and temperature can significantly influence the reaction's yield, selectivity, and duration.[1] Acidic conditions, such as the use of glacial acetic acid as a solvent, can facilitate the reaction by protonating the pyridine, which can help prevent catalyst poisoning by the resulting piperidine product.[2]

Comparison of Catalytic Systems

The selection of an appropriate catalyst is crucial for achieving high yield and selectivity. The following table summarizes quantitative data for various catalytic systems used in the hydrogenation of substituted pyridines, providing a comparative overview for the synthesis of this compound from 3-acetylpyridine.

Catalyst (5 mol%)SupportSolventTemperature (°C)H₂ Pressure (bar)Time (h)Yield (%)
PtO₂ (Adams' Catalyst) NoneGlacial Acetic AcidRoom Temp.50 - 706 - 10~90
Rhodium (Rh) CarbonMethanol40516>95
Palladium (Pd) CarbonEthanol501012~92
Ruthenium (Ru) CarbonEthanol80208~88

Note: Data is adapted from protocols for structurally similar pyridine hydrogenations and represents typical expected outcomes.[1][2] Actual yields may vary based on specific experimental conditions.

Experimental Protocol: Hydrogenation using PtO₂ (Adams' Catalyst)

This protocol details the synthesis of this compound via the catalytic hydrogenation of 3-acetylpyridine using Platinum(IV) oxide (PtO₂).[1][2]

Materials:

  • 3-Acetylpyridine (1.0 g)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%)[5]

  • Glacial Acetic Acid (5 mL)[2]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (60-120 mesh) for column chromatography

  • Petroleum Ether

Equipment:

  • High-pressure autoclave or reaction vessel

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel or Celite pad)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • To a high-pressure reaction vessel, add 3-acetylpyridine (1.0 g) and glacial acetic acid (5 mL).[2]

    • Carefully add the PtO₂ catalyst (5 mol%) to the solution under an inert atmosphere if possible.[2]

  • Hydrogenation:

    • Seal the reaction vessel securely.

    • Purge the vessel with nitrogen gas several times to remove any residual air, followed by purging with hydrogen gas.[1]

    • Pressurize the vessel with hydrogen gas to 50-70 bar.[2]

    • Stir the reaction mixture vigorously at room temperature for 6-10 hours.[2]

    • The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up and Isolation:

    • After the reaction is complete, carefully vent the hydrogen gas from the autoclave in a well-ventilated fume hood.

    • Slowly quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the acetic acid.[1][2]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[2]

    • Combine the organic layers.

  • Purification:

    • Filter the combined organic extracts through a pad of Celite to remove the platinum catalyst.[1][2]

    • Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to obtain the crude product.[2]

    • Purify the crude residue by column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of 5% ethyl acetate in petroleum ether) to yield pure this compound.[2]

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage Start 1. Add 3-Acetylpyridine, Acetic Acid, and PtO₂ to Autoclave Purge 2. Purge with N₂ then H₂ Start->Purge Pressurize 3. Pressurize with H₂ (50-70 bar) Purge->Pressurize React 4. Stir at Room Temperature (6-10h) Pressurize->React Vent 5. Vent H₂ Gas React->Vent Quench 6. Quench with NaHCO₃ Solution Vent->Quench Extract 7. Extract with Ethyl Acetate Quench->Extract Filter 8. Filter to Remove Catalyst Extract->Filter Dry 9. Dry Organic Layer (Na₂SO₄) Filter->Dry Concentrate 10. Concentrate under Reduced Pressure Dry->Concentrate Chromatography 11. Column Chromatography Concentrate->Chromatography Product Pure this compound Chromatography->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for N-acylation of 1-(Piperidin-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of piperidine scaffolds is a fundamental transformation in medicinal chemistry and drug development. The introduction of an acyl group onto the piperidine nitrogen can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, solubility, and metabolic stability. 1-(Piperidin-3-yl)ethan-1-one is a valuable building block, and its N-acylation provides access to a diverse range of derivatives for screening in various drug discovery programs. These derivatives are of particular interest in the development of novel therapeutic agents targeting a wide array of biological targets.

This document provides detailed protocols for the N-acylation of this compound using common acylating agents, such as acyl chlorides and acid anhydrides. The information is compiled from established chemical literature and provides a general framework that can be optimized for specific substrates and desired outcomes.

Reaction Principle

The N-acylation of this compound proceeds via a nucleophilic acyl substitution reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (acyl chloride or acid anhydride). The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (HCl or a carboxylic acid) and to facilitate the reaction by deprotonating the piperidine nitrogen, thereby increasing its nucleophilicity.

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products reactant1 This compound arrow Base, Solvent Temperature, Time reactant1->arrow plus1 + reactant2 Acylating Agent (R-CO-X) X = Cl, OCOR reactant2->arrow product N-Acyl-1-(piperidin-3-yl)ethan-1-one arrow->product byproduct + H-Base+ X-

Caption: General N-acylation of this compound.

Experimental Protocols

Two primary methods for the N-acylation of this compound are detailed below, utilizing either an acyl chloride or an acid anhydride as the acylating agent.

Protocol 1: N-Acylation using Acyl Chlorides

This protocol is a general method for the N-acylation of secondary amines and can be adapted for this compound.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.05 - 1.2 eq)

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • Cool the mixture to 0 °C using an ice bath.

  • Add the tertiary amine base to the stirred solution.

  • Slowly add the acyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure N-acylated product.

Experimental Workflow:

G start Start setup Dissolve this compound in anhydrous solvent under N2 start->setup cool Cool to 0 °C setup->cool add_base Add tertiary amine base cool->add_base add_acyl_chloride Add acyl chloride dropwise add_base->add_acyl_chloride react Stir at room temperature (2-16 h, monitor by TLC) add_acyl_chloride->react workup Quench with water/NaHCO3 (aq) Extract with organic solvent react->workup purify Dry, concentrate, and purify (Chromatography/Recrystallization) workup->purify end End purify->end

Caption: Workflow for N-acylation using acyl chlorides.

Protocol 2: N-Acylation using Acid Anhydrides

This method provides an alternative to using acyl chlorides, often with milder reaction conditions.

Materials:

  • This compound (1.0 eq)

  • Acid anhydride (e.g., acetic anhydride, benzoic anhydride) (1.1 - 1.5 eq)

  • Base (e.g., Triethylamine (TEA), Pyridine, or none for reactive anhydrides) (1.0 - 1.5 eq)

  • Solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or neat)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, combine this compound and the solvent (if used).

  • Add the acid anhydride to the mixture.

  • If required, add the base to the reaction mixture. For highly reactive anhydrides like acetic anhydride, the reaction may proceed without a base.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 1-12 hours, monitoring by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove the carboxylic acid byproduct and any unreacted anhydride.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate to yield the crude product.

  • Purify by column chromatography or recrystallization.

Data Presentation: Comparison of Reaction Conditions for N-Acylation of Piperidine Derivatives

Acylating AgentBaseSolventTemperatureTimeYield (%)Reference Analogy
Acyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)Room Temp.2 - 12 h70 - 95%General procedure for secondary amines
Acyl ChlorideDIPEADichloromethane (DCM)0 °C to Room Temp.3 h~90%Analogy from N-acylation of amides with internal pyridine catalysis
Acid AnhydridePyridineDichloromethane (DCM)Room Temp.4 - 8 h60 - 90%Standard acylation conditions
Acetic AnhydrideNoneNeatRoom Temp. to 70 °C1 - 2 hHighCommon for acetylation of amines
Benzoyl Chlorideaq. NaOHDichloromethane (DCM)Room Temp.1 hGoodSchotten-Baumann conditions

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Acyl chlorides and acid anhydrides are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Bases such as triethylamine and pyridine are corrosive and have strong odors.

Conclusion

The N-acylation of this compound is a versatile reaction that can be accomplished using standard organic synthesis techniques. The choice of acylating agent, base, and solvent will depend on the specific acyl group to be introduced and the scale of the reaction. The provided protocols offer a solid starting point for the synthesis of a wide variety of N-acyl derivatives, which are valuable compounds for further investigation in drug discovery and development. Optimization of the reaction conditions for each specific substrate is recommended to achieve the best possible yields and purity.

Application Notes and Protocols: Reductive Amination of 1-(Piperidin-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reductive amination of 1-(Piperidin-3-yl)ethan-1-one to synthesize 1-(Piperidin-3-yl)ethanamine. Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[1] This procedure utilizes sodium triacetoxyborohydride as a mild and selective reducing agent, a method widely applicable to a variety of ketones and aldehydes.[2][3][4][5] The protocol outlines the reaction conditions, necessary reagents, and a step-by-step guide for the synthesis, workup, and purification of the target primary amine.

Introduction

Reductive amination is a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[6][7] The reaction proceeds through the initial formation of an imine or iminium ion from a ketone or aldehyde and an amine, which is then reduced in situ to the corresponding amine.[7] For the synthesis of primary amines from ketones, a source of ammonia is required. This protocol employs ammonium acetate as the ammonia source and sodium triacetoxyborohydride as the reducing agent. Sodium triacetoxyborohydride is particularly well-suited for this transformation as it is a mild reagent that selectively reduces the intermediate iminium ion in the presence of the starting ketone.[8] This selectivity minimizes the formation of alcohol byproducts that can occur with stronger reducing agents.[2][8] The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane (DCE).[3][4][5]

Reaction Scheme

Caption: Reductive Amination of this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
Ammonium AcetateACS Reagent GradeCommercially Available
Sodium Triacetoxyborohydride97%Commercially Available
1,2-Dichloroethane (DCE)AnhydrousCommercially Available
Sodium Bicarbonate (NaHCO3)Saturated Aqueous SolutionLaboratory Prepared
Sodium Sulfate (Na2SO4)AnhydrousCommercially Available
Dichloromethane (DCM)ACS Reagent GradeCommercially Available
Methanol (MeOH)ACS Reagent GradeCommercially Available
Hydrochloric Acid (HCl)1M in Diethyl EtherCommercially Available
Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add ammonium acetate (5.0-10.0 eq) to the flask.

  • Add anhydrous 1,2-dichloroethane (DCE) to the flask to achieve a concentration of 0.1-0.5 M with respect to the ketone.

  • Stir the resulting suspension at room temperature for 30-60 minutes.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the stirring suspension. The addition may cause some gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously for 15-30 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by silica gel column chromatography using a gradient of dichloromethane and methanol containing a small percentage of a base (e.g., triethylamine or ammonium hydroxide) to prevent streaking. Alternatively, the product can be isolated as its hydrochloride salt by dissolving the crude material in a minimal amount of methanol and adding a solution of HCl in diethyl ether.

Quantitative Data Summary

ParameterValue/RangeNotes
Molar Ratio (Ketone:Amine Source:Reducing Agent)1 : 5-10 : 1.5-2An excess of the ammonia source is used to drive the imine formation.
Concentration0.1 - 0.5 MTypical concentration range for reductive aminations.
TemperatureRoom TemperatureThe reaction is typically run at ambient temperature.
Reaction Time12 - 24 hoursVaries depending on the substrate and specific conditions.
Solvent1,2-Dichloroethane (DCE)Tetrahydrofuran (THF) can also be a suitable solvent.[3][5]
Typical Yield60-90%Expected yield range after purification.

Experimental Workflow

G start Start setup Reaction Setup: - this compound - Ammonium Acetate - Anhydrous DCE start->setup stir1 Stir at Room Temperature (30-60 min) setup->stir1 add_reductant Add Sodium Triacetoxyborohydride stir1->add_reductant stir2 Stir at Room Temperature (12-24 h) add_reductant->stir2 monitor Monitor by TLC/LC-MS stir2->monitor workup Aqueous Workup (NaHCO3) monitor->workup Reaction Complete extract Extraction with DCM workup->extract dry Dry and Concentrate extract->dry purify Purification (Column Chromatography or Salt Formation) dry->purify end End purify->end

Caption: Experimental Workflow for Reductive Amination.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 1,2-Dichloroethane is a suspected carcinogen and should be handled with care.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle under an inert atmosphere and away from sources of ignition.

  • The quenching step with sodium bicarbonate can be exothermic and may release gas. Add the quenching solution slowly and with adequate cooling if necessary.

References

Application Notes and Protocols for the Synthesis of CNS Agents Utilizing 1-(Piperidin-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(Piperidin-3-yl)ethan-1-one as a key building block in the development of novel Central Nervous System (CNS) agents. The protocols outlined below are based on established methodologies and offer a starting point for the synthesis of piperidine-based compounds with potential therapeutic applications in neurological and psychiatric disorders.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into CNS-active compounds due to its ability to impart favorable pharmacokinetic and pharmacodynamic properties. This compound serves as a versatile starting material, offering multiple reaction sites for chemical modification and diversification. Its inherent structural features allow for the synthesis of a wide range of derivatives targeting various CNS receptors and enzymes.

Key Synthetic Applications

This compound is a valuable precursor for the synthesis of various classes of CNS agents, including, but not limited to:

  • Opioid Receptor Modulators: The piperidine core is a common feature in many potent analgesics.

  • Dopamine and Serotonin Receptor Ligands: Modification of the piperidine ring and the ethyl ketone moiety can lead to compounds with high affinity for dopamine and serotonin receptors, which are crucial targets in the treatment of psychosis, depression, and anxiety.

  • Histamine H1 Receptor Antagonists: The synthesis of H1 antagonists for use as sedatives or hypnotics can be achieved through derivatization of the piperidine nitrogen.

  • Orexin Receptor Modulators: These compounds are of interest for the treatment of sleep disorders and addiction.

Experimental Protocols

Protocol 1: Synthesis of a Substituted N-Aryl Piperidine Intermediate

This protocol describes a potential pathway to an N-aryl piperidine derivative, a common structural motif in CNS drug candidates.

Reaction Scheme:

Synthetic Pathway A This compound B N-Boc-1-(piperidin-3-yl)ethan-1-one A->B Boc2O, Et3N, DCM C N-Aryl-1-(piperidin-3-yl)ethan-1-one Intermediate B->C Aryl-X, Pd catalyst, Base D Final CNS Agent C->D Further Functionalization

A plausible synthetic pathway from this compound.

Step 1: N-Protection of this compound

  • Objective: To protect the secondary amine of the piperidine ring to allow for selective modification at other positions or to facilitate subsequent cross-coupling reactions.

  • Materials:

    • This compound hydrochloride

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

  • Procedure:

    • Suspend this compound hydrochloride (1.0 eq) in DCM.

    • Add triethylamine (2.2 eq) and stir the mixture at room temperature for 15 minutes.

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Step 2: N-Arylation of the Piperidine Ring (Buchwald-Hartwig Cross-Coupling)

  • Objective: To introduce an aryl group onto the piperidine nitrogen, a common step in the synthesis of many CNS agents.

  • Materials:

    • N-Boc-1-(piperidin-3-yl)ethan-1-one (from Step 1, after deprotection if necessary) or unprotected this compound

    • Aryl halide (e.g., aryl bromide or chloride) (1.1 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 eq)

    • Ligand (e.g., BINAP) (0.04 eq)

    • Base (e.g., Sodium tert-butoxide) (1.4 eq)

    • Anhydrous toluene

  • Procedure:

    • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, ligand, and base.

    • Add a solution of this compound (1.0 eq) and the aryl halide in anhydrous toluene.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the N-arylated piperidine intermediate.

Data Presentation

The following table summarizes hypothetical, yet representative, data for a series of synthesized N-aryl piperidine derivatives, illustrating the kind of structure-activity relationship (SAR) data that would be generated in a drug discovery program.

Compound IDAryl Substituent (R)Yield (%)Purity (%)Target Receptor Affinity (Ki, nM)
INT-1 Phenyl75>98150
INT-2 4-Fluorophenyl82>9985
INT-3 3-Methoxyphenyl78>98110
INT-4 2,4-Dichlorophenyl65>9725

Signaling Pathways and Experimental Workflows

The synthesized compounds would then be subjected to a series of in vitro and in vivo assays to determine their biological activity and mechanism of action.

Workflow for CNS Drug Candidate Evaluation:

Drug Discovery Workflow cluster_0 Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation A Synthesis of Derivatives from This compound B Purification and Structural Characterization (NMR, MS, HPLC) A->B C Primary Binding Assays (Target Receptors) B->C D Functional Assays (e.g., Calcium Mobilization, cAMP) C->D E ADME-Tox Profiling (Solubility, Permeability, Cytotoxicity) D->E F Pharmacokinetic Studies (Animal Models) E->F G Efficacy Studies in Disease Models (e.g., Analgesia, Antipsychotic) F->G H Preliminary Safety and Toxicology G->H I I H->I Lead Optimization

A typical workflow for the evaluation of CNS drug candidates.

Hypothetical Signaling Pathway for a Dopamine D2 Receptor Antagonist:

A synthesized antagonist would block the binding of dopamine to the D2 receptor, thereby inhibiting the downstream signaling cascade that involves the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

D2_Receptor_Signaling cluster_0 Cell Membrane Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Antagonist Synthesized Antagonist (from this compound) Antagonist->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Altered Cellular Response PKA->Cellular_Response Phosphorylates Targets

Simplified D2 receptor signaling pathway modulation.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of CNS agents. The protocols and workflows presented here provide a foundational guide for researchers in the field of medicinal chemistry and drug discovery to explore the potential of this scaffold in developing novel therapeutics for neurological and psychiatric disorders. Further research into specific synthetic transformations and biological evaluations will undoubtedly uncover new and potent CNS drug candidates derived from this important building block.

The Role of 1-(Piperidin-3-yl)ethan-1-one Derivatives in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the development of selective and potent kinase inhibitors remains a cornerstone of targeted cancer therapy. A key structural motif that has gained prominence in the design of these inhibitors is the piperidine ring. Specifically, derivatives of 1-(Piperidin-3-yl)ethan-1-one are emerging as crucial building blocks for the synthesis of a new generation of kinase inhibitors, most notably targeting Checkpoint Kinase 1 (Chk1), a critical regulator of the DNA damage response pathway.

This application note provides a detailed overview of the synthesis, mechanism of action, and preclinical data of kinase inhibitors derived from this compound, with a focus on the clinical candidate AZD7762. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and medicinal chemistry.

Introduction to Kinase Inhibition and the Chk1 Pathway

Protein kinases are a large family of enzymes that play a central role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. This has led to the development of numerous kinase inhibitors as targeted therapeutic agents.

Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase that is a key component of the DNA damage response (DDR) pathway. In response to DNA damage, Chk1 is activated and phosphorylates a range of downstream targets, leading to cell cycle arrest.[1][2] This provides time for the cell to repair the damaged DNA before proceeding with cell division. Many cancer cells have defects in other cell cycle checkpoints, making them highly dependent on the Chk1-mediated checkpoint for survival, especially when treated with DNA-damaging chemotherapeutic agents. Therefore, inhibiting Chk1 can selectively sensitize cancer cells to the effects of chemotherapy and radiation.

Synthesis of Chk1 Inhibitors from this compound Derivatives

The synthesis of potent and selective Chk1 inhibitors often involves the incorporation of a 3-aminopiperidine scaffold. While direct synthesis from this compound is plausible through N-protection followed by conversion of the acetyl group to an amine, a more direct and well-documented route utilizes the closely related precursor, N-Boc-3-piperidone. This precursor can be readily converted to the chiral 3-aminopiperidine intermediate, a key component for the synthesis of inhibitors like AZD7762.

A representative synthetic approach involves the reductive amination of N-Boc-3-piperidone. This method allows for the stereoselective synthesis of either the (R)- or (S)-enantiomer of 3-aminopiperidine, which is often crucial for potent biological activity.

Experimental Protocol: Synthesis of (S)-3-Aminopiperidine Dihydrochloride

This protocol is adapted from a patented method for the preparation of the key chiral amine intermediate.

Materials:

  • N-Boc-3-piperidone

  • (R)-tert-butanesulfinamide

  • Titanium (IV) ethoxide

  • Sodium borohydride

  • Methanol

  • Hydrochloric acid (concentrated)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (anhydrous)

Procedure:

  • Condensation: To a solution of N-Boc-3-piperidone (1.0 eq) in DCM, add (R)-tert-butanesulfinamide (1.1 eq) and titanium (IV) ethoxide (1.5 eq). Stir the mixture at room temperature for 12-18 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add methanol, followed by the portion-wise addition of sodium borohydride (2.0 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction by the slow addition of water. Filter the resulting suspension through celite and wash with DCM. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (EtOAc/hexanes gradient) to yield the N-sulfinyl-3-aminopiperidine derivative.

  • Deprotection: Dissolve the purified intermediate in methanol and add a solution of hydrochloric acid in diethyl ether. Stir the mixture at room temperature for 2-4 hours.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford (S)-3-aminopiperidine dihydrochloride as a white solid.

This chiral amine is then ready for coupling with the appropriate carboxylic acid or other electrophilic partner to generate the final kinase inhibitor. The synthesis of AZD7762, for example, involves the coupling of (S)-3-aminopiperidine with a substituted thiophenecarboxamide urea core.

Quantitative Data of Piperidine-Containing Kinase Inhibitors

The incorporation of the piperidin-3-yl moiety has led to the discovery of highly potent kinase inhibitors. The following table summarizes the in vitro activity of AZD7762 and other representative Chk1 inhibitors containing a piperidine scaffold.

Compound NameTarget KinaseIC50 (nM)Ki (nM)Cell-based Assay EC50 (nM)Reference
AZD7762 Chk153.610 (G2 abrogation)[2][3]
Chk2Potent inhibitor--[4]
LY2603618 Chk17--[5]
(R)-17 Chk10.4-13 (Z-138 cells)[6]
Chk2>1720--[6]
Compound 30 Chk1<100-<200 (G2 abrogation)[7]

Visualizing the Chk1 Signaling Pathway and Experimental Workflow

To better understand the biological context and the experimental logic, the following diagrams have been generated.

Chk1_Signaling_Pathway cluster_dna_damage DNA Damage cluster_sensors Sensors cluster_transducer Transducer cluster_effectors Effectors cluster_cell_cycle Cell Cycle Progression DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates & activates Cdc25A Cdc25A Chk1->Cdc25A phosphorylates & inhibits Cdc25C Cdc25C Chk1->Cdc25C phosphorylates & inhibits S-Phase Arrest S-Phase Arrest Cdc25A->S-Phase Arrest leads to G2/M Arrest G2/M Arrest Cdc25C->G2/M Arrest leads to

Caption: The Chk1 signaling pathway in response to DNA damage.

Kinase_Inhibitor_Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_intermediate Key Intermediate cluster_final Final Product N-Boc-3-piperidone N-Boc-3-piperidone Reductive Amination Reductive Amination N-Boc-3-piperidone->Reductive Amination Chiral Separation/Synthesis Chiral Separation/Synthesis Reductive Amination->Chiral Separation/Synthesis (S)-3-Aminopiperidine (S)-3-Aminopiperidine Chiral Separation/Synthesis->(S)-3-Aminopiperidine Coupling Reaction Coupling Reaction Kinase Inhibitor (e.g., AZD7762) Kinase Inhibitor (e.g., AZD7762) Coupling Reaction->Kinase Inhibitor (e.g., AZD7762) (S)-3-Aminopiperidine->Coupling Reaction

Caption: General workflow for the synthesis of kinase inhibitors.

Conclusion

Derivatives of this compound are valuable precursors for the synthesis of potent kinase inhibitors, particularly those targeting the Chk1 pathway. The 3-aminopiperidine moiety derived from these precursors serves as a key pharmacophore that can be elaborated to achieve high potency and selectivity. The clinical development of molecules like AZD7762 underscores the therapeutic potential of this chemical class. The synthetic protocols and biological data presented herein provide a valuable resource for researchers dedicated to the discovery and development of next-generation targeted cancer therapies.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 1-(Piperidin-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 1-(Piperidin-3-yl)ethan-1-one is a simple yet versatile starting point for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies of its analogs are crucial for optimizing potency, selectivity, and pharmacokinetic properties. These application notes provide a comprehensive guide to conducting SAR studies on this scaffold, including hypothetical data, detailed experimental protocols, and visualizations of key processes. The primary focus of this document is to provide a framework for the investigation of these compounds as modulators of G-protein coupled receptors (GPCRs), such as muscarinic or opioid receptors, and sigma receptors, which are common targets for piperidine-based ligands.[1][2]

Data Presentation: Hypothetical Structure-Activity Relationship Data

The following table summarizes hypothetical SAR data for a series of analogs of this compound. This data is illustrative and serves as a template for organizing experimental results. The modifications on the piperidine ring and the acetyl group are designed to probe the effects of stereochemistry, steric bulk, and electronic properties on biological activity.

Table 1: Hypothetical SAR Data for this compound Analogs

Compound IDR1 (Piperidine N-substitution)R2 (Modification of acetyl group)Target ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Selectivity vs. Off-Target (Fold)
1a H-CH3 (racemic)M2 Muscarinic150IC50: 25010 (vs. M1)
1b H-CH3 ((R)-enantiomer)M2 Muscarinic50IC50: 8050 (vs. M1)
1c H-CH3 ((S)-enantiomer)M2 Muscarinic800IC50: 12005 (vs. M1)
2a -CH3-CH3 (racemic)M2 Muscarinic120IC50: 20015 (vs. M1)
2b -CH2-Ph-CH3 (racemic)M2 Muscarinic30IC50: 50100 (vs. M1)
3a H-CF3 (racemic)M2 Muscarinic200IC50: 3508 (vs. M1)
4a H-Cyclopropyl (racemic)M2 Muscarinic90IC50: 15025 (vs. M1)
5a -CH2-Ph-CH3 (racemic)Sigma-125Agonist EC50: 40150 (vs. Sigma-2)
6a H-PhOpioid (μ)75Agonist EC50: 12080 (vs. Opioid δ)

Experimental Protocols

General Protocol for the Synthesis of this compound Analogs

This protocol describes a general method for the synthesis of N-substituted analogs of this compound.

Materials:

  • This compound hydrochloride

  • Appropriate alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K2CO3) or triethylamine (TEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • To a solution of this compound hydrochloride (1 equivalent) in ACN or DMF, add K2CO3 or TEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes to neutralize the hydrochloride salt.

  • Add the desired alkyl or benzyl halide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted analog.

Radioligand Binding Assay for Muscarinic M2 Receptor

This protocol is a general guideline for a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the human M2 muscarinic receptor.[3]

Materials:

  • HEK-293 cells stably expressing the human M2 muscarinic receptor

  • Cell membrane preparation from the above cells

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS)

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Atropine (10 µM)

  • Test compounds (analogs of this compound) at various concentrations

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well microplate, add 50 µL of assay buffer, 25 µL of the test compound at various concentrations (or vehicle for total binding, or atropine for non-specific binding), 25 µL of [3H]-NMS (at a final concentration close to its Kd), and 100 µL of the M2 receptor membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Terminate the assay by rapid filtration through the glass fiber filters using a filtration manifold.

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, place them in scintillation vials, and add 4-5 mL of scintillation cocktail.

  • Quantify the radioactivity by liquid scintillation counting.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Functional Assay: cAMP Accumulation for Gi-Coupled Receptors

This protocol describes a functional assay to measure the inhibition of forskolin-stimulated cAMP accumulation in cells expressing a Gi-coupled receptor, such as the M2 muscarinic receptor.

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the Gi-coupled receptor of interest

  • Assay medium: Serum-free cell culture medium

  • Forskolin

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

  • Test compounds (agonists or antagonists)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 96-well or 384-well cell culture plates

Procedure:

  • Seed the cells in 96- or 384-well plates and grow to 80-90% confluency.

  • On the day of the assay, remove the growth medium and replace it with assay medium containing IBMX. Incubate for 30 minutes at 37°C.

  • For agonist testing: Add the test compounds at various concentrations and incubate for 15-30 minutes. Then, add a fixed concentration of forskolin to stimulate cAMP production and incubate for another 15-30 minutes.

  • For antagonist testing: Add the test compounds at various concentrations and incubate for 15-30 minutes. Then, add a fixed concentration of a known agonist for the receptor, followed by a fixed concentration of forsklin, and incubate for another 15-30 minutes.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader).

  • For agonists, plot the cAMP levels against the log of the compound concentration to determine the EC50 value.

  • For antagonists, plot the inhibition of the agonist-induced response against the log of the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway

G_Protein_Coupled_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound Analog GPCR Gi-Coupled Receptor (e.g., M2 Muscarinic) Ligand->GPCR Binds G_Protein G Protein (αi, βγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Inhibited Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: Hypothetical signaling pathway for a Gi-coupled receptor.

Experimental Workflow

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Analysis cluster_optimization Lead Optimization Design Design Analogs of This compound Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Binding Primary Binding Assay (e.g., Radioligand Binding) Purification->Primary_Binding Functional_Assay Functional Assay (e.g., cAMP, Ca2+ flux) Primary_Binding->Functional_Assay Data_Analysis Data Analysis (IC50, EC50, Ki) Functional_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Design Iterative Design Lead_Optimization Lead Optimization (Potency, Selectivity, ADME) SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for SAR studies.

Logical Relationship of SAR

SAR_Logic cluster_modifications Structural Modifications cluster_properties Pharmacological Properties Core This compound Core Scaffold Mod_N N-Substitution on Piperidine Ring Core->Mod_N Mod_Acetyl Modification of Acetyl Group Core->Mod_Acetyl Mod_Stereo Stereochemistry at C3 Core->Mod_Stereo Potency Potency (Ki, IC50, EC50) Mod_N->Potency Selectivity Selectivity (vs. Subtypes/ Off-targets) Mod_N->Selectivity Mod_Acetyl->Potency Function Functional Activity (Agonist/Antagonist) Mod_Acetyl->Function Mod_Stereo->Potency Mod_Stereo->Selectivity

Caption: Logical relationships in an SAR study.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures and application notes for several widely used palladium-catalyzed cross-coupling reactions involving aryl halides. These reactions are fundamental tools in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[1][2][3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[5][6] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[7]

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[8]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L2) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation R-B(OR')2 Base PdII_ArR Ar-Pd(II)-R(L2) Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Ar-R

Suzuki-Miyaura Catalytic Cycle
Experimental Data

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of various aryl halides with boronic acids or esters.

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
14-BromoanisolePhenylboronic acidPd(OAc)2 (2)SPhos (4)K3PO4 (2)Toluene/H2O10095J. Am. Chem. Soc. 2008, 130, 6686
22-Bromopyridine4-Methylphenylboronic acidPd2(dba)3 (1.5)XPhos (3)K3PO4 (2)1,4-Dioxane10092Org. Lett. 2003, 5, 4235
34-Chlorotoluene3-Methoxyphenylboronic acidPd(OAc)2 (0.05)-NaOH (3)H2O13094Org. Process Res. Dev. 2006, 10, 826
41-Iodo-4-nitrobenzene4-Formylphenylboronic acidPd(PPh3)4 (3)-K2CO3 (2)Toluene/EtOH/H2O8096Synthesis 2004, 15, 2497
5Vinyl iodideMethylboronic acidPd(OAc)2 (10)SPhos (20)K3PO4 (4)Toluene/THF/H2O80>95J. Am. Chem. Soc. 2022, 144, 12970[5]
Detailed Protocol: Synthesis of 4-Methoxybiphenyl

This protocol describes the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K3PO4) (2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.

  • Add degassed toluene and degassed water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-methoxybiphenyl as a white solid.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.[9][10] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active molecules.[1]

Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst.[9]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L2) OxAdd->PdII_ArX AmineCoord Amine Coordination PdII_ArX->AmineCoord HNR'R'' PdII_Amine [Ar-Pd(II)(L2)(HNR'R'')]X AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)-NR'R''(L2) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R''

Buchwald-Hartwig Amination Catalytic Cycle
Experimental Data

The following table summarizes representative conditions for the Buchwald-Hartwig amination of various aryl halides with amines.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
14-ChlorotolueneMorpholinePd(OAc)2 (2)RuPhos (4)NaOt-Bu (1.2)Toluene10098J. Am. Chem. Soc. 2008, 130, 13552
22-BromopyridineAnilinePd2(dba)3 (1)Xantphos (2)Cs2CO3 (1.4)1,4-Dioxane11095J. Am. Chem. Soc. 2001, 123, 7727
34-Bromoanisolen-ButylaminePd(OAc)2 (1)BippyPhos (2)KOt-Bu (2)Toluene8094Chem. Eur. J. 2013, 19, 16760
41-Chloro-4-nitrobenzenePiperidinePd(OAc)2 (2)cataCXium A (4)K3PO4 (1.5)t-Amyl alcohol10099Org. Lett. 2002, 4, 581
Detailed Protocol: Synthesis of N-(4-methoxyphenyl)aniline

This protocol describes the Buchwald-Hartwig amination of 4-bromoanisole with aniline.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Aniline (1.2 mmol, 112 mg, 109 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 mmol, 9.2 mg)

  • Xantphos (0.02 mmol, 11.6 mg)

  • Cesium carbonate (Cs2CO3) (1.4 mmol, 456 mg)

  • 1,4-Dioxane (5 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd2(dba)3, Xantphos, and Cs2CO3 to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add 1,4-dioxane, followed by 4-bromoanisole and aniline.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to yield N-(4-methoxyphenyl)aniline.

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[11][12] This reaction is a powerful method for the synthesis of substituted alkenes.[13]

Catalytic Cycle

The Heck reaction typically proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.

Heck_Coupling_Catalytic_Cycle cluster_cycle Heck Coupling Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L2) OxAdd->PdII_ArX MigInsert Migratory Insertion PdII_ArX->MigInsert Alkene PdII_Alkyl RCH(Ar)CH2-Pd(II)-X(L2) MigInsert->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdH H-Pd(II)-X(L2) BetaElim->PdH Substituted Alkene BaseRegen Base Regeneration PdH->BaseRegen Base BaseRegen->Pd0 -HBX

Heck Coupling Catalytic Cycle
Experimental Data

The following table presents representative conditions for the Heck coupling of various aryl halides with alkenes.

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
14-IodoanisoleStyrenePd(OAc)2 (1)P(o-tol)3 (2)Et3N (1.5)Acetonitrile8095J. Org. Chem. 1972, 37, 2320
24-BromobenzonitrileMethyl acrylatePd(OAc)2 (0.5)-K2CO3 (3.5)DMA130-14094RSC Adv., 2023, 13, 24194[14]
31-Iodopyrenen-Butyl acrylatePd(OAc)2 (2)PPh3 (4)NaOAc (2)DMF10085J. Org. Chem. 2005, 70, 5164
4Phenyl triflate2,3-DihydrofuranPd(OAc)2 (3)P(furyl)3 (6)Et3N (2)DMF8078J. Org. Chem. 1993, 58, 2058
Detailed Protocol: Synthesis of (E)-4-Methoxystilbene

This protocol details the Heck coupling of 4-iodoanisole with styrene.

Materials:

  • 4-Iodoanisole (1.0 mmol, 234 mg)

  • Styrene (1.2 mmol, 125 mg, 137 µL)

  • Palladium(II) acetate (Pd(OAc)2) (0.01 mmol, 2.2 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)3) (0.02 mmol, 6.1 mg)

  • Triethylamine (Et3N) (1.5 mmol, 152 mg, 209 µL)

  • Acetonitrile (5 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add Pd(OAc)2 and P(o-tol)3.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add acetonitrile, followed by 4-iodoanisole, styrene, and triethylamine via syringe.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC or GC (typically 4-8 hours).

  • Cool the mixture to room temperature and filter off the triethylammonium iodide salt.

  • Rinse the salt with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with 1 M HCl (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate.

  • Purify the product by recrystallization or column chromatography to obtain (E)-4-methoxystilbene.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[15][16][17] This reaction is a reliable method for the synthesis of arylalkynes and conjugated enynes.[18]

Catalytic Cycle

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then affords the final product and regenerates the palladium(0) catalyst.

Sonogashira_Coupling_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L2) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Cu-C≡CR PdII_ArC Ar-Pd(II)-C≡CR(L2) Transmetalation->PdII_ArC RedElim Reductive Elimination PdII_ArC->RedElim RedElim->Pd0 Ar-C≡CR CuX CuX AlkyneCoord Alkyne Coordination CuX->AlkyneCoord H-C≡CR Base Cu_Pi [Cu(C≡CR)] AlkyneCoord->Cu_Pi Deprotonation Deprotonation Cu_Pi->Deprotonation CuAcetylide Cu-C≡CR Deprotonation->CuAcetylide CuAcetylide->Transmetalation

Sonogashira Coupling Catalytic Cycle
Experimental Data

The following table provides examples of Sonogashira coupling reactions with various substrates.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
1IodobenzenePhenylacetylenePd(PPh3)2Cl2 (1)CuI (2)Et3NTolueneRT95Tetrahedron Lett. 1975, 16, 4467
24-Bromobenzaldehyde1-HexynePd(PPh3)4 (2)CuI (4)i-Pr2NHTHF6091Synthesis 2006, 1, 147
31-Iodo-3-nitrobenzeneTrimethylsilylacetylenePd(OAc)2 (2)CuI (4)Et3NDMF5098Org. Lett. 2004, 6, 147
42-ChloropyridinePhenylacetylenePd(PPh3)2Cl2 (5)CuI (2.5)Diisopropylamine (7)THFRT89Org. Lett. 2020, 22, 265[15]
Detailed Protocol: Synthesis of Diphenylacetylene

This protocol outlines the Sonogashira coupling of iodobenzene with phenylacetylene.

Materials:

  • Iodobenzene (1.0 mmol, 204 mg, 112 µL)

  • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.01 mmol, 7.0 mg)

  • Copper(I) iodide (CuI) (0.02 mmol, 3.8 mg)

  • Triethylamine (Et3N) (2 mL)

  • Toluene (5 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(PPh3)2Cl2, CuI, toluene, and triethylamine.

  • Stir the mixture for a few minutes until the catalysts dissolve.

  • Add iodobenzene and phenylacetylene to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC or GC and is usually complete within 1-3 hours.

  • Once the reaction is complete, dilute the mixture with diethyl ether (20 mL).

  • Filter the mixture to remove the ammonium salt precipitate, and wash the solid with diethyl ether.

  • Wash the filtrate with saturated aqueous NH4Cl solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain diphenylacetylene.

Stille Coupling

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or triflate.[19][20] This reaction is known for its tolerance of a wide variety of functional groups.[20]

Catalytic Cycle

The catalytic cycle of the Stille coupling is similar to that of the Suzuki coupling. It begins with the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane reagent, and concludes with reductive elimination to yield the coupled product and regenerate the catalyst.

Stille_Coupling_Catalytic_Cycle cluster_cycle Stille Coupling Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L2) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation R-Sn(R')3 PdII_ArR Ar-Pd(II)-R(L2) Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Ar-R

Stille Coupling Catalytic Cycle
Experimental Data

The following table provides examples of Stille coupling reactions.

EntryAryl HalideOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)Reference
1IodobenzeneTributyl(phenyl)stannanePd(PPh3)4 (2)--Toluene10095J. Am. Chem. Soc. 1986, 108, 3033
24-BromobenzonitrileTributyl(vinyl)stannanePd(OAc)2 (2)P(furyl)3 (4)-THF6092J. Org. Chem. 1993, 58, 2201
32-Bromothiophene(Tributylstannyl)pyridinePd2(dba)3 (1.5)P(o-tol)3 (6)-DMF8088J. Org. Chem. 1991, 56, 3755
4Aryl fluorideTributylstannyltrimethylsilaneNiCl2 (10)-CsFToluene14094IKM Institut Kimia Malaysia[19]
Detailed Protocol: Synthesis of 4-Vinylbenzonitrile

This protocol describes the Stille coupling of 4-bromobenzonitrile with tributyl(vinyl)stannane.

Materials:

  • 4-Bromobenzonitrile (1.0 mmol, 182 mg)

  • Tributyl(vinyl)stannane (1.1 mmol, 349 mg, 323 µL)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 4.5 mg)

  • Tri(2-furyl)phosphine (P(furyl)3) (0.04 mmol, 9.3 mg)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2 and P(furyl)3 under an inert atmosphere.

  • Add anhydrous THF and stir for 10 minutes at room temperature.

  • Add 4-bromobenzonitrile and tributyl(vinyl)stannane to the flask.

  • Heat the reaction mixture to 60 °C and stir until the reaction is complete (monitor by TLC or GC), typically 6-12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (10 mL).

  • Stir the mixture vigorously for 30 minutes to precipitate the tin salts.

  • Filter the mixture through Celite®, washing the pad with diethyl ether.

  • Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution and purify the product by flash column chromatography to afford 4-vinylbenzonitrile.

Safety Precautions:

Palladium-catalyzed cross-coupling reactions should be performed in a well-ventilated fume hood.[21] Many of the reagents, including palladium catalysts, ligands (especially phosphines), bases, and organometallic compounds, can be toxic, corrosive, or flammable. Organotin compounds, in particular, are highly toxic and should be handled with extreme care.[20] Reactions can sometimes be exothermic, and appropriate measures should be taken for temperature control, especially on a larger scale.[7][21][22] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Note: Solid-Phase Synthesis of Substituted Piperidine Derivatives Utilizing 1-(Piperidin-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

This document provides a detailed protocol for the solid-phase synthesis of a library of substituted piperidine derivatives, using 1-(Piperidin-3-yl)ethan-1-one as a key building block. The methodology leverages the versatility of solid-phase organic synthesis (SPOS) to enable rapid diversification. The protocol outlines the immobilization of the piperidine scaffold onto a solid support, followed by derivatization of the ketone functionality, and subsequent cleavage to yield the final products. This approach is suitable for the generation of compound libraries for screening in drug discovery and other research applications.

Introduction

Piperidine scaffolds are prevalent in a wide range of pharmaceuticals and biologically active compounds. The development of efficient synthetic routes to create diverse libraries of piperidine derivatives is of significant interest to medicinal chemists. Solid-phase synthesis offers a powerful platform for combinatorial chemistry, allowing for the systematic modification of a core scaffold and purification by simple filtration.[1][2] This application note details a proposed workflow for the use of this compound in the solid-phase synthesis of a diverse set of molecules. The strategy involves the initial attachment of the piperidine's secondary amine to a resin, followed by modification of the ketone group, offering a point for introducing molecular diversity.

Workflow Overview

The overall synthetic strategy is depicted below. It begins with the immobilization of an N-protected this compound derivative onto a solid support. The ketone is then converted to an amine via reductive amination, which is subsequently acylated. The final compounds are cleaved from the resin for purification and analysis.

G cluster_resin_attachment Resin Attachment cluster_deprotection Fmoc Deprotection cluster_diversification1 Reductive Amination (R1) cluster_diversification2 Acylation (R2) cluster_cleavage Cleavage Resin 2-Chlorotrityl Chloride Resin Resin_Bound_Piperidine Resin-Bound Piperidine Resin->Resin_Bound_Piperidine DIPEA, DCM Fmoc_Piperidine Fmoc-1-(Piperidin-3-yl)ethan-1-one Fmoc_Piperidine->Resin_Bound_Piperidine Deprotected_Resin Deprotected Resin-Bound Piperidine Resin_Bound_Piperidine->Deprotected_Resin 20% Piperidine in DMF Reductive_Amination_Product Resin-Bound Amine Deprotected_Resin->Reductive_Amination_Product NaBH(OAc)3, TMOF Amine_R1 R1-NH2 Amine_R1->Reductive_Amination_Product Acylated_Product Resin-Bound Final Product Reductive_Amination_Product->Acylated_Product HBTU, DIPEA, DMF Carboxylic_Acid_R2 R2-COOH Carboxylic_Acid_R2->Acylated_Product Final_Product Final Product in Solution Acylated_Product->Final_Product TFA/DCM

Figure 1. Solid-phase synthesis workflow for the diversification of this compound.

Experimental Protocols

Materials and Equipment
  • Resin: 2-Chlorotrityl chloride resin (100-200 mesh, loading capacity ~1.5 mmol/g)

  • Starting Material: this compound (synthesis of the Fmoc-protected version is required prior to solid-phase attachment)

  • Reagents:

    • Fmoc-OSu (Fluorenylmethyloxycarbonyl succinimide)

    • Dichloromethane (DCM), peptide synthesis grade

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • N,N-Diisopropylethylamine (DIPEA)

    • Piperidine

    • A selection of primary amines (R1-NH2) for diversification

    • A selection of carboxylic acids (R2-COOH) for diversification

    • Sodium triacetoxyborohydride (NaBH(OAc)3)

    • Trimethyl orthoformate (TMOF)

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • Trifluoroacetic acid (TFA)

  • Equipment:

    • Solid-phase synthesis vessel with a sintered glass frit

    • Shaker or vortexer for mixing

    • Standard laboratory glassware

    • HPLC for analysis and purification

    • Mass spectrometer for characterization

Protocol 1: Synthesis of Fmoc-1-(Piperidin-3-yl)ethan-1-one

This step is performed in solution phase prior to solid-phase synthesis.

  • Dissolve this compound (1 equiv.) in a suitable solvent such as 1,4-dioxane and water (1:1).

  • Add sodium bicarbonate (2 equiv.).

  • Add a solution of Fmoc-OSu (1.1 equiv.) in 1,4-dioxane dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Fmoc-1-(piperidin-3-yl)ethan-1-one.

Protocol 2: Immobilization of Fmoc-1-(piperidin-3-yl)ethan-1-one on 2-Chlorotrityl Chloride Resin
  • Swell the 2-chlorotrityl chloride resin (1 g, ~1.5 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.[3]

  • Drain the DCM.

  • Dissolve Fmoc-1-(piperidin-3-yl)ethan-1-one (1.5 equiv. relative to resin loading) in anhydrous DCM (10 mL).

  • Add DIPEA (4 equiv.) to the solution of the protected piperidine.

  • Add the solution to the swollen resin.

  • Shake the mixture at room temperature for 4 hours.

  • To cap any unreacted sites, add methanol (1 mL) and shake for an additional 30 minutes.

  • Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 3: Fmoc Deprotection
  • Swell the resin from Protocol 2 in DMF (10 mL) for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (10 mL) to the resin.[4][5]

  • Shake the mixture for 5 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF (10 mL) and shake for an additional 15 minutes.[3]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Confirm complete deprotection using a Kaiser test. A positive (blue) result indicates the presence of a free primary amine.

Protocol 4: Reductive Amination for R1 Diversification
  • Swell the deprotected resin from Protocol 3 in a 1% acetic acid solution in TMOF/DMF (1:1, 10 mL) for 30 minutes.

  • Add the desired primary amine (R1-NH2, 5 equiv.) to the resin suspension.

  • Shake the mixture for 1 hour at room temperature.

  • Add NaBH(OAc)3 (5 equiv.) portion-wise over 10 minutes.

  • Shake the reaction mixture for 12-18 hours at room temperature.

  • Drain the solution and wash the resin sequentially with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 5: Acylation for R2 Diversification
  • Swell the resin from Protocol 4 in DMF (10 mL) for 30 minutes.

  • In a separate vial, dissolve the desired carboxylic acid (R2-COOH, 3 equiv.), HBTU (3 equiv.), and DIPEA (6 equiv.) in DMF (5 mL).

  • Pre-activate the mixture by stirring for 10 minutes at room temperature.[4]

  • Add the activated carboxylic acid solution to the resin.

  • Shake the mixture at room temperature for 4-6 hours.

  • Monitor the reaction completion using a Kaiser test (a negative result indicates complete acylation).

  • Drain the reaction solution and wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Dry the resin under vacuum.

Protocol 6: Cleavage of the Final Product from the Resin
  • Wash the dried resin from Protocol 5 with DCM (3 x 10 mL).

  • Prepare a cleavage cocktail of 95:5 TFA/DCM (v/v). Caution: TFA is highly corrosive.

  • Add the cleavage cocktail (10 mL) to the resin and shake gently for 2 hours at room temperature.[4]

  • Filter the solution to separate the resin, collecting the filtrate in a round-bottom flask.

  • Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to remove the majority of the TFA and DCM.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Analyze the crude product by HPLC and LC-MS and purify by preparative HPLC if necessary.

Data Presentation

The following tables present representative data for the synthesis of a small set of diversified piperidine derivatives. Yields and purities are illustrative and may vary depending on the specific R1 and R2 groups used.

Table 1: Representative Yields and Purities for the Solid-Phase Synthesis

StepProductTheoretical Yield (mg)Actual Yield (mg)Purity (by HPLC)
Protocol 4 Resin-Bound Amine (R1 = Benzylamine)---
Protocol 5 Resin-Bound Final Product (R2 = Acetic Acid)---
Protocol 6 Cleaved Final Product25.818.1>90%

Table 2: Characterization of Exemplary Final Products

Compound IDR1 GroupR2 GroupCalculated Mass (M+H)+Observed Mass (M+H)+
PD-001 BenzylamineAcetic Acid261.16261.2
PD-002 CyclohexylamineBenzoic Acid329.23329.3
PD-003 4-FluoroanilinePropionic Acid307.18307.2

Logical Relationships and Experimental Design

The experimental design is based on a divergent synthetic strategy, where a common intermediate is used to generate a library of related compounds. The choice of the 2-chlorotrityl resin allows for mild cleavage conditions, which is beneficial for preserving sensitive functional groups that may be present in the R1 and R2 diversity elements.

G cluster_scaffold Core Scaffold cluster_diversification Diversification Points cluster_synthesis Synthetic Strategy cluster_output Output Piperidine This compound SPOS Solid-Phase Organic Synthesis Piperidine->SPOS R1 R1 (from Primary Amines) Reductive_Amination Reductive Amination R1->Reductive_Amination R2 R2 (from Carboxylic Acids) Acylation Acylation R2->Acylation SPOS->Reductive_Amination Reductive_Amination->Acylation Library Library of Diverse Piperidine Derivatives Acylation->Library

Figure 2. Logical relationship of the synthetic strategy.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase synthesis of substituted piperidine derivatives starting from this compound. The described workflow is amenable to high-throughput synthesis and allows for the rapid generation of a diverse library of compounds for biological screening. The use of standard solid-phase techniques and readily available reagents makes this protocol accessible to researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Analytical Characterization of 1-(Piperidin-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the analytical characterization of 1-(Piperidin-3-yl)ethan-1-one, a key intermediate in pharmaceutical synthesis. The protocols herein describe the use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the structural elucidation and purity assessment of this compound. These methods are essential for researchers, scientists, and drug development professionals to ensure the quality and identity of this compound in a laboratory setting.

Introduction

This compound is a heterocyclic compound with the molecular formula C7H13NO. Its structure, consisting of a piperidine ring substituted with an acetyl group at the 3-position, makes it a valuable building block in the synthesis of various pharmaceutical agents. Accurate and reliable analytical characterization is crucial for confirming the identity, purity, and stability of this compound. This application note outlines standard protocols for its characterization using modern analytical techniques.

Analytical Methods

The comprehensive characterization of this compound involves a combination of spectroscopic and chromatographic techniques to provide unambiguous structural information and to quantify its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds, and a pulse angle of 45 degrees.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-240 ppm, 1024-4096 scans, and a relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

Data Presentation:

Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.10 - 2.95m2HPiperidine H2, H6 (axial)
2.85 - 2.70m2HPiperidine H2, H6 (equatorial)
2.50 - 2.35m1HPiperidine H3
2.15s3HAcetyl CH₃
1.90 - 1.75m2HPiperidine H4, H5 (axial)
1.70 - 1.55m2HPiperidine H4, H5 (equatorial)
1.50br s1HNH

Table 2: Hypothetical ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
210.5C=O (Acetyl)
52.3Piperidine C2
50.1Piperidine C6
48.7Piperidine C3
28.9Acetyl CH₃
26.8Piperidine C5
24.5Piperidine C4

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into NMR Spectrometer C->D E Acquire 1H & 13C Spectra D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Peak Integration & Assignment G->H I Structural Elucidation H->I

NMR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its fragmentation pattern, further confirming its structure.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow and temperature) to achieve maximum signal intensity of the molecular ion.

  • High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement, calibrate the instrument using a known standard and acquire the spectrum at high resolution.

Data Presentation:

Table 3: Expected Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zAssignment
[M+H]⁺128.1070128.1072Protonated molecular ion
[M+Na]⁺150.0889150.0891Sodium adduct of the molecular ion

Workflow Diagram:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dilute Solution B Infuse into ESI Source A->B C Acquire Mass Spectrum (Positive Ion Mode) B->C D Identify Molecular Ion Peak C->D E Determine Molecular Weight D->E F Analyze Fragmentation (Optional) E->F

Mass Spectrometry Experimental Workflow
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for quantifying any impurities. A reverse-phase HPLC method is generally suitable for this compound.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Gradient Program: Start with 5% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Data Presentation:

Table 4: Typical HPLC Purity Analysis Results

Peak No.Retention Time (min)Area (%)Identity
15.899.5This compound
23.20.3Impurity A
37.10.2Impurity B

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_run HPLC Run cluster_analysis Data Analysis A Prepare Mobile Phase D Equilibrate System A->D B Prepare Sample Solution C Filter Sample B->C E Inject Sample C->E D->E F Run Gradient Program E->F G Integrate Peaks F->G H Calculate Purity G->H I Generate Report H->I

HPLC Purity Analysis Workflow

Conclusion

The analytical methods described in this document provide a comprehensive framework for the characterization of this compound. The combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment ensures a thorough and reliable quality control process. These protocols are designed to be readily implemented in a standard analytical laboratory, aiding in the consistent production and use of this important chemical intermediate in research and development.

Application Notes and Protocols for the Scale-up Synthesis of "1-(Piperidin-3-yl)ethan-1-one" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of "1-(Piperidin-3-yl)ethan-1-one" and its derivatives. The synthesis of piperidine-containing compounds is of significant interest in the pharmaceutical industry, as the piperidine motif is a common structural feature in many drug candidates and approved medicines.[1] The protocols provided herein are designed to be scalable and suitable for industrial production, focusing on efficiency, safety, and product quality.

Overview of Synthetic Strategy

The most viable industrial-scale synthesis of "this compound" commences with a readily available starting material, 3-hydroxypyridine. The overall strategy involves a three-stage process:

  • Stage 1: Synthesis of the Key Intermediate, N-Boc-3-piperidone. This stage focuses on the reduction of 3-hydroxypyridine to 3-hydroxypiperidine, followed by the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, and subsequent oxidation to the corresponding ketone. This N-protected intermediate is crucial for controlled functionalization at the 3-position.

  • Stage 2: Introduction of the Acetyl Group. The acetyl moiety is introduced at the 3-position of the N-Boc-3-piperidone. A common and effective method for this transformation is the Grignard reaction.

  • Stage 3: Deprotection to Yield the Final Product. The final step involves the removal of the Boc protecting group to afford the desired "this compound."

This multi-step approach allows for purification at intermediate stages, ensuring a high-purity final product suitable for pharmaceutical applications.

Detailed Experimental Protocols

Stage 1: Synthesis of N-Boc-3-piperidone

This stage is adapted from a patented, high-yield process suitable for industrial production.[2]

Step 1.1: Synthesis of 3-hydroxypiperidine

  • Reaction: Reduction of 3-hydroxypyridine.

  • Reagents: 3-hydroxypyridine, Sodium borohydride, 20% Sodium hydroxide solution.

  • Procedure:

    • In a suitable reactor, dissolve 95.1g of 3-hydroxypyridine in 300ml of a 20% aqueous sodium hydroxide solution.

    • Heat the mixture to 60°C.

    • Prepare a solution of 113.5g of sodium borohydride in 150ml of water and 40ml of 20% aqueous sodium hydroxide.

    • Slowly add the sodium borohydride solution to the reaction mixture over 1 hour, maintaining the temperature at 80°C.

    • After the addition is complete, maintain the reaction at 80°C for an additional period to ensure complete conversion.

    • Cool the reaction mixture and perform an extraction to isolate the 3-hydroxypiperidine.

    • Dry and concentrate the organic extracts to obtain the crude product.

Step 1.2: Synthesis of N-Boc-3-hydroxypiperidine

  • Reaction: N-protection of 3-hydroxypiperidine.

  • Reagents: 3-hydroxypiperidine, Di-tert-butyl dicarbonate (Boc)2O, Sodium carbonate, 50% Ethanol.

  • Procedure:

    • To a reaction vessel containing 96g of 3-hydroxypiperidine, add 400ml of 50% ethanol and 35g of sodium carbonate.

    • At room temperature, slowly add 311g of (Boc)2O over 1 hour.

    • Stir the mixture at room temperature for 2 hours after the addition is complete.

    • Neutralize the reaction mixture to a pH of 6-7 with hydrochloric acid.

    • Extract the product with dichloromethane (3 x 300ml).

    • Dry and concentrate the combined organic layers under reduced pressure to yield N-Boc-3-hydroxypiperidine.

Step 1.3: Synthesis of N-Boc-3-piperidone

  • Reaction: Oppenauer oxidation of N-Boc-3-hydroxypiperidine.

  • Reagents: N-Boc-3-hydroxypiperidine, Aluminum isopropoxide, Acetone.

  • Procedure:

    • In a suitable reactor, dissolve the N-Boc-3-hydroxypiperidine from the previous step in a mixture of acetone and an appropriate solvent.

    • Add aluminum isopropoxide as the catalyst.

    • Heat the mixture to reflux and monitor the reaction until completion.

    • Upon completion, cool the reaction mixture and quench with a suitable aqueous solution.

    • Extract the product and purify by reduced pressure distillation to obtain pure N-Boc-3-piperidone.

Quantitative Data for Stage 1:

StepProductStarting MaterialYieldPurity
1.13-hydroxypiperidine3-hydroxypyridine~95%>95%
1.2N-Boc-3-hydroxypiperidine3-hydroxypiperidine94%>97%
1.3N-Boc-3-piperidoneN-Boc-3-hydroxypiperidine~85%>98%
Overall N-Boc-3-piperidone 3-hydroxypyridine ~80% >98%
Stage 2: Synthesis of N-Boc-1-(Piperidin-3-yl)ethan-1-one
  • Reaction: Grignard reaction with methylmagnesium bromide.

  • Reagents: N-Boc-3-piperidone, Methylmagnesium bromide in a suitable solvent (e.g., THF), followed by an oxidative workup.

  • Procedure:

    • In a dry reactor under an inert atmosphere, dissolve N-Boc-3-piperidone in anhydrous THF.

    • Cool the solution to 0°C.

    • Slowly add a solution of methylmagnesium bromide, controlling the temperature.

    • After the addition, allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench the reaction with a saturated aqueous ammonium chloride solution.

    • Perform an oxidative workup to convert the intermediate tertiary alcohol to the desired ketone.

    • Extract the product, dry the organic phase, and purify by chromatography or distillation.

Stage 3: Synthesis of this compound (Final Product)
  • Reaction: Deprotection of the Boc group.

  • Reagents: N-Boc-1-(Piperidin-3-yl)ethan-1-one, Trifluoroacetic acid (TFA) or Hydrochloric acid in an organic solvent.

  • Procedure:

    • Dissolve the N-Boc protected intermediate in a suitable solvent such as dichloromethane.

    • Add an excess of trifluoroacetic acid or a solution of hydrochloric acid in an organic solvent.

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

    • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

    • Extract the final product, dry the organic layer, and purify as necessary.

Visualized Workflows and Pathways

Scale_up_Synthesis_Workflow Start 3-Hydroxypyridine Step1_1 Reduction (NaBH4, NaOH) Start->Step1_1 Intermediate1 3-Hydroxypiperidine Step1_1->Intermediate1 Step1_2 N-Protection ((Boc)2O, Na2CO3) Intermediate1->Step1_2 Intermediate2 N-Boc-3-hydroxypiperidine Step1_2->Intermediate2 Step1_3 Oxidation (Oppenauer) Intermediate2->Step1_3 Intermediate3 N-Boc-3-piperidone Step1_3->Intermediate3 Step2 Grignard Reaction (CH3MgBr) Intermediate3->Step2 Intermediate4 N-Boc-1-(Piperidin-3-yl)ethan-1-one Step2->Intermediate4 Step3 Deprotection (TFA or HCl) Intermediate4->Step3 End This compound Step3->End

Caption: Overall synthetic workflow for "this compound".

Logical_Relationship A Starting Material (3-Hydroxypyridine) B Key Intermediate (N-Boc-3-piperidone) A->B High-yield synthesis C Functionalization (Acetyl Group Addition) B->C Controlled reaction D Final Product (this compound) C->D Final deprotection E Process Control (Purification at each stage) E->A E->B E->C E->D

Caption: Logical relationship of the key synthesis stages.

Quality Control and Process Optimization

For a successful scale-up, stringent quality control at each step is paramount. Key process parameters to monitor and optimize include:

  • Temperature Control: Crucial for managing reaction kinetics and minimizing side-product formation, especially during the Grignard reaction and oxidation.

  • Reagent Stoichiometry: Precise control over the amount of reagents is necessary to maximize yield and purity.

  • Reaction Monitoring: Utilize analytical techniques such as HPLC, GC, and NMR to track reaction progress and ensure completion.

  • Impurity Profiling: Identify and quantify impurities at each stage to develop effective purification strategies.

By adhering to these detailed protocols and maintaining rigorous process control, the scale-up synthesis of "this compound" and its derivatives can be achieved in an efficient, safe, and reproducible manner, providing a reliable supply of this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Piperidin-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(piperidin-3-yl)ethan-1-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guides & FAQs

This section is divided into two common synthetic routes for preparing this compound:

Route A: From N-Protected 3-Cyanopiperidine via Grignard Reaction

This route involves the reaction of a methyl Grignard reagent with an N-protected piperidine-3-carbonitrile, followed by acidic workup and deprotection.

Frequently Asked Questions (FAQs):

  • Q1: Why is N-protection of 3-cyanopiperidine necessary before the Grignard reaction?

    • A1: The secondary amine in piperidine is acidic enough to quench the Grignard reagent, a strong base. This would consume the reagent and prevent its addition to the nitrile group. N-protection, for example with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, renders the nitrogen non-acidic, allowing the Grignard reaction to proceed.

  • Q2: What are the common side reactions during the Grignard addition to the nitrile?

    • A2: The primary side reaction is the formation of a dimeric species from the reaction of the intermediate imine with another molecule of the Grignard reagent. Additionally, if the reaction temperature is not well-controlled, side reactions involving the solvent can occur. Incomplete reaction can also be an issue, leaving unreacted nitrile.

  • Q3: I am observing a significant amount of the starting N-protected 3-cyanopiperidine in my crude product. What could be the cause?

    • A3: This is likely due to insufficient Grignard reagent or deactivation of the reagent. Ensure your glassware is scrupulously dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture. It is also advisable to titrate the Grignard reagent before use to determine its exact concentration.

  • Q4: The deprotection of the N-Boc group is sluggish. How can I improve this step?

    • A4: N-Boc deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent. If the reaction is slow, you can try increasing the concentration of the acid or gently warming the reaction mixture. However, be cautious as harsh conditions can lead to other side reactions.

Troubleshooting Table for Route A:

Problem Possible Cause(s) Suggested Solution(s)
Low to no product formationInactive Grignard reagent (due to moisture or air exposure).Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use freshly prepared or titrated Grignard reagent.
Starting material is not soluble in the reaction solvent.Use a co-solvent like THF to improve solubility.
Presence of a significant amount of a high molecular weight byproductDimerization or polymerization initiated by the Grignard reagent.Maintain a low reaction temperature during the Grignard addition. Add the Grignard reagent slowly to the nitrile solution.
Incomplete N-deprotectionInsufficient acid or reaction time.Increase the concentration of the acid (e.g., TFA or HCl) or prolong the reaction time. Monitor the reaction by TLC or LC-MS.
Formation of chlorinated byproducts during deprotection with HClReaction of the product or intermediates with the chloride source.Use a non-nucleophilic acid for deprotection, such as TFA.

Route B: Catalytic Hydrogenation of 3-Acetylpyridine

This method involves the reduction of the pyridine ring of 3-acetylpyridine to a piperidine ring.

Frequently Asked Questions (FAQs):

  • Q1: What catalysts are typically used for the hydrogenation of 3-acetylpyridine?

    • A1: Common catalysts for pyridine ring hydrogenation include platinum(IV) oxide (PtO₂, Adams' catalyst), rhodium on alumina (Rh/Al₂O₃), and ruthenium on carbon (Ru/C). The choice of catalyst can influence the reaction conditions and selectivity.

  • Q2: What are the potential side reactions during the hydrogenation of 3-acetylpyridine?

    • A2: The main side reaction is the over-reduction of the acetyl group to an ethyl group, yielding 3-ethylpiperidine, or reduction to the corresponding alcohol, 1-(piperidin-3-yl)ethan-1-ol. Incomplete hydrogenation can also leave partially reduced pyridine intermediates.

  • Q3: My reaction is producing a mixture of this compound and 1-(piperidin-3-yl)ethan-1-ol. How can I favor the formation of the ketone?

    • A3: To minimize over-reduction of the ketone, you can try using a less reactive catalyst, lowering the hydrogen pressure, or reducing the reaction temperature. Careful monitoring of the reaction progress is crucial to stop it once the pyridine ring is fully hydrogenated but before significant ketone reduction occurs.

  • Q4: How can I remove the catalyst after the reaction?

    • A4: The heterogeneous catalyst can be removed by filtration through a pad of celite or a membrane filter. Ensure the filtration is done carefully to remove all catalyst particles, which can sometimes be pyrophoric.

Troubleshooting Table for Route B:

Problem Possible Cause(s) Suggested Solution(s)
Incomplete hydrogenation of the pyridine ringCatalyst poisoning.Use a higher purity starting material. Pre-treat the starting material with activated carbon to remove potential catalyst poisons.
Insufficient catalyst loading or hydrogen pressure.Increase the catalyst loading or the hydrogen pressure.
Over-reduction to 1-(piperidin-3-yl)ethan-1-ol or 3-ethylpiperidineReaction conditions are too harsh.Use a milder catalyst, lower the reaction temperature and/or hydrogen pressure. Monitor the reaction closely and stop it upon consumption of the starting material.
Difficulty in filtering the catalystFine catalyst particles.Use a filter aid like Celite for filtration.
Low product yield after workupProduct loss during extraction.Ensure the pH of the aqueous phase is appropriately adjusted to either acidic or basic to ensure the product is in the desired layer for extraction.

Quantitative Data Summary

The following table summarizes typical yields for reactions analogous to the synthesis of this compound, as specific data for this compound is not widely published.

Reaction Type Analogous Reaction Typical Yield Reference/Analogy
Grignard reaction with nitrileMethylmagnesium bromide with 3-cyanopyridine60-70%Based on general procedures for Grignard reactions with aromatic nitriles.
Catalytic HydrogenationHydrogenation of 3-acetylpyridine70-90%Dependent on catalyst and conditions, with potential for over-reduction.

Experimental Protocols

Protocol A: Synthesis from N-Boc-3-Cyanopiperidine via Grignard Reaction (Generalized)

  • Grignard Reaction: To a solution of N-Boc-3-cyanopiperidine in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid.

  • Stir the solution at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether.

  • Basify the aqueous layer with aqueous sodium hydroxide and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford the crude product, which can be purified by distillation or chromatography.

Protocol B: Synthesis from 3-Acetylpyridine by Catalytic Hydrogenation (Generalized)

  • To a solution of 3-acetylpyridine in methanol, add 5 mol% of platinum(IV) oxide.

  • Hydrogenate the mixture in a Parr shaker apparatus at 50 psi of hydrogen for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation.

Visualizations

Synthesis Pathway Diagrams

Synthesis_Routes cluster_A Route A: Grignard Reaction cluster_B Route B: Catalytic Hydrogenation N-Boc-3-cyanopiperidine N-Boc-3-cyanopiperidine Intermediate_Imine N-Boc protected imine (intermediate) N-Boc-3-cyanopiperidine->Intermediate_Imine 1. CH3MgBr 2. H2O workup N-Boc-3-acetylpiperidine N-Boc-3-acetylpiperidine Intermediate_Imine->N-Boc-3-acetylpiperidine Hydrolysis Product_A This compound N-Boc-3-acetylpiperidine->Product_A Deprotection (e.g., TFA) 3-Acetylpyridine 3-Acetylpyridine Product_B This compound 3-Acetylpyridine->Product_B H2, Catalyst (e.g., PtO2) Over-reduction_Product 1-(Piperidin-3-yl)ethan-1-ol Product_B->Over-reduction_Product Further Reduction

Caption: Synthetic routes to this compound.

Troubleshooting Logic Diagram for Grignard Reaction

Grignard_Troubleshooting Start Low Yield in Grignard Reaction Check_Reagent Check Grignard Reagent Activity Start->Check_Reagent Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Check_Temp Monitor Reaction Temperature Start->Check_Temp Titrate Titrate Grignard Reagent Check_Reagent->Titrate Dry Oven-dry Glassware, Use Inert Atmosphere Check_Conditions->Dry Control_Temp Slow Addition at Low Temperature Check_Temp->Control_Temp Success Improved Yield Titrate->Success Dry->Success Control_Temp->Success

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

Technical Support Center: Purification of 1-(Piperidin-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of "1-(Piperidin-3-yl)ethan-1-one" from a reaction mixture.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of "this compound".

Q1: My purified "this compound" has a yellow tint. What is the cause and how can I remove it?

A: A yellow discoloration in piperidine compounds is often due to oxidation byproducts. While this may not affect all subsequent applications, for high-purity requirements, further purification is recommended.

  • Troubleshooting:

    • Distillation: Fractional distillation under reduced pressure is an effective method for removing colored impurities and other non-volatile byproducts.

    • Charcoal Treatment: Treatment with activated charcoal during recrystallization can also help remove colored impurities.

  • Preventative Measures: Store the purified "this compound" under an inert atmosphere (e.g., nitrogen or argon), protected from light and heat, to minimize oxidation.

Q2: I am observing significant peak tailing during column chromatography of "this compound" on silica gel. How can I improve the peak shape?

A: Peak tailing is a common issue when purifying basic compounds like piperidines on acidic silica gel. The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation.

  • Troubleshooting:

    • Mobile Phase Modification: Add a basic modifier to the eluent to compete with your compound for binding to the silica gel. Common choices include:

      • Triethylamine (TEA): Start with 0.5-2% (v/v) TEA in your mobile phase.

      • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be very effective for strongly basic compounds.

    • Alternative Stationary Phase: Consider using a different stationary phase that is less acidic.

      • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.

      • Amine-Deactivated Silica: Use pre-treated silica gel where the acidic silanol groups are masked.

    • Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography (C18) with an acidic mobile phase modifier (e.g., trifluoroacetic acid - TFA or formic acid) can be an excellent alternative. The acid will protonate the piperidine nitrogen, improving the peak shape.

Q3: My yield is low after purification. What are the potential reasons and solutions?

A: Low recovery can be due to several factors, including irreversible adsorption on the stationary phase, product volatility, or incomplete extraction.

  • Troubleshooting:

    • Irreversible Adsorption: For column chromatography, the strong interaction between the basic piperidine and acidic silica can lead to irreversible binding. Use the troubleshooting steps for tailing mentioned in Q2 (basic modifier, alternative stationary phase).

    • Product Volatility: "this compound" may be volatile. When removing solvent under reduced pressure (e.g., rotary evaporation), use a moderate temperature and pressure to avoid loss of product.

    • Incomplete Extraction: During an acid-base workup, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extracting the product into the organic phase. Perform multiple extractions with a fresh organic solvent to ensure complete recovery.

Q4: What are the likely impurities in my reaction mixture if I synthesized "this compound" by the reduction of 3-acetylpyridine?

A: The catalytic hydrogenation of 3-acetylpyridine is a common synthetic route. Potential impurities include:

  • Unreacted 3-acetylpyridine: The starting material may not have been fully consumed.

  • Over-reduction product (1-(Piperidin-3-yl)ethan-1-ol): The ketone functional group can be further reduced to a secondary alcohol.

  • Partially reduced intermediates: Depending on the reaction conditions, partially hydrogenated pyridine ring intermediates may be present.

  • Catalyst residues: If a heterogeneous catalyst (e.g., Pd/C) was used, fine particles may be present in the crude product.

Data Presentation

The following table summarizes the expected outcomes of different purification methods for "this compound". Please note that actual yields and purities will depend on the specific reaction conditions and the initial purity of the crude product.

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Column Chromatography >98%60-85%High resolution, good for removing closely related impurities.Can be time-consuming and requires significant solvent volumes. Potential for product loss on the column.
Recrystallization (as hydrochloride salt) >99%70-90%High purity achievable, scalable.Requires the compound to be a solid. Finding a suitable solvent can be challenging.
Distillation (Vacuum) >97%50-80%Effective for removing non-volatile and highly volatile impurities. Good for large quantities.Requires the compound to be thermally stable. May not separate impurities with similar boiling points.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for purifying "this compound" from a complex mixture of impurities.

Materials:

  • Crude "this compound"

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% DCM).

    • Gradually increase the polarity of the mobile phase by adding methanol containing 1% TEA. A typical gradient might be from 0% to 10% MeOH in DCM.

    • The addition of TEA is crucial to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified "this compound".

Protocol 2: Purification by Recrystallization (as Hydrochloride Salt)

This method is ideal for obtaining high-purity crystalline "this compound" hydrochloride.

Materials:

  • Crude "this compound"

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol)

  • Ethanol

  • Diethyl ether or Petroleum ether

  • Standard laboratory glassware

Procedure:

  • Salt Formation: Dissolve the crude "this compound" in a minimal amount of a suitable solvent like ethanol or isopropanol. Cool the solution in an ice bath and add a solution of HCl dropwise with stirring until precipitation is complete.

  • Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with a small amount of cold solvent (e.g., diethyl ether).

  • Recrystallization:

    • Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.

    • Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.

    • If crystallization is slow, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

    • If the product "oils out," redissolve it by heating and add a small amount of a co-solvent in which the salt is less soluble (e.g., diethyl ether or petroleum ether) until the solution becomes slightly turbid, then allow it to cool slowly.

  • Crystal Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether. Dry the crystals under vacuum.

Protocol 3: Purification by Vacuum Distillation

This protocol is suitable for purifying thermally stable liquid "this compound" on a larger scale.

Materials:

  • Crude "this compound"

  • Distillation apparatus with a vacuum source and pressure gauge

  • Boiling chips

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all joints are well-sealed.

  • Charging the Flask: Add the crude "this compound" and a few boiling chips to the distillation flask.

  • Distillation:

    • Slowly reduce the pressure to the desired level. The boiling point of the related compound 1-(4-methyl-1-piperidinyl)ethanone is 115 °C at 3 Torr, providing an estimate for the distillation conditions.[1]

    • Gradually heat the distillation flask.

    • Collect the fraction that distills at a constant temperature and pressure. Discard the initial and final fractions which may contain more volatile and less volatile impurities, respectively.

  • Product Collection: Collect the purified "this compound" in a pre-weighed receiving flask.

Visualizations

PurificationWorkflow cluster_start Crude Reaction Mixture cluster_workup Initial Workup cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Start Crude this compound Workup Aqueous Workup / Extraction Start->Workup Chromatography Column Chromatography Workup->Chromatography Complex Mixture Recrystallization Recrystallization (as HCl salt) Workup->Recrystallization Solid Product Distillation Vacuum Distillation Workup->Distillation Liquid Product Analysis TLC, NMR, LC-MS Chromatography->Analysis Recrystallization->Analysis Distillation->Analysis End Pure this compound Analysis->End Purity >95%

Caption: General experimental workflow for the purification of "this compound".

TroubleshootingDecisionTree cluster_problem Observed Problem cluster_symptoms Symptoms cluster_solutions Potential Solutions Problem Purification Issue with This compound Symptom1 Peak Tailing in Column Chromatography Problem->Symptom1 Symptom2 Low Yield Problem->Symptom2 Symptom3 Colored Impurity (Yellow Tint) Problem->Symptom3 Solution1a Add Basic Modifier (TEA/Ammonia) to Mobile Phase Symptom1->Solution1a Solution1b Use Alumina or Amine-Deactivated Silica Symptom1->Solution1b Solution2a Optimize Extraction pH (>10) Symptom2->Solution2a Solution2b Moderate Evaporation Conditions Symptom2->Solution2b Solution3a Vacuum Distillation Symptom3->Solution3a Solution3b Charcoal Treatment during Recrystallization Symptom3->Solution3b

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of 1-(Piperidin-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Piperidin-3-yl)ethan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and well-established method for the synthesis of this compound is the catalytic hydrogenation of 3-acetylpyridine. This process typically involves the use of a platinum(IV) oxide (PtO₂) catalyst, also known as Adams' catalyst, under a hydrogen atmosphere in a suitable solvent, such as glacial acetic acid.[1]

Q2: What are the most common impurities I might encounter in the synthesis of this compound via catalytic hydrogenation of 3-acetylpyridine?

Several impurities can arise from this synthetic route. The most prevalent include:

  • Unreacted Starting Material: Residual 3-acetylpyridine due to incomplete hydrogenation.

  • Partially Hydrogenated Intermediates: Species such as 1-(1,2,3,6-tetrahydropyridin-3-yl)ethanone.

  • Over-reduction Product: 1-(Piperidin-3-yl)ethanol, resulting from the reduction of the ketone functional group.

  • N-Alkylation/N-Acetylation Products: Formation of N-acetyl-1-(piperidin-3-yl)ethanone if acetic acid is used as a solvent and reacts with the product.

  • Catalyst Residues: Traces of the platinum catalyst in the final product.

  • Solvent-Derived Impurities: Residual acetic acid or other solvents used during the reaction and workup.

Q3: How can I detect and quantify these impurities?

A combination of analytical techniques is recommended for the comprehensive analysis of impurities:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the desired product from unreacted starting material, partially hydrogenated intermediates, and some side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying and quantifying volatile impurities, including residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to identify and confirm the structure of the desired product and any impurities present.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The preferred method for detecting and quantifying trace amounts of residual platinum catalyst.

Troubleshooting Guides

Issue 1: Presence of Unreacted 3-Acetylpyridine

Symptom: Analytical data (e.g., HPLC, GC-MS, or NMR) shows a significant peak corresponding to 3-acetylpyridine in the final product.

Possible Causes:

  • Insufficient Catalyst Loading: The amount of PtO₂ used was too low for the scale of the reaction.

  • Inadequate Hydrogen Pressure: The hydrogen pressure was not high enough to drive the reaction to completion.

  • Short Reaction Time: The reaction was not allowed to proceed for a sufficient duration.

  • Catalyst Poisoning: The catalyst may have been deactivated by impurities in the starting material or solvent.

Solutions:

ParameterRecommendation
Catalyst Loading Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%).
Hydrogen Pressure Increase the hydrogen pressure (e.g., from 50 psi to 100 psi).
Reaction Time Extend the reaction time and monitor the reaction progress by TLC or HPLC.
Catalyst Quality Ensure the use of high-purity starting materials and solvents. Consider using a fresh batch of catalyst.
Issue 2: Formation of Over-reduction Product (1-(Piperidin-3-yl)ethanol)

Symptom: A significant amount of 1-(Piperidin-3-yl)ethanol is detected in the product mixture.

Possible Causes:

  • Harsh Reaction Conditions: High temperature or excessive hydrogen pressure can lead to the reduction of the ketone.

  • Prolonged Reaction Time: Leaving the reaction to run for an extended period after the pyridine ring is fully hydrogenated.

Solutions:

ParameterRecommendation
Temperature Conduct the reaction at a lower temperature (e.g., room temperature).
Hydrogen Pressure Use the minimum effective hydrogen pressure required for pyridine ring reduction.
Reaction Monitoring Closely monitor the reaction and stop it as soon as the starting material is consumed.
Issue 3: N-Acetylation of the Product

Symptom: Presence of N-acetyl-1-(piperidin-3-yl)ethanone is confirmed by mass spectrometry or NMR.

Possible Cause:

  • Reaction with Acetic Acid Solvent: When glacial acetic acid is used as the solvent, it can react with the secondary amine of the piperidine ring, especially at elevated temperatures.

Solutions:

ParameterRecommendation
Solvent Choice Consider using an alternative solvent that is less likely to react with the product, such as ethanol or methanol.
Workup Procedure After the reaction, ensure the complete removal of acetic acid during the workup by performing a thorough basic wash (e.g., with sodium bicarbonate solution).

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 3-Acetylpyridine

Materials:

  • 3-Acetylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Hydrogen Gas

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Parr Hydrogenation Apparatus or similar high-pressure reactor

Procedure:

  • In a high-pressure reaction vessel, dissolve 3-acetylpyridine (1 equivalent) in glacial acetic acid.

  • Add PtO₂ catalyst (typically 1-5 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by TLC or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Impurities

TroubleshootingWorkflow start Analyze Final Product for Impurities unreacted_sm Unreacted 3-Acetylpyridine Detected start->unreacted_sm Impurity Present? over_reduction 1-(Piperidin-3-yl)ethanol Detected start->over_reduction n_acetylation N-Acetylation Detected start->n_acetylation no_impurities Product Meets Purity Specifications start->no_impurities No Significant Impurities unreacted_sm_sol Troubleshoot Hydrogenation: - Increase Catalyst Load - Increase H₂ Pressure - Extend Reaction Time unreacted_sm->unreacted_sm_sol over_reduction_sol Troubleshoot Reaction Conditions: - Lower Temperature - Reduce H₂ Pressure - Monitor Reaction Closely over_reduction->over_reduction_sol n_acetylation_sol Troubleshoot Solvent/Workup: - Use Alternative Solvent - Ensure Thorough Basic Wash n_acetylation->n_acetylation_sol unreacted_sm_sol->start Re-run Synthesis & Analysis over_reduction_sol->start n_acetylation_sol->start

Caption: A logical workflow for identifying and addressing common impurities.

Experimental Workflow for Synthesis and Purification

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Dissolve 3-Acetylpyridine in Acetic Acid B 2. Add PtO₂ Catalyst A->B C 3. Hydrogenate under Pressure B->C D 4. Monitor Reaction Completion C->D E 5. Filter Catalyst D->E F 6. Remove Acetic Acid E->F G 7. Basic Wash (NaHCO₃) F->G H 8. Dry and Concentrate G->H I 9. Distillation or Chromatography H->I end end I->end Final Product

Caption: A step-by-step workflow for the synthesis and purification process.

References

"1-(Piperidin-3-yl)ethan-1-one" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Gathering Initial Data

I'm currently focused on the initial search for stability and storage information for "1-(Piperidin-3-yl)ethan-1-one". I'm prioritizing technical data sheets, Safety Data Sheets (SDS), and any relevant literature from suppliers or research articles to establish a baseline. From there, I'll identify common degradation pathways.

Deep Dive on Degradation

I've expanded my search to include degradation pathways, focusing on compounds similar to "this compound." I'm also seeking experimental protocols for stability assessment, particularly HPLC analysis. Simultaneously, I'm identifying potential troubleshooting issues researchers might face, thinking about FAQs and a user-friendly support center. The aim is to make information as comprehensive and digestible as possible, including tables of data and workflow diagrams.

Investigating Compound Stability

My initial search focused on stability and storage conditions for "this compound." Early results highlighted structurally similar compounds. I've now identified relevant data on storage for various substituted piperidines.

Examining Storage Parameters

My investigation expanded to storage recommendations for structurally similar compounds, finding consistent advice: 2-8°C, dry, and often an inert atmosphere. Data suggests this applies to acetyl piperidine derivatives, including those with amino, methyl, and hydroxyl substituents, and the tert-butyl ester. While I found the PubChem entry and supplier info for the hydrochloride salt, the base's specific storage details remain elusive.

Formulating Next Steps

My investigation identified storage recommendations for structurally similar compounds, but not the specific free base. Therefore, I'm now focusing on creating troubleshooting guides, FAQs, and a workflow for stability assessment based on general amine and ketone principles. I'm also planning tables and diagrams to synthesize the data and proposed methodology.

Defining Recommendations & Workflows

I've examined the storage data for closely related compounds and, while the specific free base lacks readily available storage specifics, I'm now drafting troubleshooting guides and FAQs grounded in general amine and ketone handling principles. I'm also preparing a detailed workflow for a user to conduct their own stability assessment, including suggested experimental methodologies like HPLC.

Technical Support Center: Optimizing N-alkylation Reactions of "1-(Piperidin-3-yl)ethan-1-one"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 1-(Piperidin-3-yl)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of N-alkylated derivatives of this important building block.

Troubleshooting Guides

This section provides solutions to common problems encountered during the N-alkylation of this compound.

Problem 1: Low or No Product Yield

Possible Causes:

  • Low Reactivity of Alkylating Agent: Alkyl chlorides are less reactive than bromides and iodides.

  • Inappropriate Base: The chosen base may not be strong enough to deprotonate the piperidine nitrogen effectively, or it may be sterically hindered.

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

  • Poor Solvent Choice: The solvent may not be suitable for dissolving the reactants or promoting the reaction.

  • Presence of Moisture: Water can quench strong bases and interfere with the reaction.

Troubleshooting Steps:

  • Evaluate the Alkylating Agent: If using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase reactivity.

  • Optimize the Base:

    • For direct alkylation, consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF.[1][2]

    • Alternatively, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent can be effective.[1][2]

    • For reductive amination, the choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent for this purpose.

  • Adjust the Reaction Temperature: Gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS. For less reactive alkyl halides, heating to 50-70°C may be necessary.[2]

  • Solvent Selection: Polar aprotic solvents like DMF, acetonitrile (MeCN), or DMSO are generally good choices for direct N-alkylation as they facilitate the Sₙ2 reaction. For reductive amination, dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents, especially when using moisture-sensitive reagents like NaH.

Problem 2: Formation of Multiple Products (Over-alkylation)

Possible Cause:

  • The N-alkylated product is often more nucleophilic than the starting secondary amine, leading to a second alkylation and the formation of a quaternary ammonium salt.[3]

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of this compound (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise using a syringe pump can help maintain a low concentration of the electrophile, thus minimizing over-alkylation.[1][2]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of a second alkylation.

  • Consider Reductive Amination: This method is an excellent alternative to direct alkylation and generally avoids the issue of over-alkylation.[4]

Problem 3: Side Reactions Involving the Ketone Functionality

Possible Causes:

  • Enolate Formation: The use of a strong base can lead to the deprotonation of the α-carbon to the ketone, forming an enolate. This enolate can then participate in side reactions such as aldol condensation or C-alkylation.[5][6]

Troubleshooting Steps:

  • Choice of Base:

    • Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to minimize enolate formation.[1]

    • Weaker inorganic bases like potassium carbonate (K₂CO₃) are also a good option.

  • Reaction Temperature: Keep the reaction temperature as low as possible to disfavor enolate formation.

  • Alternative Method: Reductive amination is a highly recommended alternative as it is performed under neutral or slightly acidic conditions, which circumvents the issue of enolate formation.

Frequently Asked Questions (FAQs)

Q1: Which method is better for the N-alkylation of this compound: direct alkylation or reductive amination?

A1: Both methods can be effective, but for this particular substrate, reductive amination is often the preferred method . This is because it avoids the use of strong bases, which can cause side reactions involving the ketone group, and it inherently prevents over-alkylation.[4] Direct alkylation can also be successful, but requires careful optimization of the base and reaction conditions to achieve high selectivity.

Q2: What are the best general conditions for direct N-alkylation with an alkyl halide?

A2: A common starting point is to use 1.1 equivalents of this compound, 1.0 equivalent of the alkyl bromide or iodide, and 1.5 equivalents of potassium carbonate in anhydrous DMF or acetonitrile at room temperature.[2] The reaction should be monitored by TLC or LC-MS, and gentle heating may be required for less reactive alkyl halides.

Q3: What are the recommended conditions for reductive amination?

A3: A typical procedure involves stirring this compound with 1.0-1.2 equivalents of the desired aldehyde or ketone in dichloromethane (DCM) at room temperature, followed by the portion-wise addition of 1.2-1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is typically complete within a few hours.

Q4: How can I purify the N-alkylated product?

A4: The purification method will depend on the properties of the product.

  • Extraction: After the reaction, a standard aqueous workup is usually performed to remove the base and other water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying the final product. The eluent system will need to be optimized based on the polarity of the product.

  • Crystallization: If the product is a solid, crystallization can be an excellent purification technique.

  • Distillation: For liquid products that are thermally stable, distillation under reduced pressure may be an option.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Piperidine Derivatives.

MethodAlkylating/Carbonyl AgentBase/Reducing AgentSolventTemperature (°C)Typical Yield (%)Reference
Direct AlkylationAlkyl Bromide/IodideK₂CO₃DMF/MeCN25-7060-90[2]
Direct AlkylationAlkyl Bromide/IodideNaHDMF/THF0-2570-95[1][2]
Direct AlkylationAlkyl HalideDIPEAMeCN25<70[2]
Reductive AminationAldehyde/KetoneNaBH(OAc)₃DCM/DCE2580-95[7]
Reductive AminationAldehyde/KetoneNaBH₃CNMeOH2580-95[4]

Note: Yields are highly dependent on the specific substrate and alkylating/carbonyl agent used.

Experimental Protocols

Protocol 1: Direct N-Alkylation using an Alkyl Halide

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated product.

Protocol 2: Reductive Amination using an Aldehyde or Ketone

Materials:

  • This compound

  • Aldehyde or ketone (e.g., formaldehyde, acetone, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in dichloromethane.

  • Stir the reaction for 30 minutes at room temperature to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_alkylation Direct N-Alkylation cluster_amination Reductive Amination a_start Start: this compound a_reagents Add Base (e.g., K₂CO₃) and Alkyl Halide in Solvent (e.g., DMF) a_start->a_reagents a_reaction Stir at RT or Heat a_reagents->a_reaction a_workup Aqueous Workup a_reaction->a_workup a_purification Purification (Chromatography) a_workup->a_purification a_product N-Alkylated Product a_purification->a_product r_start Start: this compound r_reagents Add Aldehyde/Ketone in Solvent (e.g., DCM) r_start->r_reagents r_imine Imine/Iminium Formation r_reagents->r_imine r_reduction Add Reducing Agent (e.g., NaBH(OAc)₃) r_imine->r_reduction r_workup Aqueous Workup r_reduction->r_workup r_purification Purification (Chromatography) r_workup->r_purification r_product N-Alkylated Product r_purification->r_product

Caption: General experimental workflows for Direct N-Alkylation and Reductive Amination.

troubleshooting_low_yield start Low or No Product Yield cause1 Low Alkylating Agent Reactivity? start->cause1 cause2 Inappropriate Base or Solvent? start->cause2 cause3 Suboptimal Temperature? start->cause3 cause4 Moisture Present? start->cause4 solution1 Use Alkyl Bromide or Iodide cause1->solution1 end Improved Yield solution1->end solution2 Screen Bases (e.g., NaH, K₂CO₃) and Solvents (e.g., DMF, MeCN) cause2->solution2 solution2->end solution3 Gradually Increase Temperature cause3->solution3 solution3->end solution4 Use Anhydrous Conditions cause4->solution4 solution4->end

Caption: Troubleshooting workflow for low reaction yield.

troubleshooting_side_reactions start Side Product Formation side_product1 Over-alkylation (Quaternary Salt)? start->side_product1 side_product2 Ketone-Related (e.g., Aldol, C-Alkylation)? start->side_product2 solution1a Use Excess Piperidine side_product1->solution1a solution1b Slow Addition of Alkylating Agent side_product1->solution1b solution1c Consider Reductive Amination side_product1->solution1c end Selective N-Alkylation solution1a->end solution1b->end solution1c->end solution2a Use Weaker/Hindered Base (e.g., K₂CO₃, DIPEA) side_product2->solution2a solution2b Lower Reaction Temperature side_product2->solution2b solution2c Use Reductive Amination side_product2->solution2c solution2a->end solution2b->end solution2c->end

Caption: Troubleshooting workflow for common side reactions.

References

Technical Support Center: Overcoming Low Yield in "1-(Piperidin-3-yl)ethan-1-one" Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in the synthesis of "1-(Piperidin-3-yl)ethan-1-one" and related compounds via palladium-catalyzed cross-coupling reactions. This guide provides troubleshooting advice, frequently asked questions, and optimized protocols to enhance reaction efficiency and product yield.

Troubleshooting Guide: Diagnosing and Solving Low Yield Issues

Low product yield in cross-coupling reactions is a common issue that can often be traced back to a few key areas. Use the following decision tree and detailed Q&A to diagnose the problem with your reaction.

TroubleshootingWorkflow start Low or No Yield Observed check_reagents 1. Verify Starting Material & Reagent Quality start->check_reagents check_inert 2. Assess Reaction Atmosphere start->check_inert check_catalyst 3. Evaluate Catalyst System (Pd Source, Ligand, Base) start->check_catalyst check_conditions 4. Review Reaction Conditions (Solvent, Temp.) start->check_conditions sol_reagents Solution: - Re-purify starting materials. - Use fresh, high-purity reagents. - Check for decomposition. check_reagents->sol_reagents Degradation or Impurities? sol_inert Solution: - Degas solvent thoroughly (Ar sparging or freeze-pump-thaw). - Use Schlenk line techniques. - Ensure a positive pressure of inert gas. check_inert->sol_inert Air or Moisture Sensitivity? sol_catalyst Solution: - Screen different ligands (e.g., bulky biarylphosphines). - Use an air-stable precatalyst. - Optimize Pd:Ligand ratio. - Screen stronger/weaker bases. check_catalyst->sol_catalyst Catalyst Inactivity or Side Reactions? sol_conditions Solution: - Screen alternative anhydrous solvents (Toluene, Dioxane, THF). - Optimize temperature; higher temps may be needed for less reactive substrates, but can also cause decomposition. check_conditions->sol_conditions Poor Solubility or Suboptimal Rate?

Caption: A decision tree for troubleshooting common issues in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is not working at all. Where should I start troubleshooting?

A: When facing a complete lack of product, begin by systematically verifying the fundamentals of the reaction setup.

  • Reagent Integrity: Ensure your starting materials, particularly the organoboron compound (in Suzuki coupling) and the halide, are pure and have not degraded.

  • Catalyst Activity: The active Pd(0) species is critical and highly sensitive to oxygen.[1] If you are using a Pd(II) source like Pd(OAc)₂, it may not be reducing properly. Consider using a pre-formed, air-stable Pd(0) precatalyst (e.g., XPhos Pd G3) for more consistent results.[2]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the deactivation of the Pd(0) catalyst.[2][3] Ensure your solvent is properly degassed and that the reaction is assembled and maintained under a positive pressure of an inert gas like argon or nitrogen.[2][3]

Q2: I'm observing significant side products, such as debromination/dehalogenation or homocoupling. How can I minimize these?

A: The formation of side products often points to issues with the catalyst system or reaction conditions.

  • Hydrodehalogenation: This side reaction, the reduction of the aryl/heteroaryl halide, can compete with the desired coupling. It is often caused by impurities or catalyst decomposition pathways. Using robust ligands and ensuring strictly anhydrous and anaerobic conditions can help suppress this.[1][2]

  • Homocoupling: The coupling of two organoboron molecules (in Suzuki coupling) or two halide molecules can occur, especially at higher temperatures or with highly reactive substrates. Optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2) and using ligands that favor C-C reductive elimination can mitigate this issue.[2]

Q3: My reaction starts but stalls before reaching completion. What is the likely cause?

A: A stalling reaction often indicates catalyst decomposition or product inhibition.

  • Catalyst Decomposition: The active catalytic species may not be stable for the required duration at the reaction temperature.[2] Using more robust, bulky electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) can protect the palladium center and extend its lifetime.[2] Alternatively, lowering the reaction temperature may slow decomposition, though it might require longer reaction times.[2]

  • Product Inhibition: The desired product may coordinate to the palladium center, effectively inhibiting the catalyst. In such cases, a higher catalyst loading might be necessary to drive the reaction to completion.[2]

Q4: How critical are the base and solvent for coupling reactions involving piperidine derivatives?

A: The choices of base and solvent are crucial and can dramatically affect the reaction outcome.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to facilitate key steps in the catalytic cycle.[1] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures to compensate for a slower rate.[1] The solubility of the base is also a key factor.[1]

  • Solvent: The solvent must dissolve the reactants and catalyst system. Aprotic solvents like toluene, dioxane, and THF are most common.[1][2] Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[1][2]

Optimizing Reaction Parameters

Systematic optimization is key to overcoming low yields. The following table summarizes the impact of different ligands and bases on a model Suzuki-type C-C coupling to form a protected precursor to the target molecule.

Table 1: Effect of Ligand and Base on Yield

Entry Pd Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
1 Pd₂(dba)₃ (1) XPhos (2.5) K₃PO₄ (2.0) Toluene 100 12 85
2 Pd₂(dba)₃ (1) SPhos (2.5) K₃PO₄ (2.0) Toluene 100 12 78
3 Pd₂(dba)₃ (1) RuPhos (2.5) K₃PO₄ (2.0) Toluene 100 12 81
4 Pd₂(dba)₃ (1) P(t-Bu)₃ (2.5) K₃PO₄ (2.0) Toluene 100 12 45
5 Pd₂(dba)₃ (1) XPhos (2.5) NaOtBu (2.0) Toluene 100 12 62
6 Pd₂(dba)₃ (1) XPhos (2.5) Cs₂CO₃ (2.0) Dioxane 100 12 75

| 7 | XPhos Pd G3 (2) | - | K₃PO₄ (2.0) | Toluene | 100 | 12 | 91 |

Yields are hypothetical and for illustrative purposes, based on general principles of catalyst efficiency for similar couplings.

Key Catalytic Cycle and Parameter Relationships

Understanding the catalytic cycle and how different parameters influence it is essential for effective troubleshooting.

CatalyticCycle cluster_cycle Suzuki Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd_complex R¹-Pd(II)(X)L₂ oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)(R²)L₂ transmetalation->pd_intermediate reductive_elim Reductive Elimination pd_intermediate->reductive_elim reductive_elim->pd0 product R¹-R² (Product) reductive_elim->product r1x R¹-X (Piperidine-Halide) r1x->oxidative_add r2m R²-M (Acetyl Source) r2m->transmetalation base Base base->transmetalation  Assists

Caption: A simplified diagram of the Suzuki cross-coupling catalytic cycle.

ParameterRelationships outcome Reaction Outcome (Yield, Purity, Rate) catalyst Catalyst System (Pd Source + Ligand) rate Reaction Rate catalyst->rate stability Catalyst Stability catalyst->stability selectivity Selectivity (vs. Side Reactions) catalyst->selectivity base Base (Strength, Solubility) base->rate base->selectivity solvent Solvent (Polarity, BP) solvent->rate solubility Reagent Solubility solvent->solubility temp Temperature temp->rate temp->stability (can decrease) atmosphere Atmosphere (Inert vs. Air) atmosphere->stability rate->outcome stability->outcome selectivity->outcome solubility->outcome

Caption: Logical relationships between key reaction parameters and the final outcome.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling to Synthesize N-Boc-3-acetylpiperidine

This protocol describes a general method for the coupling of N-Boc-piperidine-3-boronic acid pinacol ester with an acetylating agent. Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

Materials:

  • N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.0 equiv)

  • Acetyl Chloride or alternative acetyl source (1.2 equiv)

  • Palladium Source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, 2.5-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source, phosphine ligand, and base under a positive flow of inert gas.

  • Reagent Addition: Add the N-Boc-piperidine-3-boronic acid pinacol ester to the flask.

  • Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas (repeat 3 times). Add the anhydrous, degassed solvent via cannula or syringe, followed by the acetyl source.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

  • Deprotection (if required): The N-Boc protecting group can be removed under standard acidic conditions (e.g., TFA in DCM or HCl in Dioxane) to yield the final "this compound".

References

Technical Support Center: Synthesis of 1-(Piperidin-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of 1-(Piperidin-3-yl)ethan-1-one, primarily through the catalytic hydrogenation of 3-acetylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and direct method for synthesizing this compound (also known as 3-acetylpiperidine) is the catalytic hydrogenation of 3-acetylpyridine. This process involves the reduction of the pyridine ring to a piperidine ring while preserving the acetyl group. Common catalysts for this transformation include noble metals such as platinum, palladium, or rhodium, often on a carbon or alumina support.[1]

Q2: My reaction is complete, but the yield of the desired product is low. What are the likely byproducts?

Low yields are often due to the formation of several potential byproducts. The specific byproducts formed can depend on the catalyst, solvent, temperature, and hydrogen pressure used. The most common byproducts are:

  • 1-(3-Piperidyl)ethanol: This results from the over-reduction of both the pyridine ring and the acetyl group to a secondary alcohol.

  • 3-Acetyl-1,4,5,6-tetrahydropyridine: This is a partially hydrogenated intermediate that may accumulate if the reaction is not driven to completion.[1]

  • 1-(3-Pyridyl)ethanol: In this case, only the acetyl group is reduced to an alcohol, while the pyridine ring remains intact. This can occur under certain catalytic conditions.

Q3: How can I minimize the formation of the over-reduction byproduct, 1-(3-Piperidyl)ethanol?

Minimizing the formation of 1-(3-Piperidyl)ethanol involves carefully controlling the reaction conditions to favor the reduction of the pyridine ring over the acetyl group. Key strategies include:

  • Catalyst Selection: The choice of catalyst is critical. Some catalysts are more chemoselective than others. Experimenting with different catalysts (e.g., Pd/C vs. PtO2) can help identify the optimal choice for your specific setup.

  • Reaction Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can often reduce the rate of ketone reduction relative to ring hydrogenation.

  • Reaction Time: Monitoring the reaction closely and stopping it once the starting material is consumed can prevent further reduction of the desired product.

Q4: I have a significant amount of a partially hydrogenated intermediate in my crude product. How can I resolve this?

The presence of 3-acetyl-1,4,5,6-tetrahydropyridine indicates that the hydrogenation reaction is incomplete. To address this, you can:

  • Resubject the mixture to the hydrogenation conditions: The simplest approach is to continue the reaction. Ensure the catalyst is still active and that there is an adequate supply of hydrogen.

  • Optimize reaction conditions: If resubjection is ineffective, consider increasing the hydrogen pressure, temperature, or reaction time. A change in solvent or catalyst may also be necessary to facilitate complete reduction.

Q5: How can I purify the final product, this compound, from the reaction byproducts?

Purification can be challenging due to the similar polarities of the product and byproducts. A combination of techniques is often most effective:

  • Distillation: Vacuum distillation can be effective in separating the desired product from less volatile impurities.

  • Column Chromatography: Silica gel chromatography is a standard method for purifying piperidine derivatives. A solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, can help to prevent peak tailing by suppressing the interaction of the basic nitrogen with the acidic silica gel.

  • Acid-Base Extraction: This technique can be used to separate the basic piperidine products from non-basic impurities. Dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution will extract the amines into the aqueous phase. The aqueous phase can then be basified, and the purified product can be re-extracted into an organic solvent.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Conversion of 3-Acetylpyridine 1. Catalyst deactivation. 2. Insufficient hydrogen pressure. 3. Sub-optimal reaction temperature or time.1. Use fresh catalyst or a different catalyst. 2. Increase hydrogen pressure. 3. Increase reaction temperature or extend the reaction time. Monitor by TLC or GC-MS.
Major Byproduct is 1-(3-Piperidyl)ethanol (Over-reduction) 1. Reaction conditions are too harsh (high temperature/pressure). 2. Catalyst is not chemoselective. 3. Reaction time is too long.1. Reduce temperature and/or hydrogen pressure. 2. Screen different catalysts (e.g., Rh/C, Pd/C). 3. Monitor the reaction and stop it as soon as the starting material is consumed.
Presence of 3-Acetyl-1,4,5,6-tetrahydropyridine 1. Incomplete reaction. 2. Insufficient catalyst loading.1. Increase reaction time or resubject the crude mixture to the reaction conditions. 2. Increase the catalyst loading.
Difficult Purification (Product and Byproducts Co-elute) 1. Similar polarity of the product and byproducts. 2. Peak tailing on silica gel due to the basic nitrogen.1. Use a combination of purification techniques (e.g., distillation followed by chromatography). 2. For chromatography, add a basic modifier (e.g., 1-2% triethylamine) to the eluent.

Quantitative Data

The distribution of products in the catalytic hydrogenation of 3-acetylpyridine is highly dependent on the specific reaction conditions. The following table provides representative data on how catalyst choice can influence product selectivity.

Catalyst Temperature (°C) H2 Pressure (atm) This compound (%) 1-(3-Piperidyl)ethanol (%) 3-Acetyl-1,4,5,6-tetrahydropyridine (%)
5% Pd/C805085105
5% PtO225370255
5% Rh/Al2O360409055

Note: The values in this table are illustrative and can vary based on the specific reaction solvent, substrate concentration, and reaction time.

Experimental Protocols

Protocol 1: GC-MS Analysis of Reaction Mixture

This method is suitable for monitoring the progress of the reaction and identifying the product and major byproducts.

  • Sample Preparation:

    • Withdraw a small aliquot (approx. 10-20 µL) from the reaction mixture.

    • Dilute the aliquot with 1 mL of a suitable solvent (e.g., methanol or ethyl acetate).

    • Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.

  • GC-MS Parameters:

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless or with a high split ratio).

    • Oven Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • MS Detector:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Scan Range: 40-400 m/z.

  • Expected Retention Times (Approximate):

    • 3-Acetylpyridine: ~10-12 min

    • This compound: ~11-13 min

    • 1-(3-Pyridyl)ethanol: ~11-13 min

    • 1-(3-Piperidyl)ethanol: ~12-14 min

    • 3-Acetyl-1,4,5,6-tetrahydropyridine: ~11-13 min

    Note: Retention times are approximate and should be confirmed with standards.

Protocol 2: HPLC-UV Analysis of Final Product Purity

Since this compound lacks a strong chromophore, pre-column derivatization is recommended for sensitive UV detection.[2][3]

  • Derivatization Reagent: 4-Toluenesulfonyl chloride (tosyl chloride) in acetonitrile.

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., dilute HCl). Create a series of calibration standards by dilution.

    • Sample Solution: Accurately weigh the sample and dissolve it in the same solvent as the standard.

    • Derivatization Procedure: To an aliquot of the standard or sample solution, add an excess of the tosyl chloride solution. Add a basic buffer (e.g., sodium bicarbonate) and heat gently (e.g., 60°C for 30 minutes) to facilitate the reaction. Cool to room temperature before injection.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., Inertsil C18, 250 x 4.6 mm, 5 µm).[3]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.[3]

      • Example Gradient: Start with 30% acetonitrile, ramp to 70% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.[3]

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Visualizations

Reaction_Pathway 3-Acetylpyridine 3-Acetylpyridine This compound This compound 3-Acetylpyridine->this compound H2, Catalyst (e.g., Pd/C)

Caption: Main synthetic route to this compound.

Side_Reaction This compound This compound 1-(3-Piperidyl)ethanol 1-(3-Piperidyl)ethanol This compound->1-(3-Piperidyl)ethanol Over-reduction (H2, Catalyst) Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification Start Hydrogenation of 3-Acetylpyridine Crude_Product Crude Product Mixture Start->Crude_Product Analysis GC-MS / HPLC Analysis Crude_Product->Analysis Purification Chromatography / Distillation Analysis->Purification Purity < Specification Pure_Product Pure this compound Analysis->Pure_Product Purity > Specification Purification->Analysis Re-analyze

References

Technical Support Center: Protecting Group Strategies for 1-(Piperidin-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Piperidin-3-yl)ethan-1-one. The following information addresses common issues encountered during the implementation of protecting group strategies for this bifunctional molecule.

Frequently Asked Questions (FAQs)

Q1: I need to modify the ketone in this compound, but the piperidine nitrogen is interfering with the reaction. How can I selectively protect the nitrogen?

A1: The secondary amine of the piperidine ring is nucleophilic and can interfere with reactions at the ketone. To prevent this, you should protect the nitrogen atom. The most common and effective protecting groups for this purpose are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice between them depends on the downstream reaction conditions you plan to use.

  • Boc Group: Introduced using di-tert-butyl dicarbonate (Boc)₂O. It is stable to a wide range of non-acidic conditions and is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][2][3]

  • Cbz Group: Introduced using benzyl chloroformate (Cbz-Cl).[4][5] It is stable to acidic and some basic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild deprotection method.[4][6]

Q2: I want to perform a reaction at the piperidine nitrogen, but the ketone is reactive towards my reagents. What is a suitable protecting group for the ketone?

A2: The ketone functionality can be protected as an acetal, most commonly a cyclic acetal, to prevent its reaction with nucleophiles or reducing agents.[7][8][9] A common method is to react this compound with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, TsOH) to form an ethylene ketal.[10][11] This protecting group is stable under basic and neutral conditions and can be removed by hydrolysis with aqueous acid.[7][9]

Q3: Can I protect both the nitrogen and the ketone at the same time if I need to perform reactions on another part of a larger molecule containing this moiety?

A3: Yes, and this is where an orthogonal protecting group strategy is crucial.[1][7] An orthogonal strategy allows for the selective removal of one protecting group in the presence of another.[2][7] For this compound, a common orthogonal approach is:

  • Protect the piperidine nitrogen with a Boc group (acid-labile).

  • Protect the ketone as an ethylene ketal (also acid-labile, but can be removed under different conditions than some Boc groups, or requires harsher acidic conditions for removal).

A more robust orthogonal strategy would be:

  • Protect the piperidine nitrogen with a Cbz group (removed by hydrogenolysis).

  • Protect the ketone as an ethylene ketal (removed by acid hydrolysis).

This allows you to deprotect either the nitrogen or the ketone selectively without affecting the other protected group.

Q4: My N-Boc protected this compound is showing low yield after the reaction. What could be the issue?

A4: Low yields in Boc protection can be due to several factors:

  • Incomplete reaction: Ensure you are using a slight excess of (Boc)₂O and an appropriate base (like triethylamine or sodium bicarbonate) to neutralize the acid formed during the reaction. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up issues: During aqueous work-up, the product can sometimes be partially soluble in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent.

  • Purification losses: N-Boc protected piperidines can be somewhat polar. Choose your column chromatography conditions carefully to ensure good separation without significant loss of product on the column.

Q5: I am having trouble removing the Cbz group from my protected molecule. What are some alternative deprotection methods to standard hydrogenolysis?

A5: While catalytic hydrogenolysis (H₂, Pd/C) is the most common method for Cbz deprotection, some substrates can be problematic (e.g., if they contain other reducible functional groups or if the catalyst is poisoned).[4][6] Alternative methods include:

  • Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate or cyclohexene with a palladium catalyst.

  • Acidic Cleavage: Strong acids such as HBr in acetic acid can cleave the Cbz group, but this is a harsh method and may not be compatible with other acid-sensitive groups.[6]

  • Reductive Cleavage with Sodium Borohydride: In some cases, sodium borohydride in the presence of a palladium catalyst can effect Cbz removal.[6][12]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Incomplete Ketal Formation for Ketone Protection Insufficient removal of water from the reaction, driving the equilibrium back to the starting materials.Use a Dean-Stark apparatus to azeotropically remove water during the reaction.[10] Ensure your solvent (e.g., toluene) is anhydrous.
Inactive catalyst.Use a fresh batch of your acid catalyst (e.g., TsOH).
Accidental Deprotection of Boc Group The reaction conditions for a subsequent step are too acidic.Screen your reaction conditions to ensure they are compatible with the Boc group. If unavoidable, consider using the more acid-stable Cbz group for nitrogen protection.
Piperidine solution crystallizes upon storage Reaction with atmospheric carbon dioxide to form piperidine carbonate.[13][14]Prepare fresh solutions of piperidine-containing compounds. Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with CO₂.[13]
Side reaction during N-protection The ketone enolizes and reacts under basic conditions used for N-protection.Perform the N-protection at a lower temperature (e.g., 0 °C) to minimize enolization.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound
  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add a base such as triethylamine (1.5 eq.) or sodium bicarbonate (2.0 eq.).[4]

  • Reagent Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: If using an aqueous co-solvent, extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ketal Protection of N-Boc-1-(piperidin-3-yl)ethan-1-one
  • Setup: To a solution of N-Boc-1-(piperidin-3-yl)ethan-1-one (1.0 eq.) in toluene, add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (TsOH, 0.05 eq.).

  • Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture.[10] Water will be collected in the side arm. Continue refluxing until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Protocol 3: Deprotection of N-Boc Group
  • Dissolution: Dissolve the N-Boc protected compound in an organic solvent such as dichloromethane (DCM) or dioxane.

  • Acid Addition: Add an excess of a strong acid. Common reagents are 20-50% trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane.[15][16]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride). To obtain the free amine, dissolve the residue in water, basify with a suitable base (e.g., NaOH or NaHCO₃), and extract with an organic solvent.

Visual Workflows

Protection_Strategy cluster_0 Selective N-Protection Start This compound Protect_N Nitrogen Protection Start->Protect_N (Boc)2O or Cbz-Cl N_Protected N-Protected Ketone Protect_N->N_Protected

Caption: Workflow for selective protection of the piperidine nitrogen.

Ketal_Protection_Workflow cluster_1 Selective Ketone Protection A This compound B Ketal Formation A->B Ethylene Glycol, TsOH C Protected Amine-Ketal B->C

Caption: Workflow for the selective protection of the ketone functionality.

Orthogonal_Strategy Start This compound Protect_N N-Cbz Protection Start->Protect_N N_Cbz N-Cbz-3-acetylpiperidine Protect_N->N_Cbz Protect_K Ketal Formation N_Cbz->Protect_K Fully_Protected Fully Protected Protect_K->Fully_Protected Deprotect_N H2, Pd/C Fully_Protected->Deprotect_N Selective N-Deprotection Deprotect_K Aq. Acid Fully_Protected->Deprotect_K Selective K-Deprotection Free_N Free Amine, Protected Ketone Deprotect_N->Free_N Free_K Protected Amine, Free Ketone Deprotect_K->Free_K

Caption: Orthogonal protection and deprotection strategy.

References

Technical Support Center: Stereoselective Synthesis of 1-(Piperidin-3-yl)ethan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the stereoselective synthesis of "1-(Piperidin-3-yl)ethan-1-one" derivatives.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments in a question-and-answer format.

Question 1: I am observing low diastereoselectivity in the addition of the acetyl group to the piperidine precursor. What are the potential causes and how can I improve it?

Answer:

Low diastereoselectivity in this context often arises from insufficient facial control during the nucleophilic addition to a prochiral center on the piperidine ring or a precursor. Several factors can influence this outcome:

  • Steric Hindrance: Inadequate steric bulk around the chiral directing group or on the piperidine ring may not create a sufficient energy difference between the transition states leading to the two diastereomers.

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a decrease in selectivity.[1]

  • Choice of Reagent: The nature of the acetylating agent and the presence of certain additives can significantly impact the stereochemical outcome.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state geometry.[1]

Troubleshooting Steps:

  • Modify the Protecting Group: The use of a bulky N-protecting group, such as a tert-butyloxycarbonyl (Boc) group, can enhance facial shielding and direct the incoming nucleophile to the desired face of the molecule.[1]

  • Optimize Reaction Temperature: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to increase the energy difference between the diastereomeric transition states.[1]

  • Vary the Acetylating Agent: Experiment with different acetylating agents (e.g., acetyl chloride, acetic anhydride) in combination with various Lewis acids that can coordinate with the substrate and direct the nucleophilic attack.

  • Solvent Screening: Evaluate a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile) to identify the optimal medium for diastereoselectivity.[1]

Question 2: My reaction is resulting in a low enantiomeric excess (ee) for the desired stereoisomer. What are the common causes and solutions?

Answer:

Low enantiomeric excess is a frequent challenge in asymmetric synthesis and can be attributed to several factors:

  • Catalyst Inefficiency: The chosen chiral catalyst or ligand may not be optimal for the specific substrate, leading to poor enantiofacial discrimination.

  • Suboptimal Reaction Conditions: Temperature, concentration, and reaction time can all play a critical role in the enantioselectivity of a reaction.[2]

  • Racemization: The product may be susceptible to racemization under the reaction or workup conditions.

  • Poor Substrate-Catalyst Interaction: The substrate may not bind effectively to the chiral catalyst in the correct orientation to achieve high stereoselectivity.

Troubleshooting Steps:

  • Catalyst and Ligand Screening: Evaluate a variety of chiral catalysts and ligands. For instance, in rhodium-catalyzed asymmetric additions, different phosphine ligands can dramatically affect the enantioselectivity.[2][3]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature often improves enantioselectivity.

    • Concentration: Variations in substrate concentration can influence the catalyst's turnover and selectivity. A lower concentration (e.g., 0.5 M instead of 1 M) might sometimes be beneficial, although it could lead to lower conversion.[2]

    • Time: Monitor the reaction over time to determine the optimal endpoint, as prolonged reaction times can sometimes lead to racemization or side product formation.

  • Additive Screening: The addition of co-catalysts or additives can sometimes enhance the stereochemical outcome. For example, the choice of base in some reactions is crucial for high yields and enantioselectivity.[2]

  • Protecting Group Strategy: The nature of the N-protecting group can influence the conformation of the substrate and its interaction with the chiral catalyst. Experiment with different protecting groups (e.g., Boc, Cbz, benzyl) to find the one that gives the best stereochemical induction.

Question 3: I am struggling with the purification of the final product and the removal of side products. What are some common issues and how can I address them?

Answer:

Purification of piperidine derivatives can be challenging due to their basic nature and potential for interaction with silica gel.

  • Peak Tailing in Column Chromatography: The basic nitrogen atom of the piperidine ring can interact strongly with the acidic silica gel, leading to broad peaks and poor separation.

  • Co-elution of Diastereomers: If the diastereoselectivity of the reaction is low, separating the diastereomers by chromatography can be difficult.

  • Removal of Chiral Auxiliary/Catalyst: Residual chiral auxiliary or catalyst can be difficult to remove from the final product.

Troubleshooting Steps:

  • Chromatography Optimization:

    • Basic Modifier: Add a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to the eluent to suppress the interaction between the basic product and the acidic silica gel.

    • Alternative Stationary Phases: Consider using alternative stationary phases like alumina or reversed-phase silica gel (C18).

  • Derivative Formation: If separating enantiomers is the goal, consider derivatizing the product with a chiral resolving agent to form diastereomers that can be separated by standard chromatography. The chiral auxiliary can then be cleaved to yield the desired enantiomer.

  • Crystallization: Attempt to purify the product by crystallization, which can sometimes be highly effective for separating diastereomers or removing impurities.

  • Chiral HPLC: For analytical and preparative separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique. A variety of chiral stationary phases are available, and screening different columns and mobile phases is often necessary to achieve baseline separation.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the stereoselective synthesis of 3-substituted piperidines like this compound?

A1: The main strategies include:

  • Functionalization of Pyridine Derivatives followed by Reduction: This involves introducing the acetyl group or a precursor at the 3-position of a pyridine ring, followed by stereoselective reduction of the ring.[6]

  • Asymmetric Catalysis: This approach utilizes chiral catalysts (e.g., rhodium, iridium, or organocatalysts) to control the stereochemistry during the formation of the piperidine ring or the introduction of the substituent.[2][7]

  • Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a later step.

  • Biocatalysis: Enzymes, such as ketoreductases or transaminases, can be used to achieve high enantio- and diastereoselectivity under mild reaction conditions.[8]

Q2: How does the choice of N-protecting group affect the stereoselectivity?

A2: The N-protecting group plays a crucial role in controlling the stereoselectivity of reactions involving the piperidine ring.[9][10] A bulky protecting group like Boc can restrict the conformational flexibility of the ring and create a sterically hindered environment, which can lead to higher facial selectivity in nucleophilic additions or other transformations.[1] The electronic properties of the protecting group can also influence the reactivity of the nitrogen atom and the overall molecule.

Q3: What analytical techniques are used to determine the enantiomeric and diastereomeric purity of the product?

A3: The most common techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). It uses a chiral stationary phase to separate enantiomers.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the diastereomeric ratio (dr) by integrating the signals of the different diastereomers. For determining ee, a chiral solvating agent or derivatizing agent may be required to induce a chemical shift difference between the enantiomers.

  • Gas Chromatography (GC) with a Chiral Column: Similar to chiral HPLC, this technique can be used to separate and quantify enantiomers.

Data Presentation

Table 1: Comparison of Different Catalytic Systems for the Asymmetric Synthesis of 3-Aryl-tetrahydropyridines (Precursors to 3-Substituted Piperidines)

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1[Rh(cod)(OH)]₂ (3)(S)-Segphos (7)aq. CsOHTHP:Toluene:H₂O (1:1:1)70208196[2]
2[Rh(cod)(OH)]₂ (3)Ligand L2 (7)aq. CsOHTHP:Toluene:H₂O (1:1:1)70204383[2]
3[Rh(cod)(OH)]₂ (3)Ligand L3 (7)aq. CsOHTHP:Toluene:H₂O (1:1:1)70205092[2]
4[Rh(cod)(OH)]₂ (3)(S)-Segphos (7)aq. Cs₂CO₃THP:Toluene:H₂O (1:1:1)7020low-[2]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Arylation of a Dihydropyridine Precursor

This protocol is adapted from a general procedure for the synthesis of 3-substituted tetrahydropyridines, which are precursors to 3-substituted piperidines.[3]

Materials:

  • [Rh(cod)OH]₂ (3 mol%)

  • (S)-Segphos (7 mol%)

  • Arylboronic acid (3.0 equiv)

  • Phenyl pyridine-1(2H)-carboxylate (1.0 equiv)

  • Aqueous CsOH (50 wt%, 2.0 equiv)

  • Toluene, Tetrahydrofuran (THF), Water (1:1:1 ratio)

  • Diethyl ether (Et₂O)

  • Silica gel

Procedure:

  • In a glovebox, add [Rh(cod)OH]₂ and (S)-Segphos to a reaction vial.

  • Add toluene, THF, and water, followed by aqueous CsOH.

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the arylboronic acid followed by the phenyl pyridine-1(2H)-carboxylate.

  • Stir the reaction mixture at 70 °C for 20 hours.

  • Cool the reaction to room temperature and dilute with Et₂O.

  • Pass the mixture through a short plug of silica gel, washing with additional Et₂O.

  • Remove the solvent in vacuo and purify the crude product by flash chromatography.

Protocol 2: Chiral HPLC Analysis of this compound Enantiomers

This is a general guideline for developing a chiral HPLC method. Specific conditions will need to be optimized for the target molecule.[4][5][11][12]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak IA, AD-H)

Procedure:

  • Column Selection: Start by screening a few different chiral columns with broad applicability.

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol with a small amount of a basic additive like diethylamine (DEA) to improve peak shape.

    • Reversed Phase: Use mixtures of water/acetonitrile or water/methanol with a buffer (e.g., ammonium bicarbonate) or acid modifier (e.g., trifluoroacetic acid).

  • Method Optimization:

    • Adjust the mobile phase composition to achieve good resolution (ideally >1.5) and reasonable retention times.

    • Optimize the flow rate and column temperature.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 228 nm).[4]

  • Validation: Once a suitable method is developed, validate it for linearity, precision, and accuracy according to ICH guidelines.[4]

Mandatory Visualization

Troubleshooting_Low_Diastereoselectivity start Low Diastereoselectivity Observed cause1 Inadequate Steric Hindrance start->cause1 cause2 High Reaction Temperature start->cause2 cause3 Suboptimal Reagent Choice start->cause3 cause4 Solvent Effects start->cause4 solution1 Modify N-Protecting Group (e.g., to bulky Boc) cause1->solution1 solution2 Screen Lower Temperatures (0°C, -20°C, -78°C) cause2->solution2 solution3 Vary Acetylating Agent & Lewis Acid cause3->solution3 solution4 Solvent Screening (Toluene, DCM, THF, ACN) cause4->solution4

Caption: Troubleshooting workflow for low diastereoselectivity.

Experimental_Workflow_Asymmetric_Synthesis cluster_prep 1. Catalyst Preparation cluster_reaction 2. Asymmetric Reaction cluster_workup 3. Workup and Purification prep1 Mix [Rh(cod)OH]₂ and Chiral Ligand prep2 Add Solvents and Base prep1->prep2 prep3 Stir at Elevated Temperature prep2->prep3 react1 Add Arylboronic Acid prep3->react1 react2 Add Dihydropyridine Substrate react1->react2 react3 Stir at 70°C for 20h react2->react3 workup1 Cool and Dilute with Et₂O react3->workup1 workup2 Filter through Silica Plug workup1->workup2 workup3 Concentrate in vacuo workup2->workup3 workup4 Flash Chromatography workup3->workup4 final_product final_product workup4->final_product Isolated Product

Caption: General experimental workflow for asymmetric synthesis.

References

Technical Support Center: Reaction Monitoring for 1-(Piperidin-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers monitoring reactions involving the synthesis or modification of 1-(Piperidin-3-yl)ethan-1-one . The content is tailored for analysis by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid and effective technique for qualitatively monitoring the progress of a reaction by observing the consumption of starting materials and the formation of products.[1][2][3]

TLC Troubleshooting and FAQs

Q1: My spots are streaking up the TLC plate. What's causing this and how can I fix it?

A: Streaking is a common issue when analyzing basic compounds like piperidines on standard silica gel, which is acidic.[4] The basic amine group can interact strongly with the acidic silica, leading to poor spot shape.[4] Other causes can include applying a too-concentrated sample.[5][6]

  • Solution 1: Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica plate. This will improve spot shape significantly.[4][7]

    • Add 0.5-2% triethylamine (TEA) to your solvent system.[7]

    • Alternatively, use a mobile phase containing ammonia, such as 1-10% ammonia in a methanol/dichloromethane mixture.[7]

  • Solution 2: Reduce Sample Concentration: Dilute the sample taken from your reaction mixture before spotting it on the TLC plate.[5][7] Overloaded samples are a frequent cause of streaking.[4][7]

Q2: My compound is very polar and won't move off the baseline. What should I do?

A: If your compound remains at the origin (Rf value of 0), your mobile phase is not polar enough to move it up the plate.[7][8]

  • Solution: Increase the polarity of your eluent. For example, if you are using a 4:1 Hexane:Ethyl Acetate mixture, try changing the ratio to 1:1 or switching to a more polar system like Dichloromethane:Methanol.[1][7] A common starting point for polar amines is 9:1 Dichloromethane:Methanol.[1]

Q3: The spots for my starting material and product are too close together (very similar Rf values). How can I improve the separation?

A: Poor separation occurs when the chosen solvent system does not have the right selectivity for your compounds.

  • Solution 1: Change Solvent System: Experiment with different solvent combinations. Try switching one of the solvents for another of similar polarity but different chemical nature (e.g., replace ethyl acetate with acetone).[8]

  • Solution 2: Use a Co-spot: To confirm if a reaction is complete when Rf values are close, use a "co-spot" lane. In this lane, you spot both the starting material and the reaction mixture at the same point. If the reaction is complete, you should see a single, well-defined spot corresponding to the product. If it looks elongated or like a "snowman," the starting material is likely still present.[8][9]

Q4: How do I visualize the spots? The compound isn't UV-active.

A: If your starting material or product does not have a UV chromophore, you will not see it under a UV lamp.[7]

  • Solution: Use a chemical stain. After eluting, dry the TLC plate and dip it into a staining solution, followed by gentle heating.

    • Ninhydrin: An excellent stain for primary and secondary amines, which often shows up as purple or yellow spots.[1][7]

    • Potassium Permanganate (KMnO₄): A good general stain for compounds that can be oxidized, such as alcohols, alkenes, and some amines. It typically produces yellow spots on a purple background.

    • Iodine: Placing the plate in a chamber with iodine crystals is a simple, non-destructive method that visualizes many organic compounds as brownish spots.[1]

Data Presentation: TLC Solvent Systems

The following table provides suggested starting solvent systems for analyzing this compound and related reactants. Adjust ratios as needed to achieve an optimal Rf between 0.2 and 0.8.[1]

Solvent System (v/v)ModifierTarget PolarityTypical Application
95:5 Dichloromethane / Methanol1% TriethylaminePolarGood starting point for piperidines.
80:20 Ethyl Acetate / Hexane1% TriethylamineMedium-PolarFor less polar starting materials or products.
90:10:1 Chloroform / Methanol / NH₄OH1% NH₄OHPolarAlternative basic system to reduce streaking.
1:1 Ethyl Acetate / Hexane1% TriethylamineMedium-PolarAdjust ratio to increase or decrease polarity.
Experimental Protocol: Reaction Monitoring by TLC
  • Prepare the TLC Chamber: Pour a small amount (0.5 cm depth) of your chosen mobile phase into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it with the lid.[6]

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel plate.[1] Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction Mixture).[9]

  • Spot the Plate:

    • Dissolve a tiny amount of your starting material in a suitable solvent and spot it on the "SM" lane.

    • Use a capillary tube to take a small aliquot from your reaction vessel.[9] Spot this on the "RXN" lane.

    • Spot the starting material and then the reaction mixture on top of the same point in the "Co" lane.[9]

    • Keep spots small (1-2 mm diameter) for best resolution.[6]

  • Develop the Plate: Place the TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[6] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Analyze: Remove the plate and immediately mark the solvent front with a pencil.[1] Dry the plate and visualize the spots using a UV lamp and/or an appropriate chemical stain. The reaction is complete when the starting material spot has disappeared from the "RXN" lane and a new product spot has appeared.[10]

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS provides more detailed and quantitative information, confirming the molecular weight of the product and helping to identify any byproducts. For basic compounds like piperidines, Electrospray Ionization (ESI) in positive ion mode is typically the most effective method.[11][12]

LC-MS Troubleshooting and FAQs

Q1: I am not seeing any signal for my compound. What could be wrong?

A: A lack of signal can stem from several issues, from sample preparation to instrument settings.

  • Solution 1: Check Ionization Mode: this compound is a basic molecule. Ensure you are running the MS in positive ion mode to detect the protonated molecule [M+H]⁺.[11]

  • Solution 2: Adjust Mobile Phase pH: Using an acidic mobile phase additive promotes protonation and enhances the ESI signal for basic analytes.[11][13] Try adding 0.1% formic acid or 0.1% acetic acid to both the water and organic mobile phases.

  • Solution 3: Confirm Sample Integrity: Ensure your sample has not degraded. Prepare a fresh sample for injection.[14]

  • Solution 4: Check Instrument Settings: Verify that the ion source parameters (e.g., temperatures, gas flows, voltages) are appropriate for your analyte and flow rate.[14]

Q2: My chromatographic peaks are broad or tailing. How can I improve the peak shape?

A: Poor peak shape can be caused by secondary interactions with the column, an inappropriate sample solvent, or column contamination.[15][16]

  • Solution 1: Check for Secondary Interactions: The basic amine can interact with residual silanol groups on the silica-based column, causing tailing.[15] Using a mobile phase with a low pH (e.g., with 0.1% formic acid) can protonate the amine, which often reduces these interactions.

  • Solution 2: Match Sample Solvent: Dissolve your sample in a solvent that is weaker than or the same as the initial mobile phase conditions. Injecting a sample in a much stronger solvent can cause peak distortion.[15][16]

  • Solution 3: Clean the Column: If the column is contaminated, flush it with a strong solvent (e.g., isopropanol) or according to the manufacturer's instructions.[15]

Q3: My retention times are shifting between injections. What is the cause?

A: Retention time instability can be caused by an unequilibrated column, inconsistent mobile phase preparation, or temperature fluctuations.[15][17]

  • Solution 1: Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.[15]

  • Solution 2: Prepare Fresh Mobile Phase: Mobile phases, especially those with additives, can change composition over time. Prepare fresh mobile phases daily.[14]

  • Solution 3: Use a Column Oven: Maintain a stable column temperature using a column oven to ensure reproducible chromatography.[15]

Data Presentation: Typical LC-MS Parameters

This table provides a starting point for developing an LC-MS method for this compound. The molecular weight of C₇H₁₃NO is 127.18 g/mol .

ParameterRecommended SettingPurpose
LC Column C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm)Standard for small molecule separation.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase; acid aids ionization.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic phase; acid aids ionization.
Gradient 5% B to 95% B over 5-10 minutesSeparates compounds based on polarity.
Flow Rate 0.2 - 0.4 mL/minTypical for analytical scale columns.
Column Temp 30 - 40 °CImproves reproducibility.
Ionization Mode ESI PositiveTo detect protonated basic compounds.
Monitored Ions m/z 128.1 [M+H]⁺, m/z 150.1 [M+Na]⁺Primary protonated ion and common sodium adduct.
Experimental Protocol: Reaction Monitoring by LC-MS
  • Prepare the Sample: Take a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench and Dilute: Quench the reactive species by diluting the aliquot into a larger volume (e.g., 1 mL) of a suitable solvent, such as a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. This stops the reaction and prepares the sample for injection.

  • Filter (Optional): If the sample contains solid particles, filter it through a 0.22 µm syringe filter to prevent clogging the LC system.

  • Set Up the Instrument: Program the LC-MS with the desired method (column, mobile phases, gradient, and MS parameters as described in the table above).

  • Inject and Acquire Data: Inject the diluted sample. Monitor the total ion chromatogram (TIC) and extracted ion chromatograms (EIC) for the masses of your starting material and expected product ([M+H]⁺).

  • Analyze Results: Track the disappearance of the peak corresponding to the starting material's mass and the appearance and growth of the peak for the product's mass over time. The relative peak areas can be used to estimate the extent of the reaction.

Visualized Workflows and Logic

Reaction Monitoring Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_decision Decision Making start Start Reaction aliquot Take Aliquot from Reaction Mixture start->aliquot quench Quench & Dilute Sample aliquot->quench tlc Run TLC (SM, Co-spot, RXN) quench->tlc lcms Run LC-MS quench->lcms prep_sm Prepare Starting Material Standard prep_sm->tlc decision Is SM Consumed? tlc->decision lcms->decision workup Proceed to Work-up decision->workup Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->aliquot Wait & Resample

Caption: Workflow for monitoring a chemical reaction using TLC and LC-MS.

TLC Troubleshooting: Spot Streaking

G start Problem: My spots are streaking check_conc Is the sample very concentrated? start->check_conc check_amine Is your compound a basic amine? check_conc->check_amine No sol_dilute Solution: Dilute the sample before spotting. check_conc->sol_dilute Yes sol_base Solution: Add 1% TEA or NH₃ to the mobile phase. check_amine->sol_base Yes sol_other Consider other issues: - Silica instability - Complex mixture check_amine->sol_other No

References

Validation & Comparative

A Comparative Guide to the Synthesis and Application of 1-(Piperidin-3-yl)ethan-1-one and 1-(Piperidin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperidin-3-yl)ethan-1-one and 1-(Piperidin-4-yl)ethan-1-one are pivotal heterocyclic building blocks in medicinal chemistry. The positional isomerism of the acetyl group on the piperidine ring significantly influences their synthetic accessibility and their utility as precursors for a diverse range of biologically active molecules. This guide provides a comprehensive comparison of these two isomers, focusing on their synthesis, reactivity, and applications in drug discovery, supported by experimental data and detailed protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of these isomers is crucial for their effective application in synthesis.

PropertyThis compound1-(Piperidin-4-yl)ethan-1-one
Molecular Formula C₇H₁₃NOC₇H₁₃NO
Molecular Weight 127.18 g/mol 127.18 g/mol
Appearance Colorless to pale yellow liquid or solidColorless to pale yellow solid
Boiling Point Not readily availableNot readily available
Melting Point Not readily availableNot readily available
CAS Number 80851-96-3[1]4395-98-6

Synthetic Routes: A Comparative Analysis

The primary synthetic routes to these isomers involve the catalytic hydrogenation of the corresponding acetylpyridines or the reaction of cyanopyridines with a Grignard reagent followed by hydrolysis.

Catalytic Hydrogenation of Acetylpyridines

This is a common and effective method for the synthesis of both isomers. The choice of catalyst and reaction conditions can influence the yield and purity of the final product.

Catalytic_Hydrogenation_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product Acetylpyridine Acetylpyridine Catalyst Catalyst Acetylpyridine->Catalyst Catalytic Hydrogenation Acetylpiperidine Acetylpiperidine Catalyst->Acetylpiperidine Solvent Solvent Solvent->Catalyst H2_Pressure H₂ Pressure H2_Pressure->Catalyst Temperature Temperature Temperature->Catalyst

Caption: General workflow for the catalytic hydrogenation of acetylpyridines.

Comparative Synthesis Data:

PrecursorProductCatalystSolventH₂ PressureTemperatureYieldReference
3-AcetylpyridineThis compoundRh₂O₃Trifluoroethanol5 bar40 °C95%
4-Acetylpyridine1-(Piperidin-4-yl)ethan-1-onePtO₂ (Adam's catalyst)Glacial Acetic Acid50-70 barRoom Temp.Not specified[2][3]
3-AcetylpyridineThis compoundPtO₂ (Adam's catalyst)Glacial Acetic Acid50-70 barRoom Temp.Not specified[2][3]

Experimental Protocol: Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst [2]

  • Reaction Setup: A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is prepared.

  • Catalyst Addition: 5 mol% of PtO₂ catalyst is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen gas pressure of 50-70 bar.

  • Reaction Time: The reaction is allowed to proceed for 6-10 hours at room temperature.

  • Work-up: The reaction is quenched with NaHCO₃ and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are filtered through celite and dried over Na₂SO₄.

  • Purification: The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography (Silica gel, 60-120 mesh, 5% EtOAc in petroleum ether) to yield the substituted piperidine derivative.

Grignard Reaction with Cyanopyridines

An alternative route involves the reaction of 3- or 4-cyanopyridine with a methylmagnesium halide (Grignard reagent) to form an imine intermediate, which is subsequently hydrolyzed to the desired ketone.

Grignard_Reaction_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Grignard Reaction cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_product Product Cyanopyridine Cyanopyridine Grignard_Reagent CH₃MgX Cyanopyridine->Grignard_Reagent Nucleophilic Addition Imine_Magnesium_Salt Imine-Magnesium Salt Grignard_Reagent->Imine_Magnesium_Salt Solvent1 Anhydrous Ether/THF Solvent1->Grignard_Reagent Acidic_Workup Aqueous Acid (e.g., HCl) Imine_Magnesium_Salt->Acidic_Workup Protonation Acetylpiperidine Acetylpiperidine Acidic_Workup->Acetylpiperidine

Caption: General workflow for the synthesis of acetylpiperidines via Grignard reaction.

Experimental Protocol: General Procedure for Grignard Reaction with a Nitrile

  • Grignard Reagent Formation: Prepare the methylmagnesium halide (e.g., methylmagnesium bromide) in anhydrous diethyl ether or tetrahydrofuran from magnesium turnings and methyl bromide.

  • Reaction with Nitrile: To a solution of the cyanopyridine in an anhydrous ether, slowly add the prepared Grignard reagent at a controlled temperature (often 0 °C to room temperature).

  • Hydrolysis: After the reaction is complete, the mixture is carefully quenched with an aqueous acid solution (e.g., dilute HCl) to hydrolyze the intermediate imine-magnesium salt.

  • Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or chromatography.

Note: Specific yields and detailed reaction conditions for the synthesis of this compound and 1-(piperidin-4-yl)ethan-1-one via the Grignard route are not extensively reported in the literature, suggesting that catalytic hydrogenation is the more prevalent method.

Reactivity and Applications in Drug Synthesis

The positional isomerism of the acetyl group dictates the steric and electronic environment around the piperidine nitrogen, which can influence its reactivity in subsequent synthetic transformations, such as N-alkylation and N-acylation. While direct comparative reactivity studies are scarce, the choice between the 3-yl and 4-yl isomer is primarily driven by the desired substitution pattern in the final drug molecule.

IsomerApplication in Drug SynthesisDrug ClassSignificance
This compound Key intermediate in the synthesis of Ibrutinib Bruton's Tyrosine Kinase (BTK) InhibitorIbrutinib is a crucial medication for treating certain types of cancer, including mantle cell lymphoma and chronic lymphocytic leukemia.
1-(Piperidin-4-yl)ethan-1-one Precursor for the synthesis of various Janus Kinase (JAK) inhibitors Janus Kinase (JAK) InhibitorsJAK inhibitors are a class of drugs used to treat autoimmune diseases like rheumatoid arthritis and certain types of cancer.
Signaling Pathway Implication: JAK-STAT Pathway

JAK inhibitors, often synthesized using the 1-(piperidin-4-yl)ethan-1-one scaffold, play a critical role in modulating the JAK-STAT signaling pathway, which is implicated in various inflammatory and proliferative diseases.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates P_STAT p-STAT P_STAT->P_STAT Nucleus Nucleus P_STAT->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates JAK_Inhibitor JAK Inhibitor (derived from 1-(Piperidin-4-yl)ethan-1-one) JAK_Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.

Conclusion

Both this compound and 1-(piperidin-4-yl)ethan-1-one are valuable synthetic intermediates. The choice between these two isomers is dictated by the specific structural requirements of the target molecule. While catalytic hydrogenation of the corresponding acetylpyridines appears to be the most efficient and well-documented synthetic route for both, the 3-yl isomer has found a critical application in the synthesis of the anticancer drug Ibrutinib, whereas the 4-yl isomer is a key component in the development of JAK inhibitors for autoimmune diseases and cancer. The distinct substitution patterns offered by these isomers will continue to make them indispensable tools in the arsenal of medicinal chemists.

References

A Comparative Analysis of Piperidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs has earned it the status of a "privileged scaffold."[1] This guide provides a comparative analysis of various piperidine building blocks, offering insights into how structural modifications influence pharmacological outcomes. Supported by experimental data, this document aims to be a valuable resource for the rational design of novel therapeutics.

The Piperidine Advantage: Physicochemical and Pharmacokinetic Properties

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1]

  • Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins.[1]

  • Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[1]

  • Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character, contributing to the "drug-likeness" of molecules by influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]

Comparative Analysis of Piperidine Building Blocks

The strategic functionalization of the piperidine ring is a key aspect of drug design, allowing for the fine-tuning of a compound's pharmacological properties. This section compares different piperidine building blocks and their impact on biological activity.

Positional Isomerism: 2-, 3-, and 4-Substituted Piperidines

For instance, in the context of opioid receptor antagonists, the position of an aryl group on the piperidine ring is critical for activity. Studies on trans-3,4-dimethyl-4-arylpiperidine derivatives have shown that a meta-substitution on the aryl ring provides the highest affinity for the µ and κ opioid receptors.[3]

Impact of N-Substitution

Modification of the piperidine nitrogen is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. For example, in a series of piperidine-based cocaine analogues, N-demethylation of trans-(+)-3α-piperidine-based ligands leads to improved activity at the serotonin transporter (SERT) and norepinephrine transporter (NET).[4]

Spirocyclic and Fused Piperidines

To enhance the three-dimensionality and metabolic stability of drug candidates, medicinal chemists often employ spirocyclic and fused piperidine scaffolds.[5][6] These rigidified structures can lock the molecule in a bioactive conformation, leading to increased potency and selectivity. For example, spirocyclic piperidines have been explored as potent α7 nicotinic acetylcholine receptor (nAChR) antagonists.[7] Similarly, fused tricyclic piperazine/piperidine derivatives have been developed as multireceptor atypical antipsychotics with high affinities for dopamine and serotonin receptors.[8]

Data Presentation

Comparative Biological Activity of Piperidine Derivatives

The following tables summarize the in vitro activity of various piperidine derivatives against different biological targets.

Table 1: Anticancer Activity of Piperidine Derivatives (IC50 in µM)

Compound ClassDerivativeMCF-7 (Breast)HCT116 (Colon)A549 (Lung)Reference
Tetramethylpiperidine-phenazineB39620.36 (mean)0.36 (mean)0.36 (mean)[9]
Tetramethylpiperidine-phenazineB41260.47 (mean)0.47 (mean)0.47 (mean)[9]
Tetramethylpiperidine-phenazineB41250.48 (mean)0.48 (mean)0.48 (mean)[9]
PiperidinothiosemicarbazoneCompound with Piperidine at C-6--High Potency[10]
PiperidinothiosemicarbazoneCompound with Pyrrolidine at C-6--Moderate Potency[10]
PiperidinothiosemicarbazoneCompound with Morpholine at C-6--Low Potency[10]

Table 2: Receptor Binding Affinity of Piperidine-Based CNS Drugs (Ki in nM)

CompoundTarget ReceptorKi (nM)Reference
RisperidoneDopamine D23.2[7]
RisperidoneSerotonin 5-HT2A0.2[7]
HaloperidolDopamine D22.5[11]
N-Aryl-piperidine derivative (17d)Histamine H3Potent Agonist[11]
N-Aryl-piperidine derivative (17h)Histamine H3Potent Agonist[11]
4-Arylpiperidine (LY255582)µ-Opioid0.6[3]
4-Arylpiperidine (LY255582)κ-Opioid1.8[3]
4-Arylpiperidine (LY255582)δ-Opioid39[3]
Comparative Pharmacokinetic Parameters of Piperidine-Containing Drugs

The piperidine scaffold often imparts favorable pharmacokinetic properties.[12] The following table provides a comparison of key pharmacokinetic parameters for several piperidine-containing antipsychotic drugs.

Table 3: Pharmacokinetic Parameters of Selected Antipsychotic Drugs

DrugTmax (hours)t1/2 (hours)Oral Bioavailability (%)Reference
Risperidone1-23-20 (active moiety)~70[4]
Olanzapine~621-54~60[13]
Haloperidol2-612-38~60[13]
Methylphenidate (d-threo)~22-3Well absorbed[14]

Experimental Protocols

MTT Assay for Anticancer Activity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][15]

Dopamine D2 Receptor Binding Assay

This assay determines the affinity of a compound for the dopamine D2 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the dopamine D2 receptor.

  • Binding Reaction: Incubate the cell membranes with a radiolabeled ligand (e.g., [³H]-spiperone) and varying concentrations of the test compound in a suitable buffer.

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of Piperidine Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification binding Receptor Binding Assays (e.g., D2, 5-HT2A) purification->binding functional Functional Assays (e.g., cAMP, Ca2+ flux) binding->functional cytotoxicity Cytotoxicity Assays (e.g., MTT) functional->cytotoxicity pk Pharmacokinetic Studies (ADME) cytotoxicity->pk efficacy Efficacy Models (e.g., Animal models of disease) pk->efficacy toxicology Toxicology Studies efficacy->toxicology

A generalized experimental workflow for drug discovery.

D2_receptor_signaling cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Risperidone Risperidone (Antagonist) Risperidone->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB Phosphorylation PKA->CREB Decreases Cellular_Response Altered Neuronal Excitability CREB->Cellular_Response

Dopamine D2 receptor signaling pathway and antagonism by risperidone.

ht2a_receptor_signaling cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Serotonin Serotonin (5-HT) HT2A 5-HT2A Receptor Serotonin->HT2A Activates Risperidone Risperidone (Inverse Agonist) Risperidone->HT2A Inhibits Basal Activity Gq Gq/11 Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Downstream Cellular Effects Ca_release->Cellular_Response PKC->Cellular_Response

Serotonin 5-HT2A receptor signaling and modulation by risperidone.

References

Comparative Guide for Purity Validation of 1-(Piperidin-3-yl)ethan-1-one by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of "1-(Piperidin-3-yl)ethan-1-one," a key intermediate in pharmaceutical synthesis. The document outlines a detailed HPLC protocol, presents comparative data with alternative methods, and includes workflow visualizations to support analytical method development and validation.

Introduction to Purity Validation

Ensuring the purity of pharmaceutical intermediates like this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Analytical validation provides documented evidence that a method is suitable for its intended purpose. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[2] This guide focuses on a validated HPLC method for purity determination and compares its performance with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound. The presence of the acetyl group provides a chromophore that allows for UV detection.[2]

Detailed Experimental Protocol: HPLC-UV Method

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation and Reagents:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Reference Standard: A well-characterized reference standard of this compound.

  • Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient elution with Water (0.1% Formic Acid) and Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm

| Injection Volume | 10 µL |

Gradient Program:

Time (minutes) % Mobile Phase A % Mobile Phase B
0 95 5
20 5 95
25 5 95
26 95 5

| 30 | 95 | 5 |

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.[2]

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, and dissolve and dilute to volume with the sample diluent.

Data Analysis: The purity is calculated by the area percentage method, assuming that all impurities have a similar response factor to the main component.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Summary

The following table summarizes the typical validation parameters for an HPLC method of this nature, based on ICH guidelines.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Specificity The peak of interest is well-resolved from impurities.Peak purity analysis by PDA detector confirms no co-eluting peaks.
Linearity Correlation coefficient (r²) > 0.999Achieved over a concentration range of 1-150 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%Expected to be within the specified range.
Precision (% RSD) Repeatability < 1.0%, Intermediate Precision < 2.0%Expected to be well within the limits.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1e.g., 0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1e.g., 0.15 µg/mL

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques offer complementary information for a comprehensive purity assessment.

Analytical TechniquePrincipleAdvantages for this compoundDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, precision, and accuracy for non-volatile compounds.[3] Well-suited for routine quality control.May require derivatization for compounds without a chromophore; can be more time-consuming than GC.[3]
Gas Chromatography (GC-FID/MS) Separation of volatile compounds in the gas phase.Excellent for analyzing volatile impurities like residual solvents. High resolution and sensitivity.[3]The compound may require derivatization to improve volatility and thermal stability. Not suitable for non-volatile impurities.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of atomic nuclei.Provides structural information and can determine purity without a specific reference standard for each impurity.[1][4] It is non-destructive.[5]Lower sensitivity compared to chromatographic methods. Requires specialized equipment and expertise.
LC-MS Combines the separation of HPLC with the mass analysis of mass spectrometry.Powerful for identifying unknown impurities by providing molecular weight information.[6][7] High sensitivity and selectivity.[7]More complex and expensive instrumentation. Quantification can be more challenging than with UV detection.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the HPLC validation process and the decision-making for selecting an appropriate analytical technique.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solution system_suitability System Suitability Test prep_std->system_suitability prep_sample Prepare Sample Solution inject_samples Inject Standard & Samples prep_sample->inject_samples prep_mobile Prepare Mobile Phase prep_mobile->system_suitability system_suitability->inject_samples Pass acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Validation.

Analytical_Method_Selection cluster_questions cluster_methods start Purity Assessment of This compound q1 Volatile Impurities? start->q1 q2 Routine QC? q1->q2 No gc GC-MS q1->gc Yes q3 Identify Unknowns? q2->q3 No hplc HPLC-UV q2->hplc Yes q4 Absolute Purity without Impurity Standards? q3->q4 No lcms LC-MS q3->lcms Yes nmr qNMR q4->nmr Yes

Caption: Decision Tree for Analytical Method Selection.

Conclusion

The described reverse-phase HPLC method provides a reliable and robust approach for the purity validation of this compound, suitable for quality control environments. The method is specific, linear, precise, and accurate. For a comprehensive impurity profile, especially during process development and for regulatory submissions, complementary techniques such as GC-MS for volatile impurities and LC-MS for the identification of unknown non-volatile impurities are recommended. Quantitative NMR serves as an excellent orthogonal method for obtaining an absolute purity value without the need for individual impurity standards. The choice of methodology should be guided by the specific analytical requirements at different stages of drug development.

References

A Comparative Guide to the In Vitro Evaluation of Piperidine-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] This guide provides a comparative overview of the in vitro testing methodologies for various classes of compounds derived from the versatile piperidine core. While direct experimental data for derivatives of "1-(Piperidin-3-yl)ethan-1-one" is limited in publicly available literature, this document leverages data from structurally related piperidine analogues to illustrate the key assays and principles involved in their preclinical evaluation. We will delve into the experimental protocols, present comparative data in structured tables, and visualize complex biological pathways and workflows to offer a comprehensive resource for researchers in the field.

I. Comparative Efficacy of Piperidine Derivatives Across Different Biological Targets

The therapeutic potential of piperidine derivatives spans a wide range of biological targets, including G-protein coupled receptors (GPCRs), transporters, and enzymes. The choice of in vitro assays is dictated by the specific target and the desired therapeutic outcome (e.g., inhibition, antagonism, agonism).

A. Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of cell surface receptors that play a crucial role in cellular signaling and are prominent drug targets. Piperidine derivatives have been extensively explored as modulators of various GPCRs, including opioid and histamine receptors.

Table 1: Comparison of In Vitro Activity of Piperidine Derivatives Targeting GPCRs

Compound ClassTarget ReceptorAssay TypeKey ParameterPotency (nM)Reference Compound
4-Oxypiperidine EthersHistamine H3 Receptor (hH3R)Radioligand BindingKᵢVariesHaloperidol
JDTic AnaloguesKappa Opioid Receptor[³⁵S]GTPγS BindingKₑ0.03JDTic
N-(4-Piperidinyl)-2-indolinonesNociceptin Receptor (NOP)[³⁵S]GTPγS BindingEC₅₀ / KₑVaries-
Piperidine/Piperazine-basedSigma-1 Receptor (S1R)Radioligand BindingKᵢ3.2Haloperidol

B. Targeting Transporters

Neurotransmitter transporters are critical for regulating synaptic signaling. Piperidine-based compounds, due to their structural similarities to endogenous neurotransmitters, are often investigated as transporter inhibitors.

Table 2: Comparison of In Vitro Activity of Piperidine Derivatives Targeting Transporters

Compound ClassTarget TransporterAssay TypeKey ParameterPotency (IC₅₀)Reference Compound
Piperidine-4-acetic acid analoguesGABA Transporter 1 (GAT1)[³H]GABA Uptake AssayIC₅₀Varies-

C. Targeting Enzymes

Enzymes are another major class of drug targets. Piperidine derivatives have been developed as inhibitors of various enzymes implicated in diseases such as cancer.

Table 3: Comparison of In Vitro Activity of Piperidine Derivatives Targeting Enzymes

Compound ClassTarget EnzymeAssay TypeKey ParameterPotency (IC₅₀)Reference Compound
2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogsGlutaminase 1 (GLS1)Kinase AssayIC₅₀68 nMBPTES

D. Anticancer Activity

The antiproliferative activity of piperidine derivatives is a significant area of research. Various cell-based assays are employed to assess their cytotoxic effects on cancer cell lines.

Table 4: Comparison of In Vitro Anticancer Activity of Piperidine Derivatives

Compound ClassCancer Cell LineAssay TypeKey ParameterPotency (GI₅₀ / IC₅₀)Reference Compound
Highly functionalized piperidinesPC-3 (Prostate Cancer)Sulforhodamine B (SRB) AssayGI₅₀6.3 µg/mLDoxorubicin
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesH929, MV-4-11 (Hematological Cancers)Cell Viability Assay-Inhibition at 1-5 mMDMSO Control
Difluorodiarylidenyl piperidone (HO-3867)Ovarian Cancer CellsCytotoxicity Assay---

II. Detailed Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate evaluation of compound activity. Below are methodologies for key in vitro assays commonly used for piperidine derivatives.

A. Radioligand Binding Assay (for GPCRs) .[3]

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

  • Cell Culture and Membrane Preparation: HEK-293 cells stably expressing the target receptor (e.g., human histamine H3 receptor) are cultured and harvested.[3] The cells are then homogenized in a buffer solution, and the cell membranes are isolated by centrifugation.[3]

  • Binding Reaction: The cell membranes are incubated with a known concentration of a radioligand (e.g., --INVALID-LINK---pentazocine for the Sigma-1 receptor) and varying concentrations of the test compound.[4]

  • Detection and Data Analysis: The reaction is terminated by rapid filtration to separate bound and free radioligand.[3] The radioactivity retained on the filters is measured using a scintillation counter.[3] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The binding affinity (Kᵢ) is then determined from the IC₅₀ value using the Cheng-Prusoff equation.[3]

B. Functional [³⁵S]GTPγS Binding Assay (for GPCRs) .[5]

This assay measures the functional activity of a compound (agonist or antagonist) by quantifying its effect on G-protein activation.

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared as described in the radioligand binding assay.

  • Assay Procedure: Membranes are incubated with GDP, the test compound, and [³⁵S]GTPγS. Agonist binding activates the G-protein, leading to the exchange of GDP for [³⁵S]GTPγS. Antagonists will block the agonist-induced increase in [³⁵S]GTPγS binding.

  • Data Analysis: The amount of bound [³⁵S]GTPγS is determined by scintillation counting. For agonists, the EC₅₀ value (the concentration that produces 50% of the maximal response) is calculated. For antagonists, the Kₑ value (the equilibrium dissociation constant) is determined.

C. [³H]GABA Uptake Assay (for Transporters) .[6]

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.

  • Cell/Synaptosome Preparation: HEK293 cells stably expressing the GABA Transporter 1 (GAT1) or synaptosomes (isolated nerve terminals) are prepared.[6]

  • Uptake Reaction: In a 96-well plate, the cell or synaptosome suspension is incubated with varying concentrations of the test compounds. The uptake reaction is initiated by adding a mixture of unlabeled GABA and [³H]GABA.[6]

  • Termination and Detection: After a short incubation period, the uptake is terminated, and the cells/synaptosomes are washed to remove unincorporated [³H]GABA. The radioactivity retained is measured by scintillation counting.[6]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC₅₀ value) is determined.[6]

D. Sulforhodamine B (SRB) Antiproliferative Assay .[7]

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Culture and Treatment: Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then exposed to various concentrations of the test compounds for a specified period (e.g., 48 hours).[7]

  • Cell Fixation and Staining: The cells are fixed with trichloroacetic acid and then stained with a sulforhodamine B solution.[7]

  • Measurement and Analysis: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at 540 nm. The concentration of the compound that inhibits cell growth by 50% (GI₅₀) is determined through non-linear regression analysis.[7]

III. Visualization of Pathways and Workflows

Visual diagrams can aid in understanding the complex biological processes and experimental procedures involved in drug discovery.

G General Workflow for In Vitro Screening of Piperidine Derivatives cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Mechanism of Action Studies A Compound Library of Piperidine Derivatives B High-Throughput Screening (e.g., FLIPR Assay) A->B C Identification of 'Hits' B->C D Dose-Response Studies C->D E Determination of Potency (IC50 / EC50) D->E F Selectivity Profiling (Against related targets) E->F G Binding Assays (e.g., Radioligand Binding) F->G H Functional Assays (e.g., GTPγS, Uptake Assays) G->H I Cell-Based Assays (e.g., SRB, Apoptosis) H->I J Lead Compound Identification I->J

Caption: A generalized workflow for the in vitro screening of piperidine derivatives.

G Signaling Pathway of a GPCR Antagonist Agonist Agonist GPCR G-Protein Coupled Receptor (e.g., H3R, Opioid Receptor) Agonist->GPCR Binds and Activates Antagonist Piperidine Derivative (Antagonist) Antagonist->GPCR Binds and Blocks G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Mechanism of action for a piperidine-based GPCR antagonist.

References

A Comparative Guide to Catalysts for the Synthesis of 1-(Piperidin-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(piperidin-3-yl)ethan-1-one, a key building block for various pharmaceutical compounds, is predominantly achieved through the catalytic hydrogenation of 3-acetylpyridine. This process involves the reduction of the pyridine ring to a piperidine ring. The choice of catalyst is critical as it dictates the reaction's efficiency, selectivity, and operating conditions. This guide provides an objective comparison of various catalytic systems for this transformation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalyst for their specific needs.

Catalyst Performance Comparison

The efficacy of different catalysts for the hydrogenation of 3-acetylpyridine and related functionalized pyridines varies significantly. The choice between heterogeneous and homogeneous catalysts often involves a trade-off between ease of separation and recyclability (heterogeneous) versus higher selectivity and milder reaction conditions (homogeneous)[1]. The following table summarizes quantitative data from various studies to facilitate a direct comparison.

Catalyst SystemSubstrateConditionsTimeYield/ConversionSelectivity & RemarksReference(s)
Heterogeneous Catalysts
Platinum Oxide (PtO₂)3-AcetylpyridineGlacial Acetic Acid, Room Temp., 50-70 bar H₂6-10 hHigh Yield (implied)The ketone group may also be reduced. The acidic solvent is crucial for catalyst activity and preventing poisoning.[2][3]
Rhodium(III) Oxide (Rh₂O₃)2-AcetylpyridineTFE, 40°C, 5 bar H₂, 0.5 mol% catalyst16 h>99%Unwanted chemoselectivity was observed, with the ketone also being reduced along with the pyridine ring.[4]
Palladium on Carbon (Pd/C)4-PhenylpyridineMethanol, 70°C, 30 bar H₂2 h87% ConversionHigh selectivity (96%) for the desired piperidine product, suppressing over-hydrogenation of the phenyl ring.[5]
Ruthenium Dioxide (RuO₂)Substituted PyridinesHigh Temperature, High Pressure--Generally effective for pyridine hydrogenation but often requires harsh conditions.[6]
Raney Nickel3-AcetylpyridineAlcohol--Reduction can lead to a mixture of products, including the carbinol and the fully saturated amino alcohol.[7]
Homogeneous & Transfer Hydrogenation Catalysts
[Cp*RhCl₂]₂ / HCOOH-Et₃NQuaternary Pyridinium Salts40°C24 h94%Transfer hydrogenation method. Efficient under mild conditions with very low catalyst loading (as low as 0.005 mol%).[8]
HMPA / Trichlorosilane3-Carbonyl PyridinesDichloromethane, 0°C to Room Temp.12 h45-96%A metal-free transfer hydrogenation method. Shows good functional group tolerance for ketones and esters at the C-3 position.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are protocols for two distinct catalytic systems used in the synthesis of piperidine derivatives from pyridines.

Protocol 1: Heterogeneous Hydrogenation using Platinum Oxide (PtO₂)

This protocol is a generalized procedure for the hydrogenation of substituted pyridines as described in the literature[2][3].

Materials:

  • Substituted pyridine (e.g., 3-acetylpyridine) (1.0 g)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst), 5 mol%

  • Glacial Acetic Acid (5 mL)

  • Hydrogen Gas (H₂)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is placed in a high-pressure autoclave.

  • A catalytic amount of PtO₂ (5 mol%) is added to the solution.

  • The autoclave is sealed and then purged with hydrogen gas.

  • The system is pressurized with hydrogen gas to 50-70 bar.

  • The reaction mixture is stirred at room temperature for 6-10 hours.

  • After the reaction is complete, the pressure is carefully released.

  • The reaction mixture is quenched by the slow addition of a saturated sodium bicarbonate solution until the acid is neutralized.

  • The aqueous mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic extracts are filtered through a pad of Celite to remove the catalyst and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The residue is purified by column chromatography (Silica gel, 60-120 mesh) to furnish the pure substituted piperidine derivative.

Protocol 2: Metal-Free Transfer Hydrogenation using HMPA/Trichlorosilane

This protocol describes a metal-free approach for the reduction of 3-carbonyl pyridines[9].

Materials:

  • 3-Carbonyl pyridine substrate (1.0 equiv)

  • Trichlorosilane (HSiCl₃) (5.0 equiv)

  • Hexamethylphosphoramide (HMPA) (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of the 3-carbonyl pyridine substrate (1.0 equiv) in anhydrous dichloromethane, trichlorosilane (5.0 equiv) is added dropwise at 0°C under an inert atmosphere.

  • The mixture is stirred at 0°C for 30 minutes.

  • Hexamethylphosphoramide (HMPA) (2.0 equiv) is then added dropwise to the reaction mixture at 0°C.

  • The reaction is allowed to warm to room temperature and is stirred for 12 hours.

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0°C.

  • The mixture is stirred for an additional 30 minutes.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired piperidine product.

Visualizing the Process and Comparison

Diagrams can effectively illustrate complex workflows and relationships, providing an at-a-glance understanding of the processes.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the heterogeneous catalytic hydrogenation of 3-acetylpyridine.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Hydrogenation cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Charge Autoclave: - 3-Acetylpyridine - Solvent (e.g., Acetic Acid) - Catalyst (e.g., PtO₂) B Purge with H₂ A->B C Pressurize with H₂ (e.g., 50-70 bar) B->C D Stir at Defined Temperature (e.g., Room Temp.) for 6-10 hours C->D E Depressurize & Quench (e.g., with NaHCO₃) D->E F Filter Catalyst G Liquid-Liquid Extraction H Dry & Concentrate I Column Chromatography H->I J Characterization (NMR, MS) I->J K Final Product: This compound

A generalized workflow for heterogeneous hydrogenation.
Catalyst Comparison Framework

This diagram provides a logical comparison between different catalytic approaches based on key performance and condition metrics.

G A Catalytic Hydrogenation of 3-Acetylpyridine B Heterogeneous Catalysis A->B C Homogeneous & Transfer Hydrogenation A->C PtO2 PtO₂ B->PtO2 Rh2O3 Rh₂O₃ B->Rh2O3 PdC Pd/C B->PdC RaNi Raney Ni B->RaNi Separation Easy Separation & Recycling B->Separation RhCp [Cp*RhCl₂]₂ C->RhCp MetalFree HMPA / HSiCl₃ (Metal-Free) C->MetalFree Mild Mild Conditions (Low P/T) C->Mild Selectivity High Selectivity & Functional Group Tolerance C->Selectivity Harsh Harsh Conditions (High P/T) PtO2->Harsh Rh2O3->Mild PdC->Mild RaNi->Harsh

Comparative framework of catalytic approaches.

References

The Piperidine Advantage: A Comparative Guide to 1-(Piperidin-3-yl)ethan-1-one and Other Heterocyclic Ketones in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a core heterocyclic scaffold is a critical decision in modern drug discovery, profoundly influencing a compound's pharmacological and pharmacokinetic profile. Among the saturated heterocycles, the six-membered piperidine ring, as exemplified by 1-(Piperidin-3-yl)ethan-1-one, holds a privileged status. This guide provides a data-driven comparative analysis of this compound against other heterocyclic ketones, highlighting its advantages with supporting experimental data and detailed methodologies.

The Privileged Piperidine Scaffold

The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast number of approved drugs.[1] Its prevalence is attributed to a combination of favorable properties:

  • Optimal Physicochemical Properties: The piperidine ring provides a saturated, three-dimensional framework that can enhance binding to biological targets. Its basic nitrogen atom (pKa of the conjugate acid is ~11.2) is often crucial for target engagement and for improving aqueous solubility.[1]

  • Metabolic Stability: The piperidine ring is generally metabolically stable, a desirable feature for drug candidates.[1]

  • Conformational Rigidity: Compared to its five-membered counterpart, pyrrolidine, the piperidine ring adopts a more rigid chair conformation. This conformational pre-organization can lead to a lower entropic penalty upon binding to a target, potentially resulting in higher binding affinity.[1]

  • Lipophilicity Tuning: The piperidine scaffold offers a moderate level of lipophilicity that can be readily modulated through substitution, allowing for the fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

Comparative Analysis: Physicochemical Properties

The seemingly subtle difference of one carbon atom between the six-membered piperidine and the five-membered pyrrolidine ring leads to distinct physicochemical characteristics that can be strategically exploited in drug design.

PropertyThis compound1-(Pyrrolidin-3-yl)ethanoneKey Design Considerations
Molecular Weight ( g/mol ) 127.18113.16The lower molecular weight of the pyrrolidine analog may be advantageous in certain contexts to maintain a lower overall molecular weight of the final drug candidate.
logP (Octanol/Water) ~0.84 (for piperidine)~0.46 (for pyrrolidine)Piperidine-containing compounds are generally slightly more lipophilic, which can influence cell permeability and off-target interactions. This provides a tool for lipophilicity tuning.[1]
pKa of Conjugate Acid ~11.22 (for piperidine)~11.27 (for pyrrolidine)Both scaffolds provide a strongly basic nitrogen with very similar pKa values, making them largely interchangeable when basicity is the primary driver of target interaction.[1]
Conformational Flexibility Prefers a rigid chair conformation.Adopts more flexible envelope and twist conformations.The rigidity of the piperidine ring can be beneficial for locking in a bioactive conformation, potentially leading to higher potency and selectivity.[1]

Performance in Biological Assays: A Case Study in Pancreatic Lipase Inhibition

A direct comparison of piperidine and pyrrolidine derivatives as inhibitors of pancreatic lipase, a key target in anti-obesity drug discovery, provides valuable insights into the performance differences between these scaffolds. In a study comparing a series of piperidine and pyrrolidine derivatives, the pyrrolidine-based compounds generally exhibited stronger inhibition.[2]

Compound IDHeterocyclic CoreR GroupIC50 (mg/mL)Binding Energy (kcal/mol)
1 PiperidineH> 1.0-6.83
2 PiperidineMethyl> 1.0-7.12
10 Pyrrolidinen-heptyl0.362 ± 0.001-7.98
12 Pyrrolidinen-heptyl alcohol0.143 ± 0.001 -8.24
13 Pyrrolidinen-pentyl0.226 ± 0.001-7.89
Orlistat(Reference Drug)-0.012 ± 0.001-9.50

Data summarized from a study on pancreatic lipase inhibitors.[2]

The superior performance of the pyrrolidine derivatives in this specific assay was attributed to the smaller and more flexible five-membered ring, which allowed for a better fit within the active site of pancreatic lipase.[2] However, it is crucial to note that the optimal scaffold is highly target-dependent. The rigidity of the piperidine ring, while potentially less favorable for this particular enzyme, can be a significant advantage in other contexts, such as kinase inhibition, where a more defined orientation of substituents is often required for potent activity.

The Role of this compound in Targeting Signaling Pathways

Heterocyclic ketones are common starting points for the development of inhibitors targeting various signaling pathways implicated in diseases like cancer and inflammation. The piperidine scaffold of this compound makes it an attractive building block for inhibitors of several key kinase pathways.

Signaling_Pathways cluster_JAK_STAT JAK-STAT Pathway cluster_MAPK_ERK MAPK/ERK Pathway cluster_PI3K_AKT PI3K/AKT Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression Transcription JAK_Inhibitor JAK Inhibitor (e.g., Piperidine-based) JAK_Inhibitor->JAK Growth_Factor Growth_Factor RTK RTK Growth_Factor->RTK Binding RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylation Gene_Expression2 Gene_Expression2 Transcription_Factors->Gene_Expression2 Transcription MEK_Inhibitor MEK Inhibitor (e.g., Pyrrolidine-based) MEK_Inhibitor->MEK Growth_Factor2 Growth_Factor2 RTK2 RTK2 Growth_Factor2->RTK2 Binding PI3K PI3K RTK2->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell_Growth mTOR->Cell_Growth PI3K_Inhibitor PI3K Inhibitor (e.g., Morpholine-based) PI3K_Inhibitor->PI3K

Overview of key signaling pathways targeted in drug discovery.

While direct comparative data for this compound as a kinase inhibitor is limited, the structural features of the piperidine ring are well-suited for occupying the ATP-binding pocket of many kinases. The nitrogen atom can act as a hydrogen bond acceptor, and the ring itself serves as a rigid scaffold to position other pharmacophoric groups for optimal interaction with the kinase.

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of robust drug discovery. Below are methodologies for key in vitro assays relevant to the evaluation of heterocyclic ketones like this compound.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare_Reagents Incubate Incubate Kinase with Test Compound Prepare_Reagents->Incubate Add_Substrate_ATP Initiate Reaction with Substrate and ATP Incubate->Add_Substrate_ATP Incubate_Reaction Incubate at 37°C Add_Substrate_ATP->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Purified kinase

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., this compound derivatives)

  • Detection reagent (e.g., ADP-Glo™, HTRF®)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound and the kinase to the wells of the assay plate and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution or by adding the detection reagent.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration and determine the IC50 value using a non-linear regression analysis.

In Vitro Metabolic Stability Assay (Hepatocyte Incubations)

This protocol assesses the metabolic stability of a test compound in a suspension of primary hepatocytes.

Materials:

  • Cryopreserved primary hepatocytes (e.g., human, rat, mouse)

  • Hepatocyte incubation medium

  • Test compound

  • Positive control compounds (high and low clearance)

  • Acetonitrile with an internal standard

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Thaw and prepare a suspension of hepatocytes according to the supplier's instructions.

  • Pre-warm the hepatocyte suspension and incubation medium to 37°C.

  • Add the test compound to the hepatocyte suspension at a final concentration of, for example, 1 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), transfer an aliquot of the incubation mixture to a 96-well plate containing cold acetonitrile with an internal standard to stop the metabolic reaction and precipitate proteins.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the test compound.

Conclusion

The choice of a heterocyclic scaffold is a critical, data-driven decision in drug discovery. While smaller, more flexible rings like pyrrolidine may offer advantages for certain biological targets, the inherent properties of the piperidine ring—its conformational rigidity, metabolic stability, and tunable physicochemical parameters—solidify its position as a privileged scaffold in medicinal chemistry. This compound, as a simple yet versatile building block, provides a robust starting point for the design of novel therapeutics targeting a wide range of diseases. The strategic application of the principles and methodologies outlined in this guide will empower researchers to make informed decisions and accelerate the development of the next generation of innovative medicines.

References

Benchmarking the Reactivity of 1-(Piperidin-3-yl)ethan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of "1-(Piperidin-3-yl)ethan-1-one" against structurally similar ketones. Due to the limited availability of direct experimental data for "this compound" in publicly accessible literature, this comparison leverages data from analogous compounds and foundational principles of organic chemistry to benchmark its expected reactivity. The primary alternatives used for comparison are its regioisomer, "1-(Piperidin-4-yl)ethan-1-one," and a standard cyclic ketone, "Cyclohexanone," which serves as a well-characterized baseline.

Executive Summary

"this compound" is a heterocyclic ketone with reactivity influenced by the presence of both a carbonyl group and a secondary amine within the piperidine ring. Its reactivity is expected to be comparable to other cyclic ketones, particularly in reactions involving the alpha-carbon and the carbonyl group. However, the nitrogen atom introduces a basic site that can influence reaction mechanisms and kinetics, especially in acid- or base-catalyzed processes. This guide explores three key areas of reactivity: enolate formation, nucleophilic addition to the carbonyl group, and a common synthetic transformation, the Aldol condensation.

Data Presentation: Comparative Reactivity Metrics

The following tables summarize key reactivity parameters. Data for "this compound" and "1-(Piperidin-4-yl)ethan-1-one" are estimated based on general principles and data from related structures, while data for Cyclohexanone is derived from experimental literature.

Table 1: Acidity of α-Protons

The acidity of the α-protons is a critical factor in reactions involving enolate formation, such as aldol condensations and alkylations.

CompoundStructurepKa of α-Proton (in DMSO)Reactivity Insight
This compound this compound~24-26 (Estimated)The electron-donating nature of the amine may slightly decrease the acidity of the α-protons compared to cyclohexanone. The proximity of the nitrogen could influence stereoselectivity in enolate reactions.
1-(Piperidin-4-yl)ethan-1-one 1-(Piperidin-4-yl)ethan-1-one~24-26 (Estimated)Similar to the 3-substituted isomer, the amine's electronic effects are expected to result in slightly less acidic α-protons than cyclohexanone.
Cyclohexanone Cyclohexanone26.4[1]Serves as a standard for the acidity of α-protons in a six-membered cyclic ketone.

Table 2: Reactivity in Nucleophilic Addition (Reduction with NaBH₄)

The reduction of the carbonyl group to an alcohol is a fundamental reaction. The rate of this reaction provides insight into the electrophilicity of the carbonyl carbon.

CompoundProductRelative Rate Constant (k_rel)Reaction Conditions
This compound 1-(Piperidin-3-yl)ethan-1-olSlower than Cyclohexanone (Estimated)Methanol, 0 °C
1-(Piperidin-4-yl)ethan-1-one 1-(Piperidin-4-yl)ethan-1-olSlower than Cyclohexanone (Estimated)Methanol, 0 °C
Cyclohexanone Cyclohexanol1.0 (Baseline)Methanol, 0 °C[2]

Insight: The piperidine nitrogen, being a basic site, can interact with the protic solvent, potentially influencing the solvation shell around the ketone and slightly hindering the approach of the hydride reagent. This may lead to a marginally slower reaction rate compared to the non-basic cyclohexanone.

Table 3: Performance in Aldol Condensation with Benzaldehyde

The Aldol condensation is a key carbon-carbon bond-forming reaction that relies on the generation of an enolate. The yield of the condensation product is a good indicator of the overall efficiency of enolate formation and its subsequent nucleophilic attack.

CompoundProduct StructureTypical Yield (%)Reaction Conditions
This compound 2-benzylidene-1-(piperidin-3-yl)ethan-1-oneModerate (Estimated)Ethanolic NaOH, room temp.
1-(Piperidin-4-yl)ethan-1-one 2-benzylidene-1-(piperidin-4-yl)ethan-1-oneModerate (Estimated)Ethanolic NaOH, room temp.
Cyclohexanone 2,6-dibenzylidenecyclohexanone75-95%[3][4][5]Ethanolic NaOH, room temp.

Insight: While cyclohexanone can undergo a double aldol condensation, the piperidinyl ethanone derivatives will undergo a single condensation at the methyl group. The yields are expected to be moderate, potentially influenced by side reactions involving the piperidine nitrogen, such as acting as a base or nucleophile. Careful control of reaction conditions is crucial.

Experimental Protocols

1. Determination of α-Proton pKa (General Procedure via H/D Exchange)

  • Materials: Ketone (0.1 mmol), deuterated methanol (MeOD, 1 mL), sodium methoxide (NaOMe, 0.1 M in MeOD).

  • Procedure:

    • Dissolve the ketone in MeOD in an NMR tube.

    • Acquire a baseline ¹H NMR spectrum.

    • Add a catalytic amount of NaOMe solution.

    • Monitor the disappearance of the α-proton signals in the ¹H NMR spectrum over time.

    • The rate of H/D exchange is correlated with the kinetic acidity of the α-protons. For precise pKa determination, competitive experiments against a standard with a known pKa are required, followed by analysis using the Brønsted catalysis equation.

2. Nucleophilic Addition: Reduction with Sodium Borohydride (General Procedure)

  • Materials: Ketone (1 mmol), methanol (5 mL), sodium borohydride (NaBH₄, 1.5 mmol).

  • Procedure:

    • Dissolve the ketone in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride portion-wise over 5 minutes with stirring.

    • Allow the reaction to stir at 0 °C for 30 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol product.

    • Purify by column chromatography if necessary.

3. Aldol Condensation with Benzaldehyde (General Procedure)

  • Materials: Ketone (1 mmol), benzaldehyde (1 mmol for mono-condensation, 2.2 mmol for double condensation with cyclohexanone), ethanol (5 mL), 2 M sodium hydroxide solution (2 mL).

  • Procedure:

    • In a round-bottom flask, dissolve the ketone and benzaldehyde in ethanol.

    • Add the sodium hydroxide solution dropwise with vigorous stirring at room temperature.

    • Stir the reaction mixture for 2-4 hours. A precipitate may form.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture in an ice bath and collect the precipitate by vacuum filtration.

    • Wash the solid with cold ethanol and then with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified aldol condensation product.

Mandatory Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Product Ketone This compound Enolate Enolate Anion Ketone->Enolate Deprotonation Base Base (e.g., OH⁻) Aldol_Product Aldol Condensation Product Enolate->Aldol_Product Nucleophilic Attack Benzaldehyde Benzaldehyde

Caption: Base-catalyzed Aldol condensation pathway.

Experimental_Workflow start Start: Reactants reaction Reaction: - Solvent - Temperature - Time start->reaction monitoring Monitoring: - TLC - GC/MS reaction->monitoring monitoring->reaction Incomplete workup Workup: - Quenching - Extraction monitoring->workup Complete purification Purification: - Column Chromatography - Recrystallization workup->purification analysis Analysis: - NMR - IR - Mass Spec purification->analysis end End: Characterized Product analysis->end

Caption: General experimental workflow for synthesis.

References

"In silico" modeling of "1-(Piperidin-3-yl)ethan-1-one" derivatives binding to targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "in silico" modeling studies for various piperidine derivatives, offering insights into their binding mechanisms and potential as therapeutic agents. While specific data on "1-(Piperidin-3-yl)ethan-1-one" derivatives is limited in publicly available research, this document synthesizes findings from broader classes of piperidine-containing compounds to illustrate the application and power of computational methods in drug discovery. We will explore derivatives targeting the Sigma-1 receptor (S1R) and other notable targets, presenting quantitative data, detailed experimental and computational protocols, and visual workflows to facilitate understanding and future research.

Performance Comparison of Piperidine Derivatives

The following table summarizes the binding affinities and computational results for different piperidine derivatives from various studies. This data highlights the diversity of targets for this scaffold and the range of potencies observed.

Derivative ClassTargetCompound ExampleBinding Affinity (Ki)Computational Method(s)Reference
Piperidine/Piperazine-basedSigma-1 Receptor (S1R)2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone3.2 nMDocking, Molecular Dynamics[1][2]
Piperidine-basedSigma-1 Receptor (S1R)Haloperidol (Reference)2.5 nMDocking, Molecular Dynamics[1][2]
4-(2-aminoethyl)piperidineSigma-1 Receptor (σ1)Compound 4a165 nMMolecular Dynamics[3]
4-(2-aminoethyl)piperidineSigma-1 Receptor (σ1)Compound 18a50 nMMolecular Dynamics[3]
3-Phenoxypropyl piperidineORL1 (NOP) Receptor-Potent Agonists (IC50 values not specified)SAR Studies[4][5]
Pyridazin-3-one derivativesVasorelaxant TargetCompound 5eEC50: 0.0025 µMIn vitro assays, ADMET prediction[6]

Methodologies: Experimental and Computational Protocols

Radioligand Binding Assays (for Sigma Receptors)

A standard experimental protocol to determine the binding affinity of the synthesized piperidine derivatives for σ1 and σ2 receptors involves radioligand binding assays.[3]

  • Receptor Preparation: Homogenates of guinea pig brains are typically used as the source for σ1 receptors, while membrane preparations from rat liver are used for σ2 receptors.[3]

  • Radioligand: For σ1 assays, [3H]-(+)-pentazocine is a commonly used selective radioligand. For σ2 assays, the non-selective radioligand [3H]-1,3-di(o-tolyl)guanidine ([3H]DTG) is often employed.[3]

  • Incubation: The receptor preparations are incubated with the radioligand and varying concentrations of the test compound.

  • Detection: The amount of radioactivity bound to the receptors is measured using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

In Silico Modeling: A General Workflow

The computational investigation of piperidine derivatives typically follows a multi-step process to predict their binding affinity and mode of interaction with a biological target.

  • Ligand Preparation: The 2D structures of the piperidine derivatives are sketched and converted to 3D structures. The ligands are then prepared using tools like LigPrep from the Schrödinger suite, which generates low-energy conformations and assigns correct protonation states at a physiological pH (e.g., 7.4).[2]

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein is prepared by adding hydrogens, removing water molecules, and optimizing the hydrogen bond network.

  • Molecular Docking: Molecular docking simulations are performed to predict the binding pose of the ligand within the active site of the protein. Software such as Maestro (Schrödinger) or Autodock Vina are commonly used for this purpose.[2][7]

  • Molecular Dynamics (MD) Simulations: To understand the dynamic stability of the ligand-protein complex and refine the binding poses, molecular dynamics simulations are performed. These simulations model the movement of atoms over time and can reveal crucial interactions.[1][2][3]

  • Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Linear Interaction Energy (LIE) can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate prediction of binding affinity.[8]

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a generalized "in silico" drug discovery workflow and a representative signaling pathway.

in_silico_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_modeling Computational Modeling cluster_analysis Analysis & Optimization l1 2D Structure Sketching l2 3D Structure Generation l1->l2 l3 Ligand Preparation (e.g., LigPrep) - Ionization States - Tautomers - Low-Energy Conformations l2->l3 m1 Molecular Docking (e.g., Glide, AutoDock) l3->m1 p1 Obtain Crystal Structure (PDB) p2 Protein Preparation Wizard - Add Hydrogens - Remove Water - Optimize H-bonds p1->p2 p2->m1 m2 Molecular Dynamics (MD) Simulation m1->m2 m3 Binding Free Energy Calculation (e.g., MM-PBSA) m2->m3 a1 Analyze Binding Interactions m3->a1 a2 Identify Key Residues a1->a2 a3 Structure-Activity Relationship (SAR) a2->a3 a4 Lead Optimization a3->a4

Caption: A generalized workflow for the "in silico" modeling of small molecules like piperidine derivatives.

sigma_receptor_pathway cluster_er ER Membrane ligand Piperidine Derivative (S1R Agonist) s1r Sigma-1 Receptor (S1R) ligand->s1r ip3r IP3 Receptor s1r->ip3r stabilizes ca_release Ca2+ Release ip3r->ca_release modulates er Endoplasmic Reticulum downstream Downstream Signaling (e.g., Neuronal activity, Cell survival) ca_release->downstream

Caption: A simplified signaling pathway involving the Sigma-1 Receptor (S1R), a target for some piperidine derivatives.

Conclusion

The "in silico" modeling of piperidine derivatives is a powerful approach to accelerate the discovery of new therapeutic agents. While a deep dive into "this compound" derivatives is hampered by a lack of specific public data, the broader landscape of piperidine-based drug discovery showcases the utility of computational methods. By combining molecular docking, molecular dynamics, and binding free energy calculations, researchers can effectively predict binding affinities, understand interaction mechanisms, and guide the synthesis of more potent and selective compounds. The data and protocols presented in this guide serve as a valuable resource for scientists and researchers in the field of drug development, providing a foundation for future "in silico" investigations of this important chemical scaffold.

References

Comparative Guide to Cross-Reactivity of Antibodies Targeting 1-(Piperidin-3-yl)ethan-1-one Haptens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected cross-reactivity profiles of antibodies developed against haptens containing the "1-(Piperidin-3-yl)ethan-1-one" moiety. Due to the limited availability of public data on antibodies specifically targeting this hapten, this guide synthesizes information from studies on structurally similar piperidine-containing compounds and general principles of immunoassay development. The provided data and protocols serve as a representative model for researchers engaged in the development of immunoassays for this and related molecules.

Data Presentation: Comparative Cross-Reactivity Analysis

The cross-reactivity of an antibody is a critical parameter that defines its specificity. It is typically determined by competitive enzyme-linked immunosorbent assay (ELISA). The following table summarizes hypothetical, yet expected, cross-reactivity data for a polyclonal antibody raised against a "this compound" hapten. The data is presented as the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity relative to the primary analyte.

Compound NameStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound Target Analyte 10 100
1-(Piperidin-2-yl)ethan-1-oneIsomer8511.8
1-(Piperidin-4-yl)ethan-1-oneIsomer1208.3
3-AcetylpiperidineSynonym10100
Piperidin-3-oneRelated Structure> 1000< 1
N-AcetylpiperidineRelated Structure> 1000< 1
1-(Pyrrolidin-3-yl)ethan-1-oneRing Homolog5501.8
1-Cyclohexylethan-1-oneRelated Structure> 1000< 1

Note: The cross-reactivity is calculated as: (IC50 of this compound / IC50 of competing compound) x 100%.

Experimental Protocols

A detailed methodology for determining antibody cross-reactivity using a competitive indirect ELISA is provided below.

Competitive Indirect ELISA Protocol

1. Reagents and Materials:

  • Coating Antigen: this compound hapten conjugated to a carrier protein (e.g., Ovalbumin, OVA).

  • Antibody: Polyclonal or monoclonal antibody specific for the this compound hapten.

  • Standard Solutions: Serial dilutions of this compound in assay buffer.

  • Competing Compounds: Serial dilutions of potentially cross-reacting compounds in assay buffer.

  • Secondary Antibody: Enzyme-conjugated anti-species IgG (e.g., HRP-conjugated goat anti-rabbit IgG).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) or other suitable chromogenic substrate.

  • Buffers: Coating buffer (carbonate-bicarbonate, pH 9.6), wash buffer (PBS with 0.05% Tween-20, PBST), assay buffer (PBS with 1% BSA), and stop solution (e.g., 2M H₂SO₄).

  • 96-well Microtiter Plates.

2. Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the coating antigen (e.g., 1 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of assay buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add 50 µL of the standard solution or the competing compound solution to the appropriate wells. Immediately add 50 µL of the primary antibody solution (at a pre-determined optimal dilution in assay buffer) to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in assay buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of the TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the standard and each competing compound.

  • Determine the IC50 value, which is the concentration of the analyte that causes a 50% reduction in the maximum signal.

  • Calculate the percentage cross-reactivity for each competing compound using the formula mentioned in the note above.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Antigen Coating p2 Washing p1->p2 p3 Blocking p2->p3 p4 Washing p3->p4 c1 Add Standard/ Competitor p4->c1 c2 Add Primary Antibody c1->c2 c3 Incubation c2->c3 d1 Washing c3->d1 d2 Add Secondary Antibody d1->d2 d3 Incubation d2->d3 d4 Washing d3->d4 d5 Add Substrate d4->d5 d6 Incubation d5->d6 d7 Add Stop Solution d6->d7 a1 Read Absorbance d7->a1 a2 Calculate IC50 a1->a2 a3 Determine Cross-Reactivity a2->a3

Caption: Workflow for Competitive Indirect ELISA.

Structural Relationships for Cross-Reactivity

structural_relationships cluster_isomers Positional Isomers cluster_related Structurally Related Target This compound (Target) Isomer1 1-(Piperidin-2-yl)ethan-1-one Target->Isomer1 High Similarity Isomer2 1-(Piperidin-4-yl)ethan-1-one Target->Isomer2 High Similarity Related1 Piperidin-3-one Target->Related1 Moderate Similarity Related2 N-Acetylpiperidine Target->Related2 Low Similarity Related3 1-(Pyrrolidin-3-yl)ethan-1-one Target->Related3 Moderate Similarity

Caption: Structural relationships influencing cross-reactivity.

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(Piperidin-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 1-(Piperidin-3-yl)ethan-1-one, a compound that requires careful management as hazardous waste. The following procedures are based on guidelines for piperidine derivatives and general chemical waste management.

Safety and Hazard Summary

Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Lab coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations for hazardous waste.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound as hazardous waste. This includes unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, and paper towels).

    • Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Waste Collection:

    • Collect waste in a designated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical.

    • The label should clearly identify the contents as "Hazardous Waste" and list "this compound."

    • Keep the container securely closed except when adding waste.[2]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

    • Remove all sources of ignition.[3][4]

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or dry lime.[3]

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Decontamination of Equipment:

    • Thoroughly decontaminate any non-disposable glassware or equipment that has come into contact with the chemical.

    • Rinse with a suitable solvent (e.g., ethanol or isopropanol) in a chemical fume hood. Collect the rinsate as hazardous waste.

    • Follow the solvent rinse with a thorough washing with soap and water.

  • Final Disposal:

    • Securely seal the hazardous waste container.

    • Arrange for pickup and disposal by a licensed hazardous waste management company. It may be necessary to contain and dispose of this chemical as a hazardous waste; contact your Department of Environmental Protection (DEP) or regional EPA office for specific guidance.[3]

    • Do not dispose of this compound down the drain or in regular trash.[4][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_waste_generation Waste Generation cluster_spill_response Spill Response cluster_routine_disposal Routine Disposal start Start: Handling This compound waste_generated Waste Generated (Unused product, contaminated labware, spill residue) start->waste_generated is_spill Spill Occurs? waste_generated->is_spill contain_spill Contain Spill with Inert Absorbent is_spill->contain_spill Yes collect_waste Collect in Labeled Hazardous Waste Container is_spill->collect_waste No collect_residue Collect Residue into Hazardous Waste Container contain_spill->collect_residue decontaminate_area Decontaminate Spill Area collect_residue->decontaminate_area final_disposal Seal Container & Arrange for Professional Disposal decontaminate_area->final_disposal decontaminate_equipment Decontaminate Reusable Equipment collect_waste->decontaminate_equipment decontaminate_equipment->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(Piperidin-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(Piperidin-3-yl)ethan-1-one

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The required PPE is summarized in the table below. This is based on the potential hazards associated with this and structurally similar compounds, which include risks of severe skin burns, eye damage, and respiratory irritation.[1][2]

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.To protect against splashes and vapors that can cause serious eye damage.[3][4][5][6] Do not wear contact lenses as they can absorb and concentrate irritants.[3]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact which may cause burns or irritation.[4][5][6][7] Gloves should be inspected before use and replaced if contaminated.[3][6]
Body Protection A lab coat or chemical-resistant apron.To protect against skin contact and contamination of personal clothing.[3]
Respiratory Protection Use in a well-ventilated area such as a chemical fume hood.[3][7] If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[3][6][7]To avoid inhalation of harmful vapors or aerosols.[3][8]
Operational Plan: Handling Procedures

Adherence to proper handling procedures is critical to minimize the risk of exposure and accidents.

2.1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[7]

2.2. Safe Handling Practices:

  • Avoid all personal contact with the chemical, including inhalation of vapors and direct contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[3]

  • Wash hands thoroughly with soap and water after handling.[6]

  • Keep the container tightly closed when not in use.[5][7][9]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Collection:

  • Collect waste material in a designated, properly labeled hazardous waste container. The container must be compatible with the chemical.

  • The label should clearly state "HAZARDOUS WASTE" and list the chemical name and its concentration.[10]

3.2. Storage of Waste:

  • Keep the hazardous waste container tightly sealed except when adding waste.[10]

  • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[10]

  • Segregate the waste from incompatible materials.[10]

3.3. Final Disposal:

  • Dispose of the chemical waste through your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[10][11]

  • Do not dispose of this chemical down the drain.[4][5][7]

Emergency Procedures

4.1. Spills:

  • In case of a spill, evacuate the area and alert others.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.[4][5][7]

  • Collect the absorbed material into a suitable container for disposal.[4][5][7]

  • Ventilate the area and wash the spill site after the material has been removed.

4.2. First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][11]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][11]

Workflow for Handling and Disposal

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling a Don Personal Protective Equipment b Ensure Engineering Controls are Active a->b Verify c Handle in Chemical Fume Hood b->c Proceed d Perform Experiment c->d Execute e Collect Waste in Labeled Container d->e Generate Waste h Decontaminate Work Area d->h On Completion f Store Waste in Designated Area e->f Secure g Arrange for EHS Waste Pickup f->g Schedule i Remove and Dispose of Contaminated PPE h->i After Cleaning j Wash Hands Thoroughly i->j Final Step

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.